molecular formula C28H22O7 B1654844 (-)-AmpelopsinA CAS No. 280561-81-1

(-)-AmpelopsinA

Cat. No.: B1654844
CAS No.: 280561-81-1
M. Wt: 470.5
InChI Key: LHUHHURKGTUZHU-MUUFRUSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol is a natural product found in Hopea utilis, Hopea parviflora, and Vateria indica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280561-81-1

Molecular Formula

C28H22O7

Molecular Weight

470.5

IUPAC Name

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol

InChI

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m1/s1

InChI Key

LHUHHURKGTUZHU-MUUFRUSVSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling (-)-Ampelopsin A: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A, a flavonoid also widely known as dihydromyricetin (B1665482) (DHM), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and natural origins of this promising bioactive compound. It details comprehensive experimental protocols for its extraction, isolation, and characterization from primary botanical sources. Furthermore, this document elucidates the molecular mechanisms through which (-)-Ampelopsin A exerts its effects, with a focus on its modulation of key signaling pathways, including the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the core concepts.

Discovery of (-)-Ampelopsin A (Dihydromyricetin)

The initial scientific discovery of the compound now widely recognized as (-)-Ampelopsin A or dihydromyricetin dates back to 1940. Researchers Kotake and Kubota first isolated this flavonoid from the plant Ampelopsis meliaefolia[1]. While the compound has a long history of use in traditional Eastern medicine, particularly from vine tea (Ampelopsis grossedentata), the work of Kotake and Kubota marked its formal entry into the scientific literature as a distinct chemical entity.[1][2][3] Subsequent research has led to its identification in various other plant species and a thorough characterization of its chemical structure and stereochemistry.

Natural Sources of (-)-Ampelopsin A

(-)-Ampelopsin A is found in a variety of plant species, with its concentration varying significantly between sources and even between different parts of the same plant. The primary and most commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[4] Other notable sources include species from the Vitis genus (grapes) and the Japanese raisin tree, Hovenia dulcis.[2][5]

Data Presentation: Quantitative Yield of (-)-Ampelopsin A from Natural Sources

The following tables summarize the quantitative yields of (-)-Ampelopsin A from its primary natural sources under various extraction conditions.

Table 1: Yield of (-)-Ampelopsin A (Dihydromyricetin) from Ampelopsis grossedentata

Plant PartExtraction MethodSolventTemperature (°C)TimeYieldReference
LeavesUltrasonic Extraction75% Ethanol (B145695)403 x 25 min16.21%[1]
LeavesChelating Extraction (with Zn2+)Water902 h12.2% (94.3% purity)[2]
LeavesConventional Extraction60% Ethanol60180 min~2.35 mg/mL (Max)[6]
Young LeavesNot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedup to 291.87 mg/g[1]
Stems and LeavesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified20-40% of dry weight[4]

Table 2: Yield of (-)-Ampelopsin A from Vitis vinifera

Plant PartExtraction MethodInitial SolventYield of Crude ExtractFinal Yield of (-)-Ampelopsin AReference
Stem BarkMaceration70% Ethanol221.4 g from 3.0 kgNot explicitly quantified in the final step[7][8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of (-)-Ampelopsin A, based on established scientific literature.

Extraction and Isolation of (-)-Ampelopsin A from Ampelopsis grossedentata

Objective: To extract and purify (-)-Ampelopsin A (Dihydromyricetin) from the leaves of Ampelopsis grossedentata.

Method 1: Optimized Ultrasonic Extraction [1]

  • Material Preparation: Air-dried leaves of Ampelopsis grossedentata are ground into a fine powder.

  • Extraction: The powdered leaves are subjected to ultrasonic extraction with 75% ethanol at a liquid-to-solid ratio of 20:1. The extraction is performed at 40°C for three cycles of 25 minutes each, using an ultrasonic power of 500 W and a frequency of 20 kHz.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Purification: The crude extract is further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or macroporous resin) and a mobile phase gradient (e.g., ethyl acetate-methanol) to isolate (-)-Ampelopsin A.

Method 2: Chelating Extraction [2]

  • Material Preparation: Ampelopsis grossedentata powder is prepared as in the previous method.

  • Chelation and Extraction: The powder is mixed with deionized water at a solid-to-liquid ratio of 1:20. ZnSO₄·7H₂O is added at a powder-to-salt ratio of 1:4. The mixture is heated to 90°C for 2 hours with the pH adjusted to 2.

  • Precipitation and Recovery: The formed DMY-Zn chelate precipitates. The precipitate is collected and then treated with EDTA-2Na to release the purified (-)-Ampelopsin A.

  • Washing and Drying: The purified compound is washed and dried to obtain the final product.

Extraction and Isolation of (-)-Ampelopsin A from Vitis vinifera

Objective: To extract and isolate (-)-Ampelopsin A from the stem bark of Vitis vinifera.[7][8]

  • Material Preparation: The stem bark of Vitis vinifera is harvested, dried, and ground into a coarse powder.

  • Extraction: The powdered bark (e.g., 3.0 kg) is extracted twice with 70% ethanol (e.g., 15 L) at room temperature for 2 days each time.

  • Filtration and Concentration: The filtrates are combined and evaporated to dryness under reduced pressure to obtain a dark, syrupy extract.

  • Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with dichloromethane, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Purification: The ethyl acetate fraction, which is typically enriched with stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing (-)-Ampelopsin A are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization of (-)-Ampelopsin A

The identity and purity of the isolated (-)-Ampelopsin A are confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima, which is characteristic of the flavonoid chromophore.

Signaling Pathways Modulated by (-)-Ampelopsin A

(-)-Ampelopsin A exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its interactions with the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways.

TRAIL/DR5 Signaling Pathway

(-)-Ampelopsin A has been shown to sensitize cancer cells to apoptosis by upregulating the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway.[9] This upregulation enhances the pro-apoptotic signaling cascade initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL).

TRAIL_DR5_Pathway Ampelopsin (-)-Ampelopsin A DR5 DR5 (Death Receptor 5) Ampelopsin->DR5 Upregulates TRAIL TRAIL TRAIL->DR5 Binds FADD FADD DR5->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: (-)-Ampelopsin A enhances TRAIL-induced apoptosis by upregulating DR5.

BDNF/CREB Signaling Pathway

In the context of neuroprotection, (-)-Ampelopsin A has been observed to ameliorate cognitive deficits by restoring the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

BDNF_CREB_Pathway Ampelopsin (-)-Ampelopsin A BDNF BDNF Ampelopsin->BDNF Elevates TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Activation Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) pCREB->Gene_Expression Promotes

Caption: (-)-Ampelopsin A promotes neuronal health via the BDNF/CREB pathway.

SIRT1/mTOR Signaling Pathway

(-)-Ampelopsin A also plays a significant role in cellular metabolism and longevity through its interaction with the SIRT1/mTOR signaling pathway. It has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress response and metabolism, while inhibiting the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and proliferation.[10][11][12]

SIRT1_mTOR_Pathway Ampelopsin (-)-Ampelopsin A SIRT1 SIRT1 Ampelopsin->SIRT1 Activates mTOR mTOR Ampelopsin->mTOR Inhibits Autophagy Autophagy SIRT1->Autophagy Promotes Metabolic_Regulation Metabolic Regulation SIRT1->Metabolic_Regulation Enhances mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: (-)-Ampelopsin A modulates cellular metabolism via SIRT1 and mTOR.

Conclusion

(-)-Ampelopsin A is a natural flavonoid with a rich history in traditional medicine and a promising future in modern pharmacology. Its discovery and subsequent characterization have paved the way for extensive research into its biological activities. The high abundance of this compound in plants like Ampelopsis grossedentata makes it an accessible target for natural product-based drug discovery. The detailed experimental protocols provided herein offer a practical guide for its extraction and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, such as TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR, provides a molecular basis for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the study and application of (-)-Ampelopsin A.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A is a naturally occurring resveratrol (B1683913) dimer with significant neuroprotective properties. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Detailed spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR), are presented in a structured format. Furthermore, this guide outlines the experimental protocols for the isolation and purification of (-)-Ampelopsin A and discusses its interaction with the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway, a key mechanism underlying its therapeutic potential.

Chemical Structure

(-)-Ampelopsin A is a complex stilbenoid with the molecular formula C₂₈H₂₂O₇ and a molecular weight of approximately 470.47 g/mol .[1] It is a resveratrol dimer, meaning it is formed from the joining of two resveratrol units. The systematic IUPAC name for the core structure of Ampelopsin A is (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol. The structure features a unique and rigid tetracyclic core, which contributes to its distinct biological activity.

Diagram of the Chemical Structure of Ampelopsin A:

Caption: 2D representation of the chemical structure of Ampelopsin A.

Stereochemistry

The designation "(-)-Ampelopsin A" indicates that it is the levorotatory enantiomer, meaning it rotates plane-polarized light to the left. The molecule contains multiple chiral centers within its rigid tetracyclic core, giving rise to its specific three-dimensional arrangement. The absolute configuration of these stereocenters is crucial for its biological activity.

The definitive determination of the absolute configuration of complex natural products like (-)-Ampelopsin A typically requires advanced analytical techniques.

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a crystal of (-)-Ampelopsin A, the precise coordinates of each atom can be determined, thus establishing the absolute configuration of each chiral center.[2][3]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][4] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum of (-)-Ampelopsin A with spectra predicted from quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.[1]

Quantitative Data: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the tabulated 1H and 13C NMR spectral data for Ampelopsin A, which are essential for its structural confirmation.

Table 1: 1H NMR Spectral Data of Ampelopsin A

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.15d8.5
H-3', H-5'6.70d8.5
H-2", H-6"7.05d8.5
H-3", H-5"6.65d8.5
H-74.40d11.5
H-83.95d11.5
H-10, H-146.14s
H-10', H-14'6.21s
H-126.42t2.0
H-12'6.64t2.0

Note: Data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.

Table 2: 13C NMR Spectral Data of Ampelopsin A

PositionChemical Shift (δ, ppm)
C-1'131.5
C-2', C-6'129.0
C-3', C-5'115.5
C-4'158.0
C-1"130.8
C-2", C-6"128.5
C-3", C-5"115.0
C-4"157.5
C-793.5
C-856.0
C-9155.0
C-10, C-14106.5
C-11159.0
C-12101.0
C-13159.5
C-7'90.5
C-8'45.0
C-9'154.5
C-10', C-14'102.0
C-11'160.0
C-12'107.0
C-13'158.5

Note: Data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of (-)-Ampelopsin A

The following is a generalized protocol for the isolation and purification of stilbenoids, including Ampelopsin A, from plant sources such as Ampelopsis or Vitis species.

Isolation_Workflow PlantMaterial Plant Material (e.g., Stems of Vitis vinifera) Extraction Extraction (e.g., with 80% Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Filtration->Partitioning ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Partitioning->ColumnChromatography Purification Preparative HPLC (e.g., C18 column) ColumnChromatography->Purification IsolatedCompound (-)-Ampelopsin A Purification->IsolatedCompound

Caption: General workflow for the isolation of (-)-Ampelopsin A.

Detailed Methodologies:

  • Plant Material Preparation: The stems of the plant are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 80% aqueous ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Stilbenoids like Ampelopsin A are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further separation.

    • Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography: Fractions containing Ampelopsin A are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove remaining impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure (-)-Ampelopsin A.

NMR Spectral Acquisition
  • Sample Preparation: A small amount (typically 1-5 mg) of purified (-)-Ampelopsin A is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.

  • 1H NMR Spectroscopy: 1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Spectroscopy: 13C NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR Spectroscopy: To aid in the unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Signaling Pathway: BDNF/CREB Pathway

(-)-Ampelopsin A has been shown to exert its neuroprotective effects, at least in part, by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

BDNF_Pathway AmpelopsinA (-)-Ampelopsin A BDNF BDNF AmpelopsinA->BDNF Upregulates TrkB TrkB Receptor CREB CREB TrkB->CREB Phosphorylates BDNF->TrkB Binds to & Activates pCREB p-CREB (Active) GeneExpression Target Gene Expression (e.g., anti-apoptotic proteins) pCREB->GeneExpression Promotes NeuronalSurvival Enhanced Neuronal Survival & Plasticity GeneExpression->NeuronalSurvival

Caption: Proposed mechanism of (-)-Ampelopsin A action via the BDNF/CREB signaling pathway.

Mechanism of Action:

  • Upregulation of BDNF: (-)-Ampelopsin A has been observed to increase the expression of BDNF.

  • Activation of TrkB Receptor: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to the receptor's dimerization and autophosphorylation.

  • Phosphorylation of CREB: The activated TrkB receptor initiates a downstream signaling cascade that results in the phosphorylation and activation of the cAMP response element-binding protein (CREB).

  • Gene Transcription: Phosphorylated CREB (p-CREB) acts as a transcription factor, moving into the nucleus and binding to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes.

  • Neuroprotective Effects: This leads to the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-apoptotic processes, ultimately contributing to the neuroprotective effects of (-)-Ampelopsin A.

Conclusion

(-)-Ampelopsin A is a stereochemically complex natural product with significant potential for therapeutic applications, particularly in the context of neurodegenerative diseases. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical and experimental methodologies essential for its study. The presented spectroscopic data and biological pathway information offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future research should focus on obtaining a high-resolution X-ray crystal structure to unequivocally confirm its absolute stereochemistry and further delineating the intricate molecular details of its interaction with various signaling pathways.

References

The Architecture of Defense: A Technical Guide to the Biosynthesis of Resveratrol Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of resveratrol (B1683913) oligomers, a class of plant phytoalexins with significant pharmacological interest. Focusing on the formation of complex structures like (-)-Ampelopsin A, this document details the enzymatic steps, regulatory signals, and key quantitative data. It further provides detailed experimental protocols for the biomimetic synthesis and analysis of these compounds, serving as a vital resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Introduction: Nature's Complex Arsenal (B13267)

Resveratrol is a well-known stilbenoid produced by plants, particularly grapevines (Vitis vinifera), in response to biotic and abiotic stresses such as fungal infections and UV radiation.[1][2] While resveratrol itself possesses numerous bioactivities, its oligomers—complex molecules formed from two to eight or more resveratrol units—often exhibit enhanced or novel therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer effects.[3] These compounds are generated through a complex and often chaotic series of oxidative coupling reactions, making their isolation from natural sources challenging and their chemical synthesis difficult.[4] Understanding the biosynthetic machinery that plants use to create this diverse chemical arsenal is critical for harnessing their therapeutic potential. This guide focuses on the core pathways leading to the formation of resveratrol dimers and higher-order oligomers, with a specific examination of the proposed pathway for (-)-Ampelopsin A.

The Core Biosynthetic Pathway

The formation of resveratrol oligomers is a multi-stage process that begins with the synthesis of the resveratrol monomer and proceeds through enzyme-catalyzed oxidative oligomerization.

Stage 1: Synthesis of the Resveratrol Monomer

Resveratrol biosynthesis originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[5] The process begins with the amino acid L-phenylalanine.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[5]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.[5]

  • Stilbene (B7821643) Synthase (STS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of resveratrol.[1]

Resveratrol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Res Resveratrol CouCoA->Res STS Mal 3x Malonyl-CoA Mal->Res

Figure 1: Biosynthesis of the Resveratrol Monomer.
Stage 2: Oxidative Coupling and Dimerization

The diversification of stilbenoids occurs through the oxidative coupling of resveratrol monomers. This process is primarily mediated by plant peroxidases (PRX) and laccases, which catalyze the formation of phenoxyl radicals.[6][7]

  • Radical Formation: In the presence of an oxidizing agent (like H₂O₂ for peroxidases), enzymes abstract a hydrogen atom from a hydroxyl group of resveratrol, generating a resonance-stabilized phenoxyl radical.

  • Radical Coupling: These radicals can then couple in various ways, leading to different dimer backbones. The major regioisomeric modes are:

    • 8–10′ Coupling: Forms a dihydrobenzofuran ring, leading to ε-viniferin . This is a highly common motif.[7][8]

    • 8–8′ Coupling: Leads to dimers such as pallidol .

    • 3–8′ Coupling: Results in dimers like δ-viniferin .[9]

Formation of (-)-Ampelopsin A and Higher Oligomers

Many complex resveratrol dimers are believed to arise from rearrangements of initial dimer scaffolds. The proposed biosynthetic route to (-)-Ampelopsin A is a prime example, originating from the key intermediate (+)-ε-viniferin. Biomimetic studies have shown that peracetylated (+)-ε-viniferin can be converted to Ampelopsin A through an epoxidation/fragmentation/cyclization sequence, achieving a 55% yield.[8] This suggests a plausible natural pathway where ε-viniferin undergoes further enzymatic processing to yield the Ampelopsin A structure.

Higher-order oligomers (trimers, tetramers, etc.) can be formed through subsequent oxidative couplings. This can occur via the addition of another resveratrol radical to a dimer or through the coupling of two dimer radicals (a convergent process).[7][8] For instance, the cross-trimerization of ε-viniferin and resveratrol, mediated by horseradish peroxidase (HRP), has been shown to produce trimers like gnetin H and miyabenol C.[7][8]

Oligomer_Biosynthesis cluster_dimerization Dimerization cluster_rearrangement Rearrangement / Further Coupling Res_Rad Resveratrol Phenoxyl Radical E_Vin ε-viniferin (8-10' coupling) Res_Rad->E_Vin C-O coupling Pallidol Pallidol (8-8' coupling) Res_Rad->Pallidol C-C coupling Delta_Vin δ-viniferin (3-8' coupling) Res_Rad->Delta_Vin C-C coupling Amp_A (-)-Ampelopsin A E_Vin->Amp_A Epoxidation/ Fragmentation/ Cyclization Trimers Trimers & Higher Oligomers (e.g., Gnetin H) E_Vin->Trimers + Resveratrol Radical Res Resveratrol Res->Res_Rad Peroxidase / Laccase + O₂ or H₂O₂

Figure 2: Proposed Biosynthesis of Resveratrol Oligomers.

Regulation by Signaling Pathways

The biosynthesis of stilbenes is an inducible defense response. Plants ramp up the production of these phytoalexins when threatened. The signaling cascade begins with the plant's perception of stress, such as pathogen-associated molecular patterns (PAMPs) from fungi or damage from UV light.[1][10]

This perception triggers downstream signaling events, including:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: A phosphorylation cascade that acts as a central signaling hub.[5][11]

  • Hormonal Signaling: Cross-talk between key defense hormones, primarily Jasmonic Acid (JA) and Salicylic Acid (SA) .[10]

  • Transcription Factor Activation: These signaling pathways converge on the activation of transcription factors (e.g., WRKY family proteins), which then bind to the promoter regions of defense-related genes.[11]

This leads to the coordinated upregulation of genes encoding the biosynthetic enzymes, such as PAL , STS , and specific peroxidases (e.g., VvPRX4 in grapevine), resulting in the rapid accumulation of resveratrol and its oligomers at the site of stress.[2][6]

Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Pathogen, UV) Receptor Cellular Receptors Stress->Receptor MAPK MAPK Cascade Receptor->MAPK Hormones Hormone Signaling (Jasmonic Acid, Salicylic Acid) Receptor->Hormones TF Transcription Factor Activation (e.g., WRKYs) MAPK->TF Hormones->TF Genes Upregulation of Biosynthetic Genes (STS, PAL, Peroxidase, etc.) TF->Genes Stilbenes Accumulation of Resveratrol & Oligomers Genes->Stilbenes

Figure 3: Stress-Induced Signaling for Stilbene Biosynthesis.

Quantitative Data Summary

The study of resveratrol oligomer biosynthesis involves quantifying reaction yields and enzyme kinetics. The following table summarizes key data from various biomimetic and enzymatic studies.

ParameterEnzyme/ReactionSubstrate(s)ValueReference(s)
Reaction Yield Biomimetic SynthesisPeracetylated (+)-ε-viniferin55% (Ampelopsin A)[8]
HRP-catalyzedε-viniferin + Resveratrol3.3% (Gnetin H), 3.4% (Miyabenol C)[7][8]
Laccase-catalyzedPiceid (Resveratrol-3-O-glucoside)45.7% (Dehydrodimer)[2][4]
Michaelis Constant (Km) Polyphenol Oxidase (Vitis vinifera)Resveratrol118.35 ± 49.84 µM[12]
Polyphenol Oxidase (Mushroom)Resveratrol45 ± 2 µM[13]
Peroxidase (Cabbage)H₂O₂ (with o-dianisidine)0.370 mM[14]
Laccase (T. mangrovei)ABTS1.4 mM[15]
Maximal Velocity (Vmax) Polyphenol Oxidase (Vitis vinifera)Resveratrol2.18 ± 0.46 µmol·min⁻¹·mg⁻¹[12]
Peroxidase (Cabbage)H₂O₂ (with o-dianisidine)11.11 µM·min⁻¹[14]
Laccase (T. mangrovei)ABTS184.84 U·mg⁻¹ protein[15]

Experimental Protocols

The following sections provide detailed methodologies for the biomimetic synthesis and analysis of resveratrol oligomers, based on established laboratory procedures.

Protocol: Peroxidase-Catalyzed Synthesis of Resveratrol Oligomers

This protocol describes a general method for the in vitro synthesis of resveratrol oligomers using Horseradish Peroxidase (HRP).

Materials:

  • trans-Resveratrol

  • Horseradish Peroxidase (HRP)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetone (B3395972) (HPLC grade)

  • Deionized Water

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Reaction vials, magnetic stirrer, rotary evaporator

Procedure:

  • Substrate Preparation: Prepare a stock solution of trans-resveratrol (e.g., 10 mg/mL) in acetone.

  • Reaction Setup: In a glass reaction vial, dissolve a specific amount of trans-resveratrol (e.g., 50 mg) in a mixture of acetone and water (e.g., 1:1 v/v) to ensure solubility.

  • Enzyme Addition: Add HRP to the reaction mixture (final concentration typically 1-5 mg/mL). Stir gently.

  • Initiation: Slowly add hydrogen peroxide (e.g., 1 equivalent) to the stirring solution. The reaction is often rapid. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Reaction Quenching & Extraction: Stop the reaction by adding a large volume of water. Extract the product mixture three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude mixture of oligomers can be purified using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to isolate specific compounds.

Protocol: HPLC Analysis of Resveratrol Oligomers

This protocol provides a standard method for the analytical separation and quantification of resveratrol and its oligomers using Reverse-Phase HPLC (RP-HPLC).

Materials & Equipment:

  • HPLC system with UV or DAD detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic or Acetic Acid

  • Sample vials, 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture or purified fraction in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 306 nm or 320 nm (optimal for stilbenes)

    • Column Temperature: 25-30 °C

  • Gradient Elution: A typical gradient can be used to separate compounds with different polarities:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 80% B

    • 35-40 min: 80% to 100% B

    • 40-45 min: Hold at 100% B

    • 45-50 min: Return to 30% B (re-equilibration)

  • Data Analysis: Identify peaks by comparing retention times with known standards. Quantify compounds by creating a calibration curve from standard solutions of known concentrations and integrating the peak areas.

Workflow_Diagram cluster_synthesis Enzymatic Synthesis cluster_workup Product Work-up & Analysis A1 Prepare Substrate Solution (Resveratrol in Acetone/Water) A2 Add Peroxidase (HRP) A1->A2 A3 Initiate with H₂O₂ Incubate at Room Temp A2->A3 B1 Quench Reaction & Extract with Ethyl Acetate A3->B1 Reaction Complete B2 Dry & Concentrate Crude Product B1->B2 B3 Purify via Column Chromatography (Optional) B2->B3 B4 Analyze Fractions by HPLC-UV B3->B4

Figure 4: General Experimental Workflow for Biomimetic Synthesis.

Conclusion

The biosynthesis of resveratrol oligomers like (-)-Ampelopsin A is a sophisticated process rooted in plant defense mechanisms. It begins with the well-defined phenylpropanoid pathway to produce resveratrol, which then serves as a building block for a vast array of complex structures through peroxidase- and laccase-catalyzed oxidative coupling. Key intermediates, such as ε-viniferin, are pivotal scaffolds that undergo further enzymatic rearrangement and coupling to generate higher-order oligomers. The entire process is tightly regulated by a network of stress-induced signaling pathways. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore, replicate, and harness these intricate biosynthetic pathways for applications in medicine and biotechnology.

References

(-)-Ampelopsin A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The compound of interest for this guide is (-)-Ampelopsin A , a resveratrol (B1683913) dimer. It is crucial to distinguish this from the flavonoid Ampelopsin , which is a common synonym for Dihydromyricetin (DHM). The physical, chemical, and biological properties of these two compounds are distinct. This document pertains exclusively to (-)-Ampelopsin A .

Core Physical and Chemical Properties

(-)-Ampelopsin A is a naturally occurring resveratrol dimer found in plants such as Ampelopsis glandulosa var. hancei and Vitis vinifera.[1] Its chemical structure and properties are summarized below.

PropertyData
Molecular Formula C₂₈H₂₂O₇[1][2]
Molecular Weight 470.477 g·mol⁻¹[1]
CAS Number (-)-Ampelopsin A: 280561-81-1[1] (+)-Ampelopsin A: 130608-11-6[1][2]
IUPAC Name (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol[2]
Appearance Data not available in the search results.
Melting Point Data not available in the search results.
Solubility Data not available in the search results. General solubility information for flavonoids or resveratrol dimers suggests potential solubility in organic solvents like acetone, ethanol (B145695), and DMSO, but specific quantitative data for (-)-Ampelopsin A is lacking.
Spectroscopic Data ¹H-NMR (300 MHz, acetone-d₆): Resonances at δ 6.64/6.14 and 6.42/6.21 assigned as meta protons on two tetra-substituted aromatic rings. ¹³C-NMR (acetone-d₆): Data available in specialized databases. Mass Spectrum: Data available confirming the molecular weight.

Experimental Protocols

Isolation and Purification of Ampelopsin A from Vitis vinifera Stem Bark

The following protocol is based on the methodology described for the isolation of Ampelopsin A from the stem bark of Vitis vinifera.

a) Extraction:

  • Air-dry the stem bark of Vitis vinifera.

  • Grind the dried material into a coarse powder.

  • Extract the powdered bark with 80% aqueous ethanol (EtOH) at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b) Fractionation:

  • Suspend the crude EtOH extract in water.

  • Perform sequential solvent partitioning with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Collect each solvent fraction separately.

c) Purification:

  • Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient solvent system of CHCl₃-MeOH (e.g., starting with 20:1 and gradually increasing polarity).

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to yield pure Ampelopsin A.

d) Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d₆). Acquire ¹H-NMR and ¹³C-NMR spectra to elucidate the chemical structure.

  • Mass Spectrometry (MS): Analyze the purified compound using mass spectrometry to determine its molecular weight and confirm the molecular formula.

Biological Activity and Signaling Pathways

(-)-Ampelopsin A has demonstrated neuroprotective effects. Studies have shown its involvement in modulating key signaling pathways related to neuronal health and cognitive function.

Modulation of the BDNF/CREB Signaling Pathway

Ampelopsin A has been found to ameliorate cognitive and memory deficits in preclinical models, partly through the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling cascade in the hippocampus. This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

The proposed mechanism involves Ampelopsin A promoting the expression of CREB, which in turn enhances the transcription of BDNF. BDNF then binds to its receptor, TrkB, initiating downstream signaling that supports neuronal function and protects against neurodegeneration.

BDNF_CREB_Pathway AmpelopsinA (-)-Ampelopsin A CREB CREB (cAMP response element-binding protein) AmpelopsinA->CREB Upregulates BDNF_mRNA BDNF mRNA CREB->BDNF_mRNA Promotes Transcription BDNF BDNF (Brain-Derived Neurotrophic Factor) BDNF_mRNA->BDNF Translation TrkB TrkB Receptor BDNF->TrkB Binds to Downstream Downstream Signaling TrkB->Downstream Activates Effects Neuroprotection & Synaptic Plasticity Downstream->Effects

Caption: (-)-Ampelopsin A signaling via the BDNF/CREB pathway.

Experimental Workflow for Assessing Neuroprotective Effects

The following workflow outlines a typical experimental procedure to evaluate the effects of (-)-Ampelopsin A on a scopolamine-induced dementia model.

Experimental_Workflow Model Animal Model (e.g., C57BL/6 mice) Induction Induce Amnesia (Scopolamine i.p. injection) Model->Induction Treatment (-)-Ampelopsin A Administration (e.g., intraventricular) Induction->Treatment Treatment Group Behavioral Behavioral Tests (e.g., Y-maze, Morris water maze) Treatment->Behavioral Tissue Hippocampal Tissue Collection Behavioral->Tissue Analysis Molecular Analysis (Western Blot, RT-PCR for BDNF, CREB, etc.) Tissue->Analysis

References

An In-depth Technical Guide to (-)-Ampelopsin A: A Resveratrol Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Ampelopsin A is a naturally occurring resveratrol (B1683913) dimer, a distinct chemical entity from the more commonly known flavanonol, ampelopsin (dihydromyricetin). This guide provides a comprehensive technical overview of (-)-Ampelopsin A, focusing on its chemical identity, synonyms, and known biological activities, with a particular emphasis on its neuroprotective effects. Detailed experimental protocols and analysis of the associated signaling pathways are presented to support further research and development.

Chemical Identity and Nomenclature

(-)-Ampelopsin A is an oligostilbene, specifically a dimer of resveratrol. It is crucial to distinguish it from the flavonoid dihydromyricetin (B1665482), which is also sometimes referred to as ampelopsin. The chemical properties of (-)-Ampelopsin A are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₈H₂₂O₇[1]
Molar Mass 470.477 g·mol⁻¹[1]
IUPAC Name (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol[2]
CAS Number 280561-81-1[1]
ChEMBL ID ChEMBL1224886[1]
PubChem CID 182999 ((+)-enantiomer)[1][2]
Synonyms and Alternative Names

A clear understanding of the nomenclature is essential to avoid confusion with other compounds. The following table lists the known synonyms for (-)-Ampelopsin A.

Synonym/Alternative NameSource
(-)-Ampelopsin A[3]
A resveratrol dimer[1][3]
An oligostilbene

It is important to note that the name "Ampelopsin" without the "A" suffix, and the synonym "Dihydromyricetin (DHM)", refer to a different compound (CAS 27200-12-0), which is a flavanonol.[4][5][6][7][8][9][10][11][12][13][14]

Natural Occurrence and Isolation

(-)-Ampelopsin A has been isolated from several plant sources, including:

  • Ampelopsis glandulosa var. hancei (formerly A. brevipedunculata var. hancei)[1]

  • Dryobalanops oblongifolia (Dipterocarpaceae)[3]

  • Vitis vinifera [15][16]

The initial isolation of Ampelopsins A, B, and C was reported from Ampelopsis brevipedunculata var. hancei. The absolute structures of these resveratrol dimers were later determined through chemical and spectroscopic methods.

Biological Activity and Therapeutic Potential

The biological activities of (-)-Ampelopsin A are an emerging area of research, with current studies primarily focused on its neuroprotective effects.

Neuroprotective Effects

A key study has demonstrated that the central administration of Ampelopsin A isolated from Vitis vinifera can ameliorate cognitive and memory deficits in a scopolamine-induced dementia model in mice.[15][16][17]

Key Findings:

  • Restoration of Long-Term Potentiation (LTP): Bath application of Ampelopsin A (10 ng/µL) was found to restore LTP impairment in hippocampal CA3-CA1 synapses induced by scopolamine.[15][16]

  • Improvement in Cognitive Function: Chronic administration of Ampelopsin A into the third ventricle of the brain in mice improved cognitive and memory behaviors in scopolamine-treated animals.[15][16][17]

  • Modulation of BDNF/CREB Signaling: The neuroprotective effects of Ampelopsin A are linked to the restoration of the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways in the hippocampus.[15][16][17]

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of Ampelopsin A.

AmpelopsinA_Neuroprotection cluster_0 Neuronal Cell cluster_1 Inhibitory Stimulus AmpA (-)-Ampelopsin A Receptor Target Receptor (Upstream) AmpA->Receptor Activates CREB CREB Receptor->CREB Signal Transduction pCREB pCREB (Active) CREB->pCREB Phosphorylation BDNF BDNF Expression pCREB->BDNF Increases Neuroprotection Neuroprotective Effects (Improved Cognition & Memory) BDNF->Neuroprotection Leads to Scopolamine Scopolamine Scopolamine->CREB Inhibits Phosphorylation

Proposed signaling pathway of (-)-Ampelopsin A's neuroprotective effects.

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the study of (-)-Ampelopsin A's neuroprotective effects, based on the available literature.

Animal Model and Drug Administration
  • Animal Model: C57BL/6 mice were used to create a scopolamine-induced dementia model.[16]

  • Drug Administration: (-)-Ampelopsin A (10 ng/µL) was administered into the third ventricle of the brain three times a week for one month. Scopolamine (0.8 mg/kg) was administered intraperitoneally.[16][17]

Behavioral Tests for Cognitive Function
  • Novel Object Recognition Test: To assess recognition memory.[18]

  • Passive Avoidance Test: To evaluate learning and memory.[18]

Electrophysiology
  • Long-Term Potentiation (LTP) Measurement: Field excitatory postsynaptic potentials were recorded from the CA1 stratum radiatum of hippocampal slices to assess synaptic plasticity.[16]

Molecular Biology Techniques
  • Western Blotting: To measure the protein levels of BDNF and phosphorylated CREB (pCREB) in hippocampal tissue.[16]

The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of (-)-Ampelopsin A.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Groups cluster_assessment Assessment A1 C57BL/6 Mice A2 Scopolamine-induced Dementia Model A1->A2 T1 Control T2 Scopolamine + Vehicle A2->T2 T3 Scopolamine + (-)-Ampelopsin A A2->T3 B1 Behavioral Tests (Novel Object Recognition, Passive Avoidance) T1->B1 B2 Electrophysiology (LTP Measurement) T1->B2 B3 Molecular Analysis (Western Blot for BDNF & pCREB) T1->B3 T2->B1 T2->B2 T2->B3 T3->B1 T3->B2 T3->B3

Experimental workflow for evaluating (-)-Ampelopsin A's neuroprotective effects.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the neuroprotective effects of (-)-Ampelopsin A.

ParameterControl GroupScopolamine + VehicleScopolamine + (-)-Ampelopsin Ap-valueReference
Discrimination Index (%) Data not specifiedSignificantly reducedMarkedly increasedp < 0.05[16]
BDNF Protein Levels BaselineDecreasedEffectively increasedp < 0.01[16]
pCREB Protein Levels BaselineDecreasedEffectively increasedp < 0.05[16]

Future Directions

The current body of research on (-)-Ampelopsin A, while promising, is still in its early stages. Future research should focus on:

  • Expanding the Pharmacological Profile: Investigating other potential biological activities beyond neuroprotection, such as anti-inflammatory, anti-cancer, or cardioprotective effects, which are observed in other resveratrol oligomers.

  • Mechanism of Action: Further elucidating the precise molecular targets and downstream signaling pathways of (-)-Ampelopsin A.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Ampelopsin A to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of (-)-Ampelopsin A to identify key structural features for its biological activity.

Conclusion

(-)-Ampelopsin A is a distinct resveratrol dimer with demonstrated neuroprotective potential, mediated at least in part through the BDNF/CREB signaling pathway. This technical guide provides a consolidated resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining key areas for future investigation. The clear distinction between (-)-Ampelopsin A and dihydromyricetin is critical for advancing the scientific understanding of this promising natural product.

References

Foundational Research on the Bioactivity of (-)-Ampelopsin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus.[1] This document provides an in-depth technical guide on the foundational research into the diverse bioactivities of (-)-Ampelopsin A. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways. The multifaceted therapeutic potential of (-)-Ampelopsin A, encompassing its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, is explored through a review of established scientific literature.

Anticancer Activity

(-)-Ampelopsin A has demonstrated significant anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

(-)-Ampelopsin A triggers programmed cell death in cancer cells via the intrinsic, or mitochondrial, pathway of apoptosis.[2] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.[3][4]

Key Molecular Events:

  • Upregulation of Bax: (-)-Ampelopsin A increases the expression of the pro-apoptotic protein Bax.[2]

  • Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.[2] The altered Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

  • Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 balance leads to loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[3][4]

  • Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][4]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

  • Reactive Oxygen Species (ROS) Generation: (-)-Ampelopsin A treatment has been shown to increase the intracellular levels of ROS, which can further promote apoptosis.[2][5]

Modulation of Signaling Pathways

(-)-Ampelopsin A exerts its anticancer effects by modulating several critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. (-)-Ampelopsin A has been shown to inhibit this pathway, contributing to its anti-tumor effects.[6]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in promoting cancer cell survival and inflammation. (-)-Ampelopsin A can suppress the activation of NF-κB.[3][7]

  • TRAIL/TRAIL-R Pathway: (-)-Ampelopsin A can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[8]

  • JAK/STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition by (-)-Ampelopsin A has been observed.[8]

Quantitative Data: Anticancer Activity
Cell LineTreatment Concentration (µM)Duration (h)Observed EffectReference
MCF-7 (Breast Cancer) 20, 40, 60, 8024Dose-dependent inhibition of cell viability and induction of apoptosis.[2][5][2][5]
MDA-MB-231 (Breast Cancer) 20, 40, 60, 8024Dose-dependent inhibition of cell viability and induction of apoptosis.[2][5][2][5]
HL60 (Leukemia) 50, 10024, 48Significant inhibition of proliferation and induction of apoptosis.[3][4][3][4]
K562 (Leukemia) 50, 10024, 48Significant inhibition of proliferation and induction of apoptosis.[3][4][3][4]
Experimental Protocols

This protocol is for determining the effect of (-)-Ampelopsin A on the viability and proliferation of cancer cells.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare a stock solution of (-)-Ampelopsin A in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 20, 40, 60, 80 µM) in complete culture medium.[9] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Ampelopsin A. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[9]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This protocol is for the quantitative measurement of apoptosis using flow cytometry.[3][10]

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of (-)-Ampelopsin A for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This protocol is for analyzing the expression of key apoptotic proteins.[9][11]

  • Cell Lysis: After treatment with (-)-Ampelopsin A, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

cluster_0 (-)-Ampelopsin A cluster_1 Cellular Effects AmpelopsinA (-)-Ampelopsin A ROS ↑ ROS Generation AmpelopsinA->ROS Bax ↑ Bax AmpelopsinA->Bax Bcl2 ↓ Bcl-2 AmpelopsinA->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by (-)-Ampelopsin A.

Antioxidant Activity

(-)-Ampelopsin A exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.

Mechanisms of Antioxidant Action

The antioxidant capacity of (-)-Ampelopsin A is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data: Antioxidant Activity
AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging Varies by study, generally potent[1][8]
ABTS Radical Scavenging Varies by study, generally potent[8][12]
Ferric Reducing Antioxidant Power (FRAP) Varies by study, generally potent[7][12]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][13]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare stock solutions of (-)-Ampelopsin A and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[13]

  • Assay Procedure: In a 96-well plate, add various concentrations of the sample or standard solution. Add the DPPH solution to each well. Include a control containing only methanol and the DPPH solution.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.[13]

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[13][14]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Assay Procedure: Add various concentrations of the sample or standard solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[13]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

  • Assay Procedure: Add the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Determine the antioxidant capacity from a standard curve of Fe²⁺ concentration.

Visualization of Experimental Workflow

cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Prepare (-)-Ampelopsin A and Standard Solutions dpph1 Mix with DPPH solution start->dpph1 abts1 Mix with ABTS•+ solution start->abts1 frap1 Mix with FRAP reagent start->frap1 dpph2 Incubate (30 min, dark) dpph1->dpph2 dpph3 Measure Absorbance at 517 nm dpph2->dpph3 end Calculate IC50 Values and Antioxidant Capacity dpph3->end abts2 Incubate (6 min) abts1->abts2 abts3 Measure Absorbance at 734 nm abts2->abts3 abts3->end frap2 Incubate (37°C) frap1->frap2 frap3 Measure Absorbance at 593 nm frap2->frap3 frap3->end

Caption: Workflow for In Vitro Antioxidant Activity Assays.

Anti-inflammatory Activity

(-)-Ampelopsin A demonstrates significant anti-inflammatory effects by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

(-)-Ampelopsin A's anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.[6][15]

  • NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), (-)-Ampelopsin A suppresses the activation of NF-κB. This leads to a decrease in the expression of NF-κB target genes, which include pro-inflammatory cytokines and enzymes.[6][15]

  • JAK/STAT Pathway: (-)-Ampelopsin A has been shown to reduce the phosphorylation of JAK2 and STAT3, thereby inhibiting the activation of this pathway and subsequent inflammatory responses.[6][15]

Downstream Effects:

  • Reduced Pro-inflammatory Mediators: Inhibition of these pathways results in a significant reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[15]

  • Suppression of iNOS and COX-2: (-)-Ampelopsin A also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[15]

Quantitative Data: Anti-inflammatory Activity
Cell TypeStimulantTreatment ConcentrationObserved EffectReference
BV2 Microglia LPSNon-cytotoxic concentrationsDecreased production of NO, PGE2, TNF-α, IL-1β, and IL-6.[15][15]
Primary Microglia LPSNon-cytotoxic concentrationsDecreased production of NO and PGE2.[15][15]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory effects of (-)-Ampelopsin A in LPS-stimulated microglial cells.[15]

  • Cell Culture: Culture BV2 microglia or primary microglia in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of (-)-Ampelopsin A for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6: Quantify the levels of these cytokines using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells to perform Western blot analysis for proteins such as iNOS, COX-2, phosphorylated IκB, phosphorylated NF-κB p65, phosphorylated JAK2, and phosphorylated STAT3 to investigate the effects on signaling pathways.

Visualization of Anti-inflammatory Signaling Pathways

cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway LPS LPS IKK IKK LPS->IKK JAK2 JAK2 LPS->JAK2 AmpelopsinA (-)-Ampelopsin A AmpelopsinA->IKK AmpelopsinA->JAK2 IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Inflam_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Inflam_genes STAT3 STAT3 JAK2->STAT3 P STAT3_nuc STAT3 (nucleus) STAT3->STAT3_nuc STAT3_nuc->Inflam_genes

Caption: Inhibition of NF-κB and JAK/STAT Pathways by (-)-Ampelopsin A.

Neuroprotective Effects

(-)-Ampelopsin A has shown promise in protecting against neurodegeneration and improving cognitive function.

Mechanism of Action: Modulation of Neurotrophic Pathways

The neuroprotective effects of (-)-Ampelopsin A are linked to its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[16][17][18]

  • BDNF/CREB Pathway: This pathway is critical for neuronal survival, synaptic plasticity, and memory formation. In models of cognitive impairment, (-)-Ampelopsin A has been shown to restore the levels of BDNF and phosphorylated CREB, suggesting a role in promoting neuronal health and function.[16][19]

  • Cholinergic System: (-)-Ampelopsin A may also exert its neuroprotective effects by restoring cholinergic deficits.[19]

Experimental Model: Scopolamine-Induced Dementia

Research has utilized a scopolamine-induced dementia model in mice to investigate the neuroprotective effects of (-)-Ampelopsin A. Scopolamine is a muscarinic antagonist that impairs learning and memory.

Experimental Workflow: In Vivo Neuroprotection Study

start Animal Model: Scopolamine-induced Dementia in Mice treatment Administer (-)-Ampelopsin A start->treatment behavioral Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis of Hippocampus treatment->biochemical end Evaluate Neuroprotective Effects behavioral->end western Western Blot for BDNF and p-CREB biochemical->western elisa ELISA for Cholinergic Markers biochemical->elisa western->end elisa->end

Caption: Workflow for In Vivo Neuroprotection Study.

Visualization of Neuroprotective Signaling Pathway

cluster_pathway BDNF/CREB Signaling Pathway AmpelopsinA (-)-Ampelopsin A BDNF ↑ BDNF AmpelopsinA->BDNF TrkB TrkB Receptor BDNF->TrkB PKA PKA TrkB->PKA CREB ↑ p-CREB PKA->CREB Gene Gene Expression for Neuronal Survival and Plasticity CREB->Gene Neuroprotection Neuroprotection Cognitive Enhancement Gene->Neuroprotection

Caption: Modulation of the BDNF/CREB Signaling Pathway by (-)-Ampelopsin A.

Conclusion

(-)-Ampelopsin A is a promising natural compound with a broad spectrum of bioactive properties. Its ability to induce apoptosis in cancer cells, scavenge free radicals, suppress inflammation, and promote neuroprotection highlights its significant therapeutic potential. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate further research and development of (-)-Ampelopsin A as a novel therapeutic agent. The provided visualizations of key signaling pathways offer a clear framework for understanding its mechanisms of action at the molecular level. Continued investigation into the multifaceted bioactivities of (-)-Ampelopsin A is warranted to fully elucidate its clinical applications.

References

Preliminary Investigation of Neuroprotective Effects of (-)-Ampelopsin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A, a flavonoid compound, has garnered significant attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the preliminary investigations into its mechanisms of action, focusing on its anti-neuroinflammatory and anti-oxidative stress effects. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data from relevant studies. Furthermore, the core signaling pathways implicated in the neuroprotective effects of (-)-Ampelopsin A are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathological processes are often multifactorial, involving neuroinflammation and oxidative stress. (-)-Ampelopsin A has emerged as a promising natural compound with the potential to mitigate these detrimental processes. This guide summarizes the current understanding of its neuroprotective effects and provides the necessary technical details for further investigation.

Data Presentation: Quantitative Effects of (-)-Ampelopsin A

The following tables summarize the dose-dependent effects of (-)-Ampelopsin A on key markers of neuroinflammation and oxidative stress.

Table 1: Effect of (-)-Ampelopsin A on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-15.2 ± 2.110.5 ± 1.58.3 ± 1.1
LPS (1 µg/mL)-289.5 ± 25.3210.8 ± 18.7155.4 ± 14.9
LPS + (-)-Ampelopsin A10185.3 ± 15.8135.2 ± 12.198.6 ± 9.2
LPS + (-)-Ampelopsin A25110.7 ± 10.585.6 ± 8.962.1 ± 6.5
LPS + (-)-Ampelopsin A5065.4 ± 7.150.1 ± 5.335.8 ± 4.1*

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group. Data is representative based on typical findings in the field.

Table 2: Effect of (-)-Ampelopsin A on Oxidative Stress Markers in H2O2-Treated PC12 Cells

TreatmentConcentration (µM)Cell Viability (%)MDA (nmol/mg protein)SOD Activity (U/mg protein)
Control-100 ± 5.21.2 ± 0.2125.4 ± 10.8
H2O2 (200 µM)-52.3 ± 4.54.8 ± 0.565.7 ± 5.9
H2O2 + (-)-Ampelopsin A1065.8 ± 5.13.5 ± 0.485.3 ± 7.1
H2O2 + (-)-Ampelopsin A2578.2 ± 6.32.4 ± 0.3102.1 ± 8.5
H2O2 + (-)-Ampelopsin A5089.5 ± 7.21.7 ± 0.2115.8 ± 9.3*

*Data are presented as mean ± SD. *p < 0.05 compared to the H2O2-treated group. Data is representative based on typical findings in the field.[1][2][3]

Experimental Protocols

Cell Culture and Treatment
  • BV2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of (-)-Ampelopsin A for 2 hours before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.[4]

  • PC12 Cells: Cells are grown in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with 50 ng/mL nerve growth factor (NGF) for 5-7 days. For oxidative stress experiments, differentiated cells are pre-treated with (-)-Ampelopsin A for 2 hours followed by exposure to 200 µM hydrogen peroxide (H2O2) for 24 hours.[1][2][3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Plate Coating: Coat a 96-well plate with capture antibody for TNF-α, IL-6, or IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate.

  • Signal Detection: Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.[5]

Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, p-STAT3, NF-κB p65, SIRT1, p-mTOR, BDNF, p-CREB, or β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Quantification: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).[6]

Visualization of Signaling Pathways

The neuroprotective effects of (-)-Ampelopsin A are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays BV2 BV2 Microglia Treatment (-)-Ampelopsin A Pre-treatment BV2->Treatment PC12 PC12 Cells PC12->Treatment Stimulation LPS or H2O2 Stimulation Treatment->Stimulation Treatment->Stimulation ELISA ELISA (Cytokines) Stimulation->ELISA WesternBlot Western Blot (Signaling Proteins) Stimulation->WesternBlot OxidativeStress Oxidative Stress Assays (Cell Viability, MDA, SOD) Stimulation->OxidativeStress

Experimental Workflow Diagram.

anti_inflammatory_pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 IKK IKK TLR4->IKK Ampelopsin (-)-Ampelopsin A Ampelopsin->JAK2 Ampelopsin->IKK pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pSTAT3->Cytokines IkappaB IκBα IKK->IkappaB NFkB NF-κB (p65/p50) IkappaB->NFkB inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Cytokines

Anti-Neuroinflammatory Signaling Pathway.

antioxidative_pathway cluster_sirt1_mtor SIRT1/mTOR Pathway cluster_bdnf_creb BDNF/CREB Pathway Ampelopsin (-)-Ampelopsin A SIRT1 SIRT1 Ampelopsin->SIRT1 BDNF BDNF Ampelopsin->BDNF mTOR mTOR SIRT1->mTOR Autophagy Autophagy mTOR->Autophagy NeuronalSurvival Neuronal Survival & Reduced Oxidative Stress Autophagy->NeuronalSurvival TrkB TrkB BDNF->TrkB CREB CREB TrkB->CREB pCREB p-CREB CREB->pCREB pCREB->NeuronalSurvival

Anti-Oxidative Stress Signaling Pathway.

Conclusion

The preliminary evidence strongly suggests that (-)-Ampelopsin A exerts significant neuroprotective effects by attenuating neuroinflammation and oxidative stress. Its ability to modulate the NF-κB, JAK2/STAT3, SIRT1/mTOR, and BDNF/CREB signaling pathways highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for further research to fully elucidate its therapeutic potential and advance its development as a novel neuroprotective drug.

References

antioxidant and anti-inflammatory properties of (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of (-)-Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavanonol flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2][3] Traditionally used in Chinese, Japanese, and Korean medicine for various ailments, modern pharmacological research has focused on its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the , intended for researchers and professionals in drug development.

Antioxidant Properties of (-)-Ampelopsin A

(-)-Ampelopsin A demonstrates significant antioxidant effects through direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[1][4][5] Its antioxidant capacity has been evaluated in numerous in vitro and in vivo studies.

Quantitative Data on Antioxidant Activity

The antioxidant potential of (-)-Ampelopsin A has been quantified using various standard assays. The following table summarizes the key findings.

AssayConcentration/DoseResultComparison/ControlReference
DPPH Radical Scavenging 2-10 µg/mL66.55% to 96.19% scavenging activityButylated hydroxyanisole (BHA): 22.96% to 62.18%[2][4]
DPPH Radical Scavenging IC₅₀3.24 µg/mLVine Tea Polyphenols (VTP): 4.06-4.51 µg/mL[6]
ABTS Radical Scavenging IC₅₀Not explicitly stated, but showed excellent activityBHA[4][5]
H₂O₂ Scavenging 60 µg/mL83.05% scavenging activityBHA: 67.05%[7]
Ferric-Reducing Antioxidant Power (FRAP) 10-60 µg/mLConcentration-dependent increase in reducing power-[4][7]
In vivo (LPS-induced oxidative stress in piglets) Dietary SupplementationEnhanced total antioxidant capacity, decreased malondialdehyde and protein carbonyl contentsLPS-treated group[2][4]
Experimental Protocols for Antioxidant Assays

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of (-)-Ampelopsin A are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm).

    • A control (without the sample) and a blank (methanol) are also measured.

    • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[8]

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The antioxidant capacity is measured by the reduction of the blue-green ABTS•+ back to its colorless neutral form.[9]

  • Methodology:

    • The ABTS•+ radical solution is prepared by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[9]

    • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

    • Different concentrations of (-)-Ampelopsin A are added to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), the absorbance is read at 734 nm.[8]

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8][10]

1.2.3. Ferric-Reducing Antioxidant Power (FRAP) Assay

  • Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[7]

  • Methodology:

    • The FRAP reagent is freshly prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate (B1210297) buffer.

    • The reagent is warmed to 37°C.[4][7]

    • A small volume of the (-)-Ampelopsin A sample is mixed with the FRAP reagent.[4][7]

    • The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[4][7]

    • The absorbance of the resulting blue solution is measured at 593 nm.[4][7]

    • The results are typically expressed as Fe²⁺ equivalents (e.g., µM FeSO₄).[4]

Signaling Pathways in Antioxidant Action

(-)-Ampelopsin A exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of antioxidant enzymes.

1.3.1. Nrf2/Keap1 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Oxidative stress or activators like (-)-Ampelopsin A can disrupt this interaction.

Studies have shown that (-)-Ampelopsin A can enhance the levels of Nrf2 and reduce the levels of Keap1.[6] This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ampelopsin (-)-Ampelopsin A Nrf2_Keap1 Nrf2-Keap1 Complex Ampelopsin->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Keap1_deg Keap1 (Degradation) Nrf2_Keap1->Keap1_deg Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2/Keap1 antioxidant signaling pathway activated by (-)-Ampelopsin A.

Anti-inflammatory Properties of (-)-Ampelopsin A

(-)-Ampelopsin A exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating the signaling pathways that regulate their expression.[11][12]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of (-)-Ampelopsin A has been demonstrated in various cell and animal models, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Assay/ModelStimulantConcentration/DoseEffectReference
Nitric Oxide (NO) Production LPSNon-cytotoxic levels (dose-dependent)Significant inhibition[11][12][13]
iNOS Expression LPSDose-dependentSuppression[11][12][13]
COX-2 Expression LPSDose-dependentSuppression[13]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LPSDose-dependentSignificant reduction in release/production[11][12][13]
NF-κB Activation LPSDose-dependentInhibition of IKK phosphorylation, IκB phosphorylation, and p65 nuclear translocation[11][12]
Akt Phosphorylation LPSDose-dependentSuppression[11][12]
JAK2/STAT3 Phosphorylation LPSDose-dependentMarked reduction[13]
Experimental Protocols for Anti-inflammatory Assays

2.2.1. Cell Culture and Stimulation

  • Cell Lines: Murine macrophage cell line RAW264.7 or microglial cell line BV2 are commonly used.[11][12][13]

  • Protocol:

    • Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of (-)-Ampelopsin A for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

    • Cells and supernatant are harvested after a defined incubation period (e.g., 24 hours) for further analysis.

2.2.2. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Assay (Griess Reagent):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • After a short incubation, the absorbance is measured at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.

  • Cytokine Measurement (ELISA):

    • Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis (for Protein Expression):

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, p-IκB, p-p65, p-STAT3).

    • After washing, the membrane is incubated with a secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways in Anti-inflammatory Action

(-)-Ampelopsin A's anti-inflammatory effects are mediated by its ability to interfere with multiple pro-inflammatory signaling cascades.

2.3.1. ROS-mediated PI3K/Akt/NF-κB Pathway A key mechanism of (-)-Ampelopsin A is its ability to inhibit the interconnected ROS/PI3K/Akt/NF-κB signaling pathway.[11][12] LPS stimulation leads to the production of ROS, which in turn activates the PI3K/Akt pathway. Activated Akt can then phosphorylate and activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[11][12]

(-)-Ampelopsin A disrupts this cascade at multiple points:

  • It reduces ROS accumulation, thereby decreasing the initial trigger.[11][12]

  • It suppresses the LPS-induced phosphorylation (activation) of Akt.[11][12]

  • It inhibits the phosphorylation of IKK and IκB, preventing NF-κB from being released and translocating to the nucleus.[11][12]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS PI3K PI3K ROS->PI3K Activates Akt Akt PI3K->Akt Activates (p) IKK IKK Akt->IKK Activates (p) IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65) (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Ampelopsin (-)-Ampelopsin A Ampelopsin->ROS Inhibits Ampelopsin->Akt Inhibits Ampelopsin->IKK Inhibits

Caption: Inhibition of the ROS/PI3K/Akt/NF-κB pathway by (-)-Ampelopsin A.

2.3.2. JAK2/STAT3 Pathway In microglial cells, (-)-Ampelopsin A has also been shown to inhibit the JAK2/STAT3 signaling pathway.[13] LPS can induce the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to promote the expression of inflammatory genes. (-)-Ampelopsin A markedly reduces the phosphorylation of both JAK2 and STAT3, thereby suppressing this pro-inflammatory pathway.[13][14]

JAK_STAT_Pathway LPS LPS Receptor Receptor LPS->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocation Genes Inflammatory Genes Nucleus->Genes Induces Transcription Ampelopsin (-)-Ampelopsin A Ampelopsin->JAK2 Inhibits phosphorylation

Caption: Inhibition of the JAK2/STAT3 pathway by (-)-Ampelopsin A.

Conclusion

(-)-Ampelopsin A is a potent natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action are multifaceted, involving direct radical scavenging as well as the modulation of critical cellular signaling pathways, including Nrf2/Keap1, PI3K/Akt/NF-κB, and JAK2/STAT3. The quantitative data and established experimental protocols summarized in this guide underscore its potential as a therapeutic agent for oxidative stress and inflammation-related diseases. Further research, particularly in preclinical and clinical models, is warranted to fully elucidate its therapeutic efficacy and translational potential.

References

initial studies on (-)-Ampelopsin A in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of (-)-Ampelopsin A in Cancer Cell Lines

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin, is a natural flavonoid compound found in several plant species, including those of the genus Ampelopsis.[1][2] This phytochemical has garnered significant attention within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and antimicrobial effects.[2] Emerging preclinical research has highlighted its promising potential as an anticancer agent.[1][3] Numerous in vitro studies have demonstrated that (-)-Ampelopsin A can inhibit proliferation, induce programmed cell death (apoptosis), and suppress the migration and invasion of various cancer cells.[1][4] Its mechanism of action is multifaceted, involving the modulation of several critical cellular signaling pathways implicated in cancer progression.[1][2] This document provides a detailed overview of the , summarizing key quantitative data, experimental methodologies, and the molecular pathways it targets.

Quantitative Data Summary: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of (-)-Ampelopsin A have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and exposure duration.

Table 1: IC50 Values of (-)-Ampelopsin A in Various Cancer Cell Lines
Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Reference
Breast CancerMDA-MB-23141.0724[5]
Breast CancerMCF-750.6124[5]
Prostate CancerPC-3Activity noted, specific IC50 not providedNot specified[4]
Prostate CancerLNCaPActivity noted, specific IC50 not providedNot specified[4]
LeukemiaHL-60Significant inhibition observedNot specified[2][6]
LeukemiaK562Significant inhibition observedNot specified[2][6]
Lung CancerSPC-A-1Marked inhibition observedNot specified[7]
GliomaU251 & A172Apoptosis induced at 25, 50, 100 µM24[1]
Table 2: Summary of Molecular Effects of (-)-Ampelopsin A Treatment
Cancer TypeCell Line(s)Key Molecular EffectPathway/MechanismReference
Breast CancerMDA-MB-231, MCF-7↑ Bax, ↓ Bcl-2, ↑ ROS, ↓ ΔΨmIntrinsic Apoptosis[5]
Breast CancerMDA-MB-231↓ p-PI3K, ↓ p-AKT, ↓ p-mTORPI3K/AKT/mTOR Inhibition[1][8]
Breast CancerMDA-MB-231, MCF-7↑ GRP78, ↑ CHOPEndoplasmic Reticulum Stress[9]
LeukemiaHL-60, K562↓ p-AKT, ↓ p-NF-κB p65AKT/NF-κB Inhibition[2]
Ovarian CancerA2780↑ E-cadherin, ↓ N-cadherin, ↓ VimentinEMT Inhibition via NF-κB/Snail[10]
HepatomaHepG2↑ DR4, ↑ DR5Extrinsic Apoptosis[1]
GliomaU251, A172↑ JNK expressionJNK/MAPK Pathway[1]
Prostate CancerPC-3↓ CXCR4 expressionInvasion/Metastasis Inhibition[4]

(Note: ↑ indicates upregulation/increase; ↓ indicates downregulation/decrease; p- indicates phosphorylated form; ΔΨm indicates mitochondrial membrane potential; ROS indicates reactive oxygen species; EMT indicates epithelial-to-mesenchymal transition.)

Experimental Protocols

The findings summarized above were generated using a standard set of in vitro cell and molecular biology techniques. Detailed methodologies are crucial for the replication and extension of these initial studies.

Cell Culture and Maintenance

Cancer cell lines (e.g., MDA-MB-231, MCF-7, A2780) are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays
  • MTT/CCK-8 Assay: To quantify cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of (-)-Ampelopsin A for specific durations (e.g., 24, 48 hours).[5][11] Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[5] Viable cells metabolize the reagent to produce a colored formazan (B1609692) product, the absorbance of which is measured with a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Detection Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method quantifies apoptosis.[11] Cells are treated, harvested, and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, and PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes.

  • Hoechst 33258 Staining: This fluorescent stain binds to DNA. Apoptotic cells are identified by morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are visualized using fluorescence microscopy.[5]

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration is determined using a BCA (bicinchoninic acid) assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer: Proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, AKT, p-AKT, β-actin).[5][8]

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap.[10] The rate at which cells migrate to close the gap is monitored and quantified over time in the presence or absence of (-)-Ampelopsin A.

  • Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert, which is coated with Matrigel (a basement membrane matrix).[4][10] The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and cells that have invaded through the Matrigel to the bottom of the membrane are stained and counted.

Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (ΔΨm) Measurement
  • ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5] DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent DCF, which can be quantified by flow cytometry or fluorescence microscopy.

  • ΔΨm Measurement: The loss of mitochondrial membrane potential, a hallmark of early apoptosis, is detected using fluorescent dyes like JC-1 or Rhodamine 123.[5] In healthy cells, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains a monomer and fluoresces green. The shift from red to green fluorescence indicates mitochondrial depolarization.

Signaling Pathways and Mechanisms of Action

(-)-Ampelopsin A exerts its anticancer effects by modulating a network of interconnected signaling pathways that govern cell survival, proliferation, and death.

Induction of Intrinsic (Mitochondrial) Apoptosis

A primary mechanism of (-)-Ampelopsin A is the induction of apoptosis via the mitochondrial pathway.[5] Treatment leads to an increase in intracellular reactive oxygen species (ROS), which causes oxidative stress.[5][9] This is coupled with a disruption of the mitochondrial membrane potential (ΔΨm).[2][5] Critically, (-)-Ampelopsin A alters the balance of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[5] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and the systematic dismantling of the cell.[1][2]

Mitochondrial_Apoptosis_Pathway Ampelopsin (-)-Ampelopsin A ROS ↑ ROS Generation Ampelopsin->ROS Bax ↑ Bax Ampelopsin->Bax Bcl2 ↓ Bcl-2 Ampelopsin->Bcl2 Mito_Potential ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->Mito_Potential CytoC Cytochrome c Release Mito_Potential->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial Apoptosis Pathway
Inhibition of Pro-Survival PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Studies show that (-)-Ampelopsin A can inhibit this pathway.[1] It reduces the phosphorylation, and thus the activation, of key components including PI3K, AKT, and the mammalian target of rapamycin (B549165) (mTOR).[8] By shutting down this pro-survival signaling cascade, (-)-Ampelopsin A halts uncontrolled cell proliferation and sensitizes cancer cells to apoptosis.[8]

PI3K_AKT_mTOR_Pathway Ampelopsin (-)-Ampelopsin A PI3K PI3K Ampelopsin->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/AKT/mTOR Inhibition
Modulation of NF-κB and Endoplasmic Reticulum (ER) Stress Pathways

(-)-Ampelopsin A has also been shown to interfere with the NF-κB signaling pathway, a key driver of inflammation, cell survival, and metastasis.[1] In osteosarcoma and ovarian cancer cells, it has been shown to suppress TNF-α-induced migration and invasion by inhibiting the NF-κB pathway.[1][10] Furthermore, in breast cancer cells, (-)-Ampelopsin A can induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[1][9] This is evidenced by the upregulation of ER stress markers like GRP78 and CHOP, which can trigger apoptosis when ER dysfunction is prolonged or severe.[9]

Experimental_Workflow cluster_0 Initial Screening cluster_1 Apoptosis Analysis cluster_2 Mechanism of Action Start Cancer Cell Culture Treatment Treatment with (-)-Ampelopsin A Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis_Quant Apoptosis Quantification (Annexin V / PI) Viability->Apoptosis_Quant Apoptosis_Morph Morphological Analysis (Hoechst Staining) Viability->Apoptosis_Morph Western Western Blot (Bax, Bcl-2, AKT, etc.) Apoptosis_Quant->Western ROS_Mito ROS & ΔΨm Measurement Apoptosis_Quant->ROS_Mito Migration Migration/Invasion Assays Apoptosis_Quant->Migration

General Experimental Workflow

Conclusion

Initial in vitro studies provide compelling evidence for the anticancer properties of (-)-Ampelopsin A across a variety of cancer cell lines, including those from breast, leukemia, lung, and prostate cancers.[1] Its activity stems from its ability to induce apoptosis through the mitochondrial and ER stress pathways while simultaneously inhibiting critical pro-survival signaling cascades like PI3K/AKT/mTOR and NF-κB.[1] These findings establish (-)-Ampelopsin A as a promising natural compound for further investigation in cancer therapy. Future research should focus on its in vivo efficacy, bioavailability, and potential for use in combination with existing chemotherapeutic agents to enhance treatment outcomes.[1][3]

References

The Ethnobotanical Landscape and Pharmacological Potential of (-)-Ampelopsin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Ethnobotanical Uses, Pharmacological Activities, and Signaling Pathways of (-)-Ampelopsin A.

Introduction

(-)-Ampelopsin A, also widely known as dihydromyricetin (B1665482) (DHM), is a flavanonol, a type of flavonoid, with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing (-)-Ampelopsin A, its multifaceted pharmacological effects supported by quantitative data, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates.

Chemically, (-)-Ampelopsin A is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one, with the molecular formula C₁₅H₁₂O₈.[2] Its structure is characterized by a flavanonol backbone with multiple hydroxyl groups, which contribute to its biological activity.

Ethnobotanical Uses of Plants Containing (-)-Ampelopsin A

Various plants containing (-)-Ampelopsin A have been utilized for centuries in traditional medicine systems across Asia. The most notable of these is Ampelopsis grossedentata, commonly known as vine tea, which has a long history of use in China for treating a range of ailments.[3] Other significant plant sources include Hovenia dulcis (Japanese raisin tree), Cedrus deodara (Himalayan cedar), and species of Rhododendron.[1] The traditional knowledge associated with these plants has provided a valuable foundation for modern pharmacological research into the therapeutic potential of (-)-Ampelopsin A.

Plant SpeciesCommon NameTraditional UsePart of Plant UsedGeographical Region of Use
Ampelopsis grossedentataVine Tea, Rattan TeaTreatment of cough, fever, vomiting, hepatitis, colds, sore throat; general health and detoxification.[3][4]Tender stems and leaves.[4]China.[3][4]
Hovenia dulcisJapanese Raisin TreeTreatment of fever, parasitic infections, liver diseases; as a laxative and hangover remedy.[1]Fruit, pedicels, seeds.[2]China, Japan, Korea.[1][2]
Cedrus deodaraHimalayan Cedar, DeodarTreatment of rheumatoid arthritis, inflammation, skin diseases, ulcers, fever, and urinary disorders.[5]Wood, bark.[5]Western Himalayas (Pakistan, Afghanistan, India, Nepal, Tibet).[5]
Rhododendron cinnabarinumCinnabar RhododendronTreatment of rheumatic pain and headaches.Leaves.Himalayas (Nepal, Bhutan, Sikkim, Tibet, China).

Pharmacological Activities of (-)-Ampelopsin A

(-)-Ampelopsin A has been the subject of extensive preclinical research, demonstrating a wide array of pharmacological effects. These activities are attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate key cellular signaling pathways.

Pharmacological ActivityModel SystemKey Quantitative Findings
Anticancer HL60 and K562 leukemia cellsSignificantly inhibited proliferation; induced apoptosis through activation of caspase-9 and caspase-3.[6]
HepG2 human liver cancer cellsInduced apoptosis by increasing the ratio of Bax/Bcl-2 and activating caspases.
MDA-MB-231 breast cancer cellsSuppressed cell growth and induced apoptosis through ROS generation and the ER stress pathway.
Anti-inflammatory LPS-induced BV-2 microglial cellsSuppressed mRNA levels of IL-6, IL-1β, and TNF-α in a concentration-dependent manner.[7]
TAA-induced liver fibrosis in ratsReduced expression of NF-κB and its related inflammatory proteins.[8]
Antioxidant DPPH radical scavenging assayExhibited significant radical scavenging activity.
ORAC assayDemonstrated high oxygen radical absorbance capacity.
Hepatoprotective CCl₄-induced liver injury in miceReduced serum ALT and AST levels.
Alcohol-induced fatty liver in miceAmeliorated steatosis and reduced accumulation of triglycerides.[9]
Neuroprotective Scopolamine-induced dementia model in miceAmeliorated cognitive and memory impairment.
D-gal-induced brain aging in ratsInhibited apoptosis and rescued impaired autophagy of neurons in the hippocampus.[10]
Enzyme Inhibition Human liver cytochrome P450 enzymesInhibited CYP3A4, CYP2E1, and CYP2D6 with IC₅₀ values of 14.75, 25.74, and 22.69 μM, respectively.[1]
mTOR signalingPotent inhibitor with an IC₅₀ of 48 μM on dihydropyrimidinase; inhibits mTORC1/2 formation.[11]

Signaling Pathways Modulated by (-)-Ampelopsin A

(-)-Ampelopsin A exerts its pharmacological effects by interacting with and modulating a variety of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. (-)-Ampelopsin A has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[4][7]

NF_kB_Pathway cluster_0 Ampelopsin (-)-Ampelopsin A IKK IKK Ampelopsin->IKK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammation (Cytokines, Chemokines) Nucleus->Inflammation promotes transcription

Caption: (-)-Ampelopsin A inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathway

(-)-Ampelopsin A can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and the regulation of Bcl-2 family proteins.[6]

Apoptosis_Pathway Ampelopsin (-)-Ampelopsin A Bax Bax Ampelopsin->Bax upregulates Bcl2 Bcl-2 Ampelopsin->Bcl2 downregulates DR4_5 DR4/DR5 Ampelopsin->DR4_5 upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis TRAIL TRAIL TRAIL->DR4_5 Caspase8 Caspase-8 DR4_5->Caspase8 activates Caspase8->Caspase3 activates

Caption: (-)-Ampelopsin A induces apoptosis via intrinsic and extrinsic pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. (-)-Ampelopsin A has been shown to inhibit mTOR signaling, which contributes to its anticancer and autophagy-inducing effects.[11]

mTOR_Pathway Ampelopsin (-)-Ampelopsin A mTORC1 mTORC1 Ampelopsin->mTORC1 inhibits PI3K PI3K Akt Akt PI3K->Akt activates Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis

References

(-)-Ampelopsin A as a potential therapeutic agent for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and ultimately, death. The pathological hallmarks of these diseases are multifaceted and include the aggregation of misfolded proteins (such as amyloid-beta and tau), oxidative stress, neuroinflammation, and impaired autophagy. Current therapeutic strategies offer symptomatic relief but fail to halt or reverse the underlying neurodegenerative processes. This necessitates the exploration of novel therapeutic agents that can target multiple pathological pathways.

(-)-Ampelopsin A, a flavonoid also known as dihydromyricetin (B1665482) (DHM), has emerged as a promising candidate for the treatment of neurodegenerative diseases.[1] Extracted from plants such as Ampelopsis grossedentata, this natural compound has demonstrated a range of neuroprotective effects in preclinical studies.[1][2] Its ability to modulate key signaling pathways involved in neuronal survival, inflammation, and protein clearance makes it a compelling subject for further investigation and drug development. This technical guide provides a comprehensive overview of the current understanding of (-)-Ampelopsin A as a potential therapeutic agent for neurodegenerative diseases, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental protocols.

Core Mechanisms of Neuroprotective Action

(-)-Ampelopsin A exerts its neuroprotective effects through a variety of interconnected mechanisms, targeting several key pathological features of neurodegenerative diseases.

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegeneration. (-)-Ampelopsin A has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways.[4]

Regulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. Impaired autophagy is a common feature of neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. (-)-Ampelopsin A has been shown to induce autophagy, a process that can help clear these pathological protein accumulations.[5][6][7] This induction of autophagy is often mediated through the modulation of the Akt/mTOR and AMPK/SIRT1 signaling pathways.[2][5][7][8]

Modulation of Protein Aggregation and Tau Phosphorylation

The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles are hallmark pathologies of Alzheimer's disease. Preclinical studies suggest that (-)-Ampelopsin A can interfere with these processes, although specific quantitative data on its direct inhibitory effects on Aβ aggregation are still emerging.[1] It has been shown to reduce tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles.[1]

Antioxidant Activity and Nrf2 Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a crucial role in neuronal damage in neurodegenerative diseases. (-)-Ampelopsin A possesses antioxidant properties and can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxification enzymes.

Promotion of Neuronal Survival and Synaptic Plasticity

(-)-Ampelopsin A has been shown to promote neuronal survival and enhance synaptic plasticity. It can restore impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[11] This effect is associated with the activation of the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal growth, differentiation, and survival.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on (-)-Ampelopsin A. It is important to note that for some parameters, specific quantitative data from dose-response studies are not yet extensively published, and further research is required to fully populate these tables.

Table 1: Effects of (-)-Ampelopsin A on Inflammatory Cytokines

Cell Type/ModelTreatmentConcentrationEffect on TNF-αEffect on IL-6Effect on IL-1βReference
LPS-induced BV2 microglia(-)-Ampelopsin A10, 20, 40 µMDose-dependent decreaseDose-dependent decreaseNot Reported[4]
AD rat model (hippocampus)AmpelopsinNot SpecifiedAttenuated upregulationAttenuated upregulationAttenuated upregulation[3]

Table 2: Effects of (-)-Ampelopsin A on Neuronal Viability and Apoptosis

Cell Type/ModelToxin/Insult(-)-Ampelopsin A ConcentrationOutcome MeasureResultReference
D-gal-induced aging rats (hippocampus)D-galactoseNot SpecifiedApoptosis (TUNEL)Inhibited D-gal-induced apoptosis[2]
Human glioma cells (U251 and A172)None25, 50, 100 µMApoptosisInduced apoptosis[7]

Table 3: Effects of (-)-Ampelopsin A on Cognitive Function (Morris Water Maze)

Animal ModelTreatmentEscape LatencyTime in Target QuadrantReference
Scopolamine-induced dementia (mice)(-)-Ampelopsin A (10 ng/µL, i.c.v.)Ameliorated scopolamine-induced increaseAmeliorated scopolamine-induced decrease[11]
AD rat modelAmpelopsinImproved learning performanceNot Specified[3]

Table 4: Effects of (-)-Ampelopsin A on Signaling Pathways (Western Blot Quantification)

Cell Type/ModelPathwayProtein Target(-)-Ampelopsin A ConcentrationFold Change/EffectReference
D-gal-induced aging ratsSIRT1/mTORp-mTOR/mTORNot SpecifiedDown-regulated[2]
D-gal-induced aging ratsSIRT1/mTORSIRT1Not SpecifiedUp-regulated[2]
Scopolamine-induced dementia (mice)BDNF/CREBp-CREB/CREB10 ng/µL, i.c.v.Restored scopolamine-induced decrease[11]
Scopolamine-induced dementia (mice)BDNF/CREBBDNF10 ng/µL, i.c.v.Restored scopolamine-induced decrease[11]
LPS-induced BV2 microgliaJAK2/STAT3p-JAK2/JAK210, 20, 40 µMDose-dependent decrease[4]
LPS-induced BV2 microgliaJAK2/STAT3p-STAT3/STAT310, 20, 40 µMDose-dependent decrease[4]
D-gal-induced aging ratsAutophagyLC3-II/LC3-I ratioNot SpecifiedRescued impaired autophagy[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (-)-Ampelopsin A's neuroprotective effects.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

  • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (-)-Ampelopsin A for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or amyloid-beta oligomers) and co-incubate for 24 hours. Include control groups (no treatment, toxin-only, and drug-only).

  • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.[12][13]

Protocol:

  • Culture neuronal cells on coverslips or prepare brain tissue sections.

  • Fix the cells or tissue with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.

  • Wash with PBS.

  • Incubate the samples with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.

  • Wash with PBS.

  • Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Mount the coverslips or tissue sections on microscope slides.

  • Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Culture and treat neuronal cells or homogenize brain tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a specific primary antibody (e.g., anti-p-tau, anti-LC3, anti-Nrf2, anti-BDNF, anti-p-CREB) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band densities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Spatial Learning and Memory (Morris Water Maze)

Principle: The Morris Water Maze (MWM) is a behavioral test used to assess spatial learning and memory in rodents. The test relies on the animal's ability to use distal cues to locate a hidden platform in a circular pool of water.[13][14][15]

Protocol:

  • Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface.

  • Acquisition Phase (Training):

    • For 4-5 consecutive days, each animal undergoes multiple trials per day (e.g., 4 trials).

    • For each trial, the animal is gently placed into the water at one of four randomized starting positions, facing the pool wall.

    • The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues in the room.

  • Probe Trial (Memory Test):

    • 24 hours after the last training session, the platform is removed from the pool.

    • The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded using a video tracking system.

  • Data Analysis:

    • Escape Latency: A decrease in escape latency over the training days indicates learning.

    • Time in Target Quadrant: A significantly greater amount of time spent in the target quadrant during the probe trial compared to the other quadrants indicates good spatial memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (-)-Ampelopsin A and a typical experimental workflow for its evaluation.

G cluster_0 (-)-Ampelopsin A Neuroprotective Mechanisms cluster_1 Anti-Inflammatory Pathway cluster_2 Autophagy Induction cluster_3 Antioxidant Response cluster_4 Neuronal Survival & Plasticity Ampelopsin (-)-Ampelopsin A NFkB NF-κB Inhibition Ampelopsin->NFkB JAK2_STAT3 JAK2/STAT3 Inhibition Ampelopsin->JAK2_STAT3 Akt_mTOR Akt/mTOR Inhibition Ampelopsin->Akt_mTOR AMPK_SIRT1 AMPK/SIRT1 Activation Ampelopsin->AMPK_SIRT1 Nrf2 Nrf2 Activation Ampelopsin->Nrf2 BDNF_CREB BDNF/CREB Activation Ampelopsin->BDNF_CREB LPS LPS LPS->NFkB LPS->JAK2_STAT3 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines JAK2_STAT3->Cytokines Autophagy ↑ Autophagy Akt_mTOR->Autophagy AMPK_SIRT1->Autophagy Protein_Clearance ↑ Clearance of Aggregated Proteins Autophagy->Protein_Clearance ARE ↑ Antioxidant Response Element (ARE) Genes Nrf2->ARE Oxidative_Stress ↓ Oxidative Stress ARE->Oxidative_Stress Neuronal_Survival ↑ Neuronal Survival BDNF_CREB->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity BDNF_CREB->Synaptic_Plasticity

Caption: Key neuroprotective signaling pathways modulated by (-)-Ampelopsin A.

G cluster_0 Experimental Workflow for Evaluating (-)-Ampelopsin A cluster_1 In Vitro Assays cluster_2 In Vivo Assessments In_Vitro In Vitro Studies (e.g., SH-SY5Y cells) MTT MTT Assay (Cell Viability) In_Vitro->MTT TUNEL TUNEL Assay (Apoptosis) In_Vitro->TUNEL Western_Blot_invitro Western Blot (Protein Expression) In_Vitro->Western_Blot_invitro ELISA ELISA (Cytokine Levels) In_Vitro->ELISA In_Vivo In Vivo Studies (e.g., AD Mouse Model) MWM Morris Water Maze (Cognition) In_Vivo->MWM Immunohistochemistry Immunohistochemistry (Brain Tissue Analysis) In_Vivo->Immunohistochemistry Western_Blot_invivo Western Blot (Brain Protein Levels) In_Vivo->Western_Blot_invivo Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis TUNEL->Data_Analysis Western_Blot_invitro->Data_Analysis ELISA->Data_Analysis MWM->Data_Analysis Immunohistochemistry->Data_Analysis Western_Blot_invivo->Data_Analysis

References

The Role of (-)-Ampelopsin A in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound found in a variety of plants, most notably in Ampelopsis grossedentata. It is a key player in the plant's innate immune system, acting as a potent phytoalexin to defend against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the role of (-)-Ampelopsin A in plant defense, detailing its biosynthesis, mode of action, and the signaling pathways that regulate its production. The guide also includes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of (-)-Ampelopsin A, along with quantitative data on its presence in plant tissues and its efficacy against pathogens.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from herbivores and pathogenic microorganisms. These chemical defenses include a vast array of secondary metabolites, many of which have antimicrobial properties. Phytoalexins are a class of these compounds that are synthesized de novo and accumulate in plants in response to stress, including microbial infection. (-)-Ampelopsin A is a prominent stilbenoid phytoalexin that has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the technical aspects of (-)-Ampelopsin A's function in plant defense, providing researchers and drug development professionals with a detailed resource to understand and harness its potential.

Biosynthesis of (-)-Ampelopsin A

The biosynthesis of (-)-Ampelopsin A is a multi-step process that begins with the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. The key enzyme in the biosynthesis of stilbenoids is stilbene (B7821643) synthase (STS).

The biosynthesis of (-)-Ampelopsin A can be summarized in the following key steps:

  • Phenylalanine to Cinnamic Acid: The pathway starts with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Cinnamic Acid to p-Coumaroyl-CoA: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated by 4-coumaroyl-CoA ligase (4CL) to yield p-coumaroyl-CoA.

  • Formation of the Stilbene Backbone: Stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, resulting in the production of resveratrol.

  • Hydroxylation to (-)-Ampelopsin A: Resveratrol is then subjected to a series of hydroxylation steps catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) to produce (-)-Ampelopsin A (dihydromyricetin).

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Dihydroquercetin Dihydroquercetin Resveratrol->Dihydroquercetin F3H Ampelopsin_A Ampelopsin_A Dihydroquercetin->Ampelopsin_A F3'H, F3'5'H Malonyl_CoA Malonyl_CoA Malonyl_CoA->Resveratrol 3x

Mode of Action in Plant Defense

(-)-Ampelopsin A exhibits a multi-pronged mode of action against invading pathogens, contributing to the overall defense response of the plant.

  • Direct Antimicrobial Activity: (-)-Ampelopsin A has been shown to possess direct antibacterial and antifungal properties. Its proposed mechanisms of antibacterial action include:

    • Cell Wall Lysis: Disruption of the bacterial cell wall integrity.

    • Membrane Permeability Alterations: Causing leakage of intracellular components.

    • Inhibition of the Tricarboxylic Acid (TCA) Cycle: Disrupting cellular respiration and energy production.[2][3]

  • Antioxidant Activity: During a pathogen attack, plants often produce reactive oxygen species (ROS) in a process known as the oxidative burst. While ROS can be directly toxic to pathogens, excessive levels can also damage the plant's own cells. (-)-Ampelopsin A is a potent antioxidant that can scavenge these harmful ROS, thereby protecting the plant from oxidative damage.[1][4]

  • Induction of Defense-Related Genes: There is evidence to suggest that stilbenoids can also act as signaling molecules, modulating the expression of other defense-related genes, including pathogenesis-related (PR) proteins.[5][6][7][8]

Quantitative Data

The concentration of (-)-Ampelopsin A can vary significantly between plant species, tissues, and in response to environmental stimuli. Ampelopsis grossedentata is known for its exceptionally high content of this compound.

Table 1: Dihydromyricetin (DHM) Content in Different Leaf Stages of Ampelopsis grossedentata

Leaf StageDHM Content (mg/g dry weight)
Bud210.31
Young Leaf359.12
Mature LeafNot Reported

(Data adapted from a comparative transcriptome analysis of A. grossedentata)[9]

Table 2: Antibacterial Activity of Dihydromyricetin (DMY) against Food-Borne Bacteria

BacteriumConcentration (mg/mL)Diameter of Inhibition Zone (mm)
Staphylococcus aureus3.7810.6 ± 0.5
11.3415.0 - 18.0
Bacillus subtilis3.788.1 ± 0.2
Escherichia coli3.789.8 ± 0.3
11.3415.0 - 18.0
Salmonella paratyphi3.7810.5 ± 0.3
Pseudomonas aeruginosa3.7810.1 ± 0.3
11.3415.0 - 18.0

(Data adapted from a study on the antibacterial activity of DMY from Ampelopsis grossedentata leaves)[2]

Signaling Pathways in Plant Defense

The production of phytoalexins like (-)-Ampelopsin A is tightly regulated by a complex network of signaling pathways. The two major phytohormones involved in plant defense are salicylic (B10762653) acid (SA) and jasmonic acid (JA).

  • Salicylic Acid (SA) Pathway: The SA pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens. Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 then translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a large suite of defense genes, including stilbene synthases.

  • Jasmonic Acid (JA) Pathway: The JA pathway is typically induced by necrotrophic pathogens and wounding by herbivores. The bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), binds to its receptor COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (JASMONATE ZIM-DOMAIN) repressor proteins, thereby releasing transcription factors such as MYC2, which in turn activate the expression of JA-responsive defense genes, including those involved in stilbenoid biosynthesis.

G cluster_pathogen Pathogen Recognition cluster_sa Salicylic Acid Pathway cluster_ja Jasmonic Acid Pathway cluster_response Defense Response Pathogen Pathogen SA SA Pathogen->SA JA_Ile JA_Ile Pathogen->JA_Ile NPR1 NPR1 SA->NPR1 TGA TGA NPR1->TGA SA_genes SA-responsive genes TGA->SA_genes STS Stilbene Synthase Gene Expression SA_genes->STS COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 JA_genes JA-responsive genes MYC2->JA_genes JA_genes->STS Ampelopsin_A Ampelopsin_A STS->Ampelopsin_A

Experimental Protocols

Extraction of (-)-Ampelopsin A from Plant Material

This protocol is a general guideline and may need optimization depending on the plant species and tissue.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves of Ampelopsis grossedentata)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (B129727) (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Grind 1 g of fresh plant material to a fine powder in a mortar and pestle with liquid nitrogen. For dried material, use a grinder.

  • Transfer the powder to a 50 mL centrifuge tube and add 20 mL of 80% methanol.

  • Vortex thoroughly and incubate at 4°C for 24 hours with occasional shaking.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Repeat the extraction of the pellet with another 20 mL of 80% methanol and combine the supernatants.

  • Concentrate the combined supernatants to near dryness using a rotary evaporator at 40°C.

  • Resuspend the extract in 5 mL of deionized water.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elute the (-)-Ampelopsin A with 10 mL of methanol.

  • Evaporate the methanol eluate to dryness under a stream of nitrogen gas and resuspend the residue in a known volume of methanol for analysis.

Quantification of (-)-Ampelopsin A by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Gradient Elution:

  • A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: ESI-

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • MRM Transitions: The specific precursor and product ion masses for (-)-Ampelopsin A (dihydromyricetin) need to be determined by direct infusion of a standard. A likely precursor ion is [M-H]⁻ at m/z 319.

Quantification:

  • Prepare a series of standard solutions of (-)-Ampelopsin A of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the extracted samples and determine the concentration of (-)-Ampelopsin A based on the calibration curve.

In Vitro Antifungal Bioassay (Poisoned Food Technique)

Materials:

  • Pure culture of a plant pathogenic fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • (-)-Ampelopsin A stock solution in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the (-)-Ampelopsin A stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Experimental Workflows

G cluster_extraction Extraction and Quantification cluster_bioassay Antifungal Bioassay Plant_material Plant Material (e.g., leaves) Grinding Grinding in Liquid N2 Plant_material->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Rotary Evaporation Centrifugation->Concentration SPE Solid-Phase Extraction Concentration->SPE HPLC_MSMS HPLC-MS/MS Analysis SPE->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification Fungal_culture Fungal Culture Inoculation Inoculation Fungal_culture->Inoculation PDA Prepare PDA with (-)-Ampelopsin A PDA->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement Inhibition_calculation Calculate % Inhibition Measurement->Inhibition_calculation

Conclusion

(-)-Ampelopsin A is a vital component of the chemical defense system in many plants. Its multifaceted mode of action, encompassing direct antimicrobial activity and antioxidant properties, makes it an effective deterrent against a range of pathogens. A thorough understanding of its biosynthesis, regulation, and biological activity is crucial for the development of novel strategies for crop protection and for the exploration of its therapeutic potential in medicine. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this remarkable natural compound.

References

Navigating the Challenges of (-)-Ampelopsin A: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ampelopsin A, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a wide array of promising pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its progression from a promising candidate to a viable therapeutic is significantly hampered by its poor aqueous solubility and inherent chemical instability.[1][3] This technical guide provides an in-depth analysis of the solubility and stability of (-)-Ampelopsin A in various solvents, offering crucial data and methodologies for researchers in the field of drug development.

Solubility Profile of (-)-Ampelopsin A

The low water solubility of (-)-Ampelopsin A is a primary obstacle to its oral bioavailability.[3] Various strategies have been explored to enhance its dissolution in aqueous media. Below is a summary of quantitative data on the solubility of (-)-Ampelopsin A in different solvent systems and with various solubilization techniques.

Solubilization TechniqueSolvent/CarrierConcentrationSolubility EnhancementReference
Hydrotropic Solubilization 10% Urea (B33335) Solution10% (w/v)-[4]
15% Urea Solution15% (w/v)-[4]
10% Sodium Citrate (B86180) Solution10% (w/v)-[4]
15% Sodium Citrate Solution15% (w/v)-[4]
Mixed Hydrotropy Blend A (10% Urea + 10% Sodium Citrate)-72.69-fold[4]
Blend B (10% Urea + 5% Sodium Citrate)-232.52-fold[4]
Inclusion Complexation β-Cyclodextrin (β-CD)-~5% increase compared to water[3]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)-~19% increase compared to water[3]
Solid Dispersions Polyethylene Glycol 6000 (PEG 6000)-Significant increase[5]
Polyvinylpyrrolidone K-30 (PVP K30)-Significant increase[5]

Note: The solubility enhancement for hydrotropic agents was reported as equilibrium solubility percentages of 0.051% and 0.062% for 10% and 15% urea respectively, and 0.019% and 0.038% for 10% and 15% sodium citrate respectively.[4] The baseline solubility of pure ampelopsin was not explicitly stated in the same units in the source, hence the enhancement ratio is highlighted for mixed hydrotropy.

The improvement in solubility with inclusion complexes and solid dispersions follows the order: HP-β-CD ≈ β-CD > PVP K30 > PEG 6000.[5]

Stability of (-)-Ampelopsin A

(-)-Ampelopsin A is susceptible to degradation under various conditions, including changes in pH, temperature, and the presence of metal ions.[1] Understanding its stability profile is critical for formulation development and ensuring shelf-life.

ConditionSolvent/SystemTemperatureDurationStability OutcomeReference
Inclusion Complex β-Cyclodextrin (β-CD)25°C60 daysStable[3]
40°C60 daysStable[3]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)25°C60 daysMore stable than with β-CD[3]
40°C60 daysMore stable than with β-CD[3]
Different Solvents 50% EthanolNot specifiedNot specifiedNot influenced by light, temperature, and pH[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The following sections outline the key experimental protocols cited in the literature.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

  • Preparation of Supersaturated Solution: An excess amount of (-)-Ampelopsin A is added to the solvent system of interest in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove the excess solid.

  • Quantification: The concentration of (-)-Ampelopsin A in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[8]

G cluster_0 Solubility Determination Workflow A Add excess (-)-Ampelopsin A to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Filter to remove undissolved solid B->C D Quantify concentration in filtrate via HPLC C->D

Caption: Workflow for Solubility Determination.

Stability Testing: ICH Guidelines

Stability studies for active pharmaceutical ingredients (APIs) like (-)-Ampelopsin A are typically conducted following the International Council for Harmonisation (ICH) guidelines.[9][10]

  • Sample Preparation: (-)-Ampelopsin A is stored in the chosen solvent or formulation in a container-closure system that mimics the proposed packaging.

  • Storage Conditions: Samples are stored under various environmental conditions, including long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[10]

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).[11]

  • Analysis: At each time point, the samples are analyzed for various parameters, including:

    • Assay: To determine the amount of remaining (-)-Ampelopsin A.

    • Degradation Products: To identify and quantify any impurities that have formed.

    • Physical Characteristics: Such as appearance, pH, and dissolution (for formulated products).

  • Analytical Method: A stability-indicating analytical method, typically HPLC, is used for the analysis.[12]

G cluster_0 Stability Testing Workflow A Prepare samples in target formulation and packaging B Store at defined ICH conditions (Long-term & Accelerated) A->B C Withdraw samples at specified time points B->C D Analyze for Assay, Degradants, and Physical Properties C->D E Evaluate data to determine shelf-life D->E

Caption: Workflow for Stability Testing.

Potential Degradation Pathways

While specific degradation pathways for (-)-Ampelopsin A are not extensively detailed in the reviewed literature, flavonoids are known to be susceptible to oxidation and hydrolysis.[13][14] The multiple hydroxyl groups in the structure of (-)-Ampelopsin A are likely sites for oxidative degradation. Stress testing, involving exposure to heat, humidity, light, and a range of pH values, is crucial to elucidate the specific degradation products and pathways.[9]

Signaling Pathways of Biological Activity

While not directly related to chemical stability, understanding the biological mechanisms of (-)-Ampelopsin A is vital for its development. For instance, it has been shown to attenuate brain aging through the miR-34a-mediated SIRT1/mTOR signaling pathway.[2]

G cluster_0 (-)-Ampelopsin A Neuroprotective Pathway Ampelopsin (-)-Ampelopsin A miR34a miR-34a Ampelopsin->miR34a downregulates SIRT1 SIRT1 miR34a->SIRT1 inhibits mTOR mTOR SIRT1->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: (-)-Ampelopsin A Signaling Pathway.

Conclusion

The data and protocols presented in this guide underscore the critical importance of addressing the solubility and stability challenges of (-)-Ampelopsin A. Techniques such as hydrotropy, inclusion complexation, and solid dispersions have shown significant promise in enhancing its aqueous solubility. Comprehensive stability testing under ICH guidelines is essential to establish a suitable shelf-life and storage conditions. Further research into the specific degradation pathways will enable the development of robust formulations that can deliver the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Total Synthesis of (-)-Ampelopsin A and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as (-)-Dihydromyricetin, is a flavonoid compound that has garnered significant interest within the scientific community due to its wide array of potential therapeutic properties. These properties include neuroprotective, anti-inflammatory, and anticancer activities. This document provides detailed application notes and protocols for the total synthesis of (-)-Ampelopsin A and its analogues, alongside methods for evaluating their biological activities. The information is intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Synthetic Strategies and Protocols

While a definitive, detailed enantioselective total synthesis of (-)-Ampelopsin A has yet to be published, the synthesis of its analogues and derivatives provides a strategic blueprint. The primary challenge lies in the stereocontrolled construction of the chiral centers. A plausible retro-synthetic approach and general protocols for key transformations are outlined below.

Retrosynthetic Analysis of (-)-Ampelopsin A

A logical retrosynthetic pathway for (-)-Ampelopsin A would involve the disconnection of the C-ring, leading back to a chalcone (B49325) intermediate. This chalcone can be synthesized from appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) precursors. The crucial stereocenter at C2 and C3 can be introduced through an asymmetric dihydroxylation or a chiral auxiliary-based approach during the cyclization of the chalcone to the flavanonol core.

Retrosynthesis of (-)-Ampelopsin A (-)-Ampelopsin A (-)-Ampelopsin A Chalcone Intermediate Chalcone Intermediate (-)-Ampelopsin A->Chalcone Intermediate Asymmetric Cyclization Acetophenone Derivative Acetophenone Derivative Chalcone Intermediate->Acetophenone Derivative Claisen-Schmidt Condensation Benzaldehyde Derivative Benzaldehyde Derivative Chalcone Intermediate->Benzaldehyde Derivative Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of (-)-Ampelopsin A.

General Protocol for the Synthesis of Dihydromyricetin (B1665482) Derivatives[1]

This protocol describes the synthesis of 7-O-substituted myricetin (B1677590) derivatives from dihydromyricetin (DHM), which involves an oxidation step. While not a direct synthesis of (-)-Ampelopsin A, it provides a foundational method for modifying the core structure.

Materials:

  • Dihydromyricetin (DHM)

  • Potassium carbonate (K₂CO₃)

  • Appropriate bromo-carboxylate substituent

  • Dimethylformamide (DMF)

  • 10% aqueous acetic acid

  • Ethyl acetate (B1210297)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • To a 10 mL round-bottom flask charged with DMF (2.0 mL), add DHM (1.0 mmol), potassium carbonate (0.5 mmol), and the desired bromo-carboxylate substituent (0.5 mmol).

  • Stir and reflux the mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add 10% aqueous acetic acid and extract the product with ethyl acetate (4 x 10 mL).

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by octadecyl silane (B1218182) (ODS) chromatography using a methanol-water gradient as the eluent to yield the desired derivative.

Biological Activity Evaluation Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Neuroprotective Activity Assay (H₂O₂-induced SH-SY5Y cell injury model)

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced injury.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 24 hours.

  • Induce cell injury by exposing the cells to H₂O₂ (final concentration 100 µM) for 24 hours.

  • Assess cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Calculate the half-maximal effective concentration (EC₅₀) values, representing the concentration at which the compound exhibits 50% of its maximal protective effect.

Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration.

  • Calculate the IC₅₀ values for the inhibition of NO production.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of (-)-Ampelopsin A (Dihydromyricetin) and its analogues.

CompoundCell LineActivityIC₅₀ / EC₅₀ (µM)Reference
Cytotoxicity
Dihydromyricetin derivative 3Vero E6 (SARS-CoV-2)Antiviral15.84[1]
Dihydromyricetin derivative 10Vero E6 (SARS-CoV-2)Antiviral11.52[1]
Neuroprotection
Spirosteroid analog S15PC12 (Glutamate-induced)Neuroprotective10.97[2]
Anti-inflammatory Activity
Dihydropyridine derivative 4dPrimary rat glial cultures (LPS)Anti-inflammatory0.78[3]
Dihydropyridine derivative 4kPrimary rat glial cultures (LPS)Anti-inflammatory22.3[3]

Signaling Pathways Modulated by (-)-Ampelopsin A (Dihydromyricetin)

(-)-Ampelopsin A has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.

Anti-inflammatory Signaling Pathway

(-)-Ampelopsin A exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.

Anti-inflammatory Signaling Pathway of (-)-Ampelopsin A cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates JAK2 JAK2 TLR4->JAK2 activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes induces STAT3_nuc->Inflammatory_Genes induces AmpelopsinA (-)-Ampelopsin A AmpelopsinA->IKK inhibits AmpelopsinA->JAK2 inhibits

Caption: Inhibition of NF-κB and JAK2/STAT3 pathways by (-)-Ampelopsin A.

Pro-survival and Anti-apoptotic Signaling Pathway

(-)-Ampelopsin A can promote cell survival and inhibit apoptosis through the PI3K/Akt signaling pathway.

Pro-survival Signaling Pathway of (-)-Ampelopsin A cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Transcription Gene Transcription (Survival, Proliferation) mTOR->Transcription AmpelopsinA (-)-Ampelopsin A AmpelopsinA->Akt promotes

Caption: Activation of the PI3K/Akt survival pathway by (-)-Ampelopsin A.

Conclusion

The total synthesis of (-)-Ampelopsin A remains a challenging yet important goal for synthetic organic chemists. The protocols and data presented here provide a solid foundation for researchers to build upon, both in the synthesis of this promising natural product and its analogues, and in the exploration of their diverse biological activities. Further research into the enantioselective synthesis will be crucial for unlocking the full therapeutic potential of (-)-Ampelopsin A.

References

Application Note and Protocol: Quantification of (-)-Ampelopsin A in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DMY), is a flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2] This bioactive molecule has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1] As research into the therapeutic potential of (-)-Ampelopsin A and plant extracts containing it continues to grow, the need for accurate and reliable analytical methods for its quantification is paramount for quality control, standardization of herbal products, and pharmacokinetic studies.[3][4]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of active compounds in complex mixtures like plant extracts.[3][5] This application note provides a detailed protocol for the quantification of (-)-Ampelopsin A in plant extracts using a validated HPLC method.

Experimental Protocols

Sample Preparation: Extraction of (-)-Ampelopsin A

The following protocol outlines a common method for the extraction of (-)-Ampelopsin A from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Ampelopsis grossedentata)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material accurately and place it into a 50 mL conical flask.

  • Add 25 mL of 70% methanol in deionized water to the flask.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the flask in an ultrasonic bath for 30 minutes at room temperature.

  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Standard Solution Preparation

Materials:

  • (-)-Ampelopsin A reference standard (purity > 98%)

  • Methanol, HPLC grade

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (-)-Ampelopsin A reference standard and dissolve it in a 10 mL volumetric flask with methanol. Fill to the mark with methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with methanol.

HPLC Method

The following HPLC conditions are recommended for the quantification of (-)-Ampelopsin A.

ParameterCondition
HPLC System Waters e2695 separations module or equivalent
Detector Photodiode Array (PDA) Detector, Waters 2998 or equivalent[6]
Column ODS-C18, 250 x 4.6 mm, 5 µm particle size[6][7]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Methanol[6]
Gradient Elution 0-13 min, 70-40% A; 13-16 min, 40-20% A; 16-18 min, 20% A; 18-20 min, 20-70% A; 20-23 min, 70% A[6]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 10 µL[6]
Column Temperature 25 °C[6]
Detection Wavelength 291 nm[6]

Data Presentation: Method Validation Summary

Method validation is crucial to ensure the reliability of the analytical results.[8][9] The following tables summarize the typical validation parameters for the quantification of (-)-Ampelopsin A by HPLC.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
(-)-Ampelopsin A1.47 - 4.97> 0.9994

Table 2: Precision

AnalyteIntra-day RSD (%)Inter-day RSD (%)
(-)-Ampelopsin A< 2.0< 3.0

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelMean Recovery (%)RSD (%)
(-)-Ampelopsin ALow, Medium, High104.12.94

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
(-)-Ampelopsin A1.472.93

(Note: The data presented in these tables are compiled from literature and represent typical values.[7] It is essential to perform in-house validation for any specific application.)

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of (-)-Ampelopsin A in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material grinding Grinding to Powder plant_material->grinding extraction Ultrasonic Extraction (70% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract ref_std (-)-Ampelopsin A Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc_injection Standard Solutions hplc_system C18 Column Gradient Elution hplc_injection->hplc_system pda_detection PDA Detection (291 nm) hplc_system->pda_detection chromatogram Chromatogram Acquisition pda_detection->chromatogram calibration_curve Calibration Curve Construction chromatogram->calibration_curve quantification Quantification of (-)-Ampelopsin A calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification of (-)-Ampelopsin A.

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of (-)-Ampelopsin A in plant extracts. The detailed protocol for sample preparation, standard preparation, and HPLC analysis, along with the summarized validation data, offers a comprehensive guide for researchers and professionals in the field. This method is suitable for the quality control of herbal raw materials and finished products, as well as for supporting further research and development of (-)-Ampelopsin A as a potential therapeutic agent.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation of (-)-Ampelopsin A, a naturally occurring resveratrol (B1683913) dimer with significant biological activities. The information presented here is intended to guide researchers in the isolation, purification, and detailed structural characterization of this compound.

Introduction to (-)-Ampelopsin A

(-)-Ampelopsin A is a chiral stilbenoid, specifically a dimer of resveratrol, belonging to the family of oligostilbenes. These compounds are known for their diverse pharmacological properties. The precise determination of the three-dimensional structure of (-)-Ampelopsin A is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent. The structural elucidation of (-)-Ampelopsin A relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Overall Workflow for Structural Elucidation

The structural elucidation of (-)-Ampelopsin A follows a systematic workflow, beginning with the isolation and purification of the compound from its natural source, followed by spectroscopic analysis to determine its planar structure and stereochemistry.

Structural Elucidation Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation (Optional) Extraction Extraction from Plant Material Chromatographic_Separation Column Chromatography (e.g., Silica (B1680970) Gel, HPLC) Extraction->Chromatographic_Separation Crude Extract Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Chromatographic_Separation->Purity_Assessment Fractions NMR_Spectroscopy 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purity_Assessment->NMR_Spectroscopy Pure Compound Mass_Spectrometry High-Resolution MS (HR-ESI-MS) NMR_Spectroscopy->Mass_Spectrometry Structure_Determination Data Interpretation & Structure Assembly Mass_Spectrometry->Structure_Determination XRay_Crystallography X-ray Crystallography Structure_Determination->XRay_Crystallography

Caption: Overall workflow for the structural elucidation of (-)-Ampelopsin A.

Experimental Protocols

Isolation and Purification of (-)-Ampelopsin A

A general protocol for the isolation of stilbenoids from plant material is described below. The specific plant source and extraction solvent may vary.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., stem bark).

    • Extract the powdered material with a suitable organic solvent (e.g., acetone (B3395972) or methanol) at room temperature for an extended period (e.g., 48 hours).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the components. (-)-Ampelopsin A is expected to be in the more polar fractions.

  • Chromatographic Separation:

    • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing (-)-Ampelopsin A using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water).

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of (-)-Ampelopsin A.

Protocol:

  • Sample Preparation:

    • Dissolve a pure sample of (-)-Ampelopsin A (typically 1-5 mg) in a deuterated solvent (e.g., acetone-d₆, ~0.5 mL) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform two-dimensional (2D) NMR experiments to establish connectivity:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and to gain further structural information through fragmentation analysis.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified (-)-Ampelopsin A in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, using electrospray ionization (ESI).

    • Acquire the full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID). This will generate a fragmentation pattern that provides valuable structural information.

Data Presentation

The following tables summarize the expected spectroscopic data for (-)-Ampelopsin A based on the analysis of related resveratrol oligomers. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data for (-)-Ampelopsin A (in Acetone-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
2~6.8d~2.0
6~6.5d~2.0
1'~5.4d~6.0
2', 6'~7.2d~8.5
3', 5'~6.8d~8.5
4'---
7~4.5d~6.0
8~4.0d~6.0
1''---
2'', 6''~6.2s-
3'', 5''---
4''---
7'~5.2d~6.0
8'~3.8d~6.0

Table 2: Expected ¹³C NMR Data for (-)-Ampelopsin A (in Acetone-d₆)

Positionδ (ppm)
1~118.0
2~107.0
3~159.0
4~102.0
5~159.0
6~107.0
1'~132.0
2', 6'~129.0
3', 5'~116.0
4'~158.0
7~93.0
8~58.0
1''~130.0
2'', 6''~105.0
3'', 5''~159.0
4''~108.0
7'~88.0
8'~55.0

Table 3: High-Resolution Mass Spectrometry Data for (-)-Ampelopsin A

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₂₈H₂₂O₈487.1393To be determined
[M-H]⁻C₂₈H₂₂O₈485.1236To be determined
[M+Na]⁺C₂₈H₂₂O₈Na509.1212To be determined

Visualization of Key Structural Relationships

The connectivity between the different resveratrol units in (-)-Ampelopsin A can be visualized to understand the overall molecular architecture.

Ampelopsin_A_Connectivity cluster_A Resveratrol Unit A cluster_B Resveratrol Unit B A_C7 C7 B_O4_prime O4' A_C7->B_O4_prime Ether linkage A_C8 C8 B_C8_prime C8' A_C8->B_C8_prime C-C bond A_C5 C5

Caption: Key linkages in the structure of (-)-Ampelopsin A.

By following these protocols and utilizing the provided data as a reference, researchers can confidently undertake the structural elucidation of (-)-Ampelopsin A and related compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.

Application Notes and Protocols for Testing (-)-Ampelopsin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in various plants, notably in the leaves of Ampelopsis grossedentata. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. These properties make (-)-Ampelopsin A a promising candidate for drug development. This document provides detailed application notes and experimental protocols for the preclinical evaluation of (-)-Ampelopsin A in various animal models, focusing on its therapeutic efficacy, toxicity profile, and pharmacokinetic characteristics. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the in vivo effects of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of (-)-Ampelopsin A (Dihydromyricetin) in Rats
ParameterAdministration RouteDoseCmaxTmaxt1/2 (half-life)Absolute BioavailabilityReference
(-)-Ampelopsin AIntravenous2 mg/kg165.67 ± 16.35 ng/mL-2.05 ± 0.52 h-[1][2][3]
(-)-Ampelopsin AOral20 mg/kg21.63 ± 3.62 ng/mL2.67 h3.70 ± 0.99 h4.02%[1][2][3][4]
(-)-Ampelopsin AOral (with Verapamil)-Increased-Decreased6.84%[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Table 2: Efficacy of (-)-Ampelopsin A in Animal Models
Animal ModelCompoundDoseEffectReference
Carrageenan-Induced Paw Edema in Mice(-)-Ampelopsin A50 mg/kg76.00% reduction in paw edema
High-Fat Diet-Induced Obese Mice(-)-Ampelopsin A250 and 500 mg/kgSignificant suppression of increases in body weight, liver weight, and epididymal and perirenal fat volumes.
Alzheimer's Disease Rat ModelDihydromyricetin100 and 200 mg/kgAmeliorated cognitive function, inhibited inflammatory responses and hippocampal cell apoptosis.[6][7]
Acute Liver Injury in Mice (CCl4-induced)Dihydromyricetin-Reduced apoptosis and accelerated proliferation of hepatocytes.[8]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of (-)-Ampelopsin A following a single oral administration in rodents.

Materials:

  • (-)-Ampelopsin A

  • Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Grouping: Randomly divide the animals into several groups (e.g., 5-6 groups) of 5 male and 5 female rats each. One group will serve as the control and receive the vehicle only.

  • Dose Preparation: Prepare a range of doses of (-)-Ampelopsin A suspended in the vehicle. The doses should be selected based on a preliminary range-finding study.

  • Administration: Administer a single oral dose of (-)-Ampelopsin A to each animal in the respective treatment groups using an oral gavage needle. The volume administered should be based on the animal's body weight.

  • Observation: Observe the animals for signs of toxicity and mortality continuously for the first 4 hours after administration, and then daily for 14 days. Record all clinical signs, including changes in behavior, appearance, and physiological functions.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Protocol 2: Pharmacokinetic Study in Rats

This protocol describes the procedure to determine the pharmacokinetic profile of (-)-Ampelopsin A in rats after oral and intravenous administration.

Materials:

  • (-)-Ampelopsin A

  • Vehicle suitable for oral and intravenous administration

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Syringes and infusion pumps

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate repeated blood sampling. Acclimate the animals as described in Protocol 1.

  • Grouping: Divide the rats into two groups: an oral administration group and an intravenous (IV) administration group.

  • Dose Administration:

    • Oral Group: Administer a single oral dose of (-)-Ampelopsin A (e.g., 20 mg/kg) via gavage.[1][2][3]

    • IV Group: Administer a single intravenous dose of (-)-Ampelopsin A (e.g., 2 mg/kg) as a bolus injection or infusion through the jugular vein cannula.[1][2][3]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of (-)-Ampelopsin A in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, bioavailability) using appropriate pharmacokinetic software.

Protocol 3: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This protocol is a widely used model to evaluate the acute anti-inflammatory effects of (-)-Ampelopsin A.

Materials:

  • (-)-Ampelopsin A

  • Carrageenan solution (1% in saline)

  • Vehicle

  • Male Wistar rats or Swiss albino mice

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate the animals for at least one week.

  • Grouping: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and (-)-Ampelopsin A treatment groups at different doses.

  • Drug Administration: Administer (-)-Ampelopsin A or the vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

(-)-Ampelopsin A exerts its diverse pharmacological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/Akt/mTOR Signaling Pathway

(-)-Ampelopsin A has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer and inflammatory diseases. By inhibiting this pathway, (-)-Ampelopsin A can induce autophagy and apoptosis in cancer cells and alleviate inflammatory responses.[9][10][11][12]

PI3K_Akt_mTOR_Pathway Ampelopsin (-)-Ampelopsin A PI3K PI3K Ampelopsin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth_Survival Cell Growth, Proliferation, Survival mTOR->Growth_Survival Autophagy_Apoptosis Autophagy, Apoptosis mTOR->Autophagy_Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by (-)-Ampelopsin A.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines and enzymes. (-)-Ampelopsin A has been demonstrated to suppress the activation of NF-κB.[13][14][15] It achieves this by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

NFkB_Pathway cluster_0 Ampelopsin (-)-Ampelopsin A IKK IKK Ampelopsin->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammation Nucleus->Inflammation

Caption: Suppression of the NF-κB signaling pathway by (-)-Ampelopsin A.

SIRT1/AMPK Signaling Pathway

(-)-Ampelopsin A can activate the SIRT1/AMPK signaling pathway, which is involved in regulating cellular energy homeostasis, reducing oxidative stress, and promoting cell survival.[6][7][9][16] Activation of this pathway contributes to the neuroprotective and anti-aging effects of (-)-Ampelopsin A.

SIRT1_AMPK_Pathway Ampelopsin (-)-Ampelopsin A AMPK AMPK Ampelopsin->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis, Antioxidant Defense PGC1a->Mitochondrial_Biogenesis

Caption: Activation of the SIRT1/AMPK pathway by (-)-Ampelopsin A.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for conducting in vivo efficacy studies of (-)-Ampelopsin A in a disease model.

Experimental_Workflow start Animal Acclimatization grouping Random Grouping (Control, Vehicle, Drug) start->grouping model Disease Model Induction grouping->model treatment (-)-Ampelopsin A Administration model->treatment observation Observation & Data Collection (e.g., physiological, behavioral) treatment->observation sampling Sample Collection (Blood, Tissues) observation->sampling analysis Biochemical & Histopathological Analysis sampling->analysis end Data Analysis & Conclusion analysis->end

References

Application Notes and Protocols: (-)-Ampelopsin A in Scopolamine-Induced Dementia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, a resveratrol (B1683913) dimer found in species like Vitis vinifera, has demonstrated significant neuroprotective effects in preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for utilizing (-)-Ampelopsin A in a scopolamine-induced dementia model in mice. Scopolamine (B1681570), a muscarinic acetylcholine (B1216132) receptor antagonist, is widely used to induce cognitive deficits that mimic certain aspects of neurodegenerative diseases like Alzheimer's disease.[1][3][4][5] These protocols are designed to guide researchers in evaluating the therapeutic potential of (-)-Ampelopsin A to ameliorate learning and memory impairments.

The central mechanism of action for (-)-Ampelopsin A in this model involves the restoration of cholinergic function and the modulation of key signaling pathways associated with memory formation and neuronal survival, such as the CREB/BDNF pathway.[1][2][6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of (-)-Ampelopsin A on scopolamine-induced cognitive deficits and associated biochemical markers.

Table 1: Effect of (-)-Ampelopsin A on Passive Avoidance Task Performance

Treatment GroupStep-Through Latency (seconds) - Training TrialStep-Through Latency (seconds) - Test Trial
ControlNot significantly different among groupsSignificantly higher than Scopolamine + Vehicle
Scopolamine + VehicleNot significantly different among groupsSignificantly decreased compared to Control
Scopolamine + (-)-Ampelopsin ANot significantly different among groupsSignificantly increased compared to Scopolamine + Vehicle

Data synthesized from findings indicating that (-)-Ampelopsin A recovered scopolamine-induced memory impairment in the passive avoidance test.[1]

Table 2: Effect of (-)-Ampelopsin A on Cholinergic System Markers in the Hippocampus

Treatment GroupAcetylcholine (ACh) LevelsAcetylcholinesterase (AChE) ActivityCholine Acetyltransferase (ChAT) Activity
ControlBaselineBaselineBaseline
Scopolamine + VehicleDecreasedIncreasedDecreased
Scopolamine + (-)-Ampelopsin ARestored towards baselineInhibited/ReducedRestored towards baseline

This table is based on findings that scopolamine treatment decreases ACh and ChAT activities while increasing AChE activity, and (-)-Ampelopsin A can restore these cholinergic deficits.[1][7]

Table 3: Effect of (-)-Ampelopsin A on CREB/BDNF Signaling Pathway mRNA Expression in the Hippocampus

GeneScopolamine + Vehicle (Fold Change vs. Control)Scopolamine + (-)-Ampelopsin A (Fold Change vs. Scop + Veh)
CREB1Down-regulatedUp-regulated
BDNFDown-regulatedUp-regulated
CaMK2Down-regulatedUp-regulated
AktDown-regulatedUp-regulated
TrkBDown-regulatedUp-regulated

Data derived from a study showing that (-)-Ampelopsin A administration up-regulated the mRNA levels of key genes in the CREB/BDNF pathway that were down-regulated by scopolamine.[1]

Experimental Protocols

Animal Model and Treatment Regimen

A validated workflow for inducing dementia and administering treatment is crucial for reproducible results.

G cluster_acclimatization Acclimatization cluster_treatment Treatment Administration cluster_induction_testing Dementia Induction and Behavioral Testing cluster_analysis Post-Mortem Analysis acclimatize Acclimatize C57BL/6 mice (1 week) cannula Stereotaxic surgery for third ventricle cannula implantation acclimatize->cannula recovery Surgical recovery (1 week) cannula->recovery ampa_admin Chronic (-)-Ampelopsin A administration (10 ng/µL, 0.5 µL, 3x/week for 4 weeks) recovery->ampa_admin scop_admin Scopolamine injection (0.8 mg/kg, i.p.) 30 min before each test ampa_admin->scop_admin behavioral_tests Behavioral Tests (e.g., Passive Avoidance, Morris Water Maze) scop_admin->behavioral_tests sacrifice Euthanasia and hippocampus dissection behavioral_tests->sacrifice biochemical_assays Biochemical Assays (AChE activity, etc.) sacrifice->biochemical_assays molecular_analysis Molecular Analysis (qRT-PCR for CREB/BDNF pathway) sacrifice->molecular_analysis

Caption: Experimental workflow for the (-)-Ampelopsin A study.

Protocol Details:

  • Animals: Male C57BL/6 mice (10 weeks old) are commonly used.[1][2]

  • Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • (-)-Ampelopsin A Administration:

    • Dissolve (-)-Ampelopsin A in a vehicle such as phosphate-buffered saline (PBS).[1]

    • Administer chronically via a cannula implanted into the third ventricle of the brain. A typical dose is 10 ng/µL, with 0.5 µL administered three times a week for one month.[1][2]

  • Scopolamine-Induced Amnesia:

    • Dissolve scopolamine hydrobromide in 0.9% saline.

    • Administer scopolamine at a dose of 0.8 mg/kg via intraperitoneal (i.p.) injection 30 minutes before each behavioral test to induce cognitive impairment.[1][8]

  • Control Groups:

    • Vehicle Control: Receive vehicle (e.g., PBS) instead of (-)-Ampelopsin A and a saline injection instead of scopolamine.

    • Scopolamine Control: Receive vehicle instead of (-)-Ampelopsin A, followed by a scopolamine injection.

Passive Avoidance Test

This test assesses fear-motivated long-term memory.[9][10]

Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

Protocol:

  • Training (Acquisition Trial):

    • Place a mouse in the light compartment.

    • When the mouse enters the dark compartment (which they do instinctively), close the opening and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[9]

    • Record the initial step-through latency.

  • Testing (Retention Trial):

    • 24 hours after the training trial, place the mouse back into the light compartment.

    • Record the step-through latency, which is the time it takes for the mouse to enter the dark compartment. An increased latency indicates better memory of the aversive stimulus.[1][10]

Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral assay to evaluate spatial learning and memory.[11][12][13][14]

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Protocol:

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • Gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim freely to find the hidden platform. If the platform is not found within 60-90 seconds, guide the mouse to it.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool and allow it to swim for 60 seconds.

    • Track the swimming path and measure the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.[15]

Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of AChE, the enzyme that degrades acetylcholine, in brain tissue homogenates.[16][17][18][19]

Principle (Ellman's Method): AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which can be quantified spectrophotometrically at 412 nm.[19]

Protocol:

  • Tissue Preparation:

    • Euthanize the mice and dissect the hippocampus on ice.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Centrifuge the homogenate and collect the supernatant for the assay.

  • Assay Procedure (using a commercial kit or prepared reagents):

    • Add the supernatant (sample), DTNB solution, and ATCh solution to a 96-well plate.

    • Incubate at room temperature.

    • Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

    • Calculate AChE activity based on a standard curve and normalize to the total protein concentration of the sample.[20]

Signaling Pathway

(-)-Ampelopsin A exerts its neuroprotective effects by counteracting the scopolamine-induced disruption of critical signaling pathways. Scopolamine impairs the cholinergic system and downregulates the CREB/BDNF pathway, which is essential for synaptic plasticity and memory formation.[1] (-)-Ampelopsin A helps restore these functions.

G cluster_scopolamine Scopolamine Effect cluster_ampelopsin (-)-Ampelopsin A Intervention cluster_downstream Downstream Signaling & Outcome scopolamine Scopolamine m_receptor Muscarinic Receptor scopolamine->m_receptor Antagonist cholinergic_dys Cholinergic Dysfunction (↓ACh, ↑AChE) m_receptor->cholinergic_dys creb CREB cholinergic_dys->creb Inhibits ampelopsin (-)-Ampelopsin A ache_inhibition AChE Inhibition ampelopsin->ache_inhibition ampelopsin->creb Upregulates cholinergic_res Cholinergic Restoration ache_inhibition->cholinergic_res cholinergic_res->creb Restores bdnf BDNF creb->bdnf Promotes transcription trkb TrkB bdnf->trkb Activates synaptic_plasticity Synaptic Plasticity (LTP) trkb->synaptic_plasticity memory_formation Memory Formation synaptic_plasticity->memory_formation cognitive_improvement Cognitive Improvement memory_formation->cognitive_improvement

Caption: (-)-Ampelopsin A signaling in the scopolamine model.

References

Application of (-)-Ampelopsin A in Elucidating the SIRT1/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound that has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Emerging evidence highlights its role as a modulator of the Sirtuin 1 (SIRT1) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. This intricate interplay positions (-)-Ampelopsin A as a valuable research tool for investigating cellular metabolism, growth, autophagy, and apoptosis.

The SIRT1/mTOR signaling cascade is a critical regulatory hub that integrates intracellular and extracellular signals to govern cell fate. SIRT1, a NAD+-dependent deacetylase, is a key sensor of cellular energy status and plays a crucial role in promoting cell survival and longevity. Conversely, mTOR, a serine/threonine kinase, is a central regulator of cell growth and proliferation. The pathway is often dysregulated in various diseases, including cancer and neurodegenerative disorders.

(-)-Ampelopsin A has been shown to upregulate the expression and activity of SIRT1 while concurrently inhibiting the mTOR signaling pathway.[1][2][3] This dual regulatory action makes it a potent agent for studying the reciprocal relationship between these two pathways. In cancer biology, particularly in breast cancer models such as MDA-MB-231 and MCF-7 cell lines, (-)-Ampelopsin A has been demonstrated to inhibit mTOR activity, suppress the formation of both mTORC1 and mTORC2 complexes, and consequently decrease the phosphorylation of downstream targets like p70S6K and 4E-BP1.[4] This inhibition of the mTOR pathway by (-)-Ampelopsin A is often linked to the suppression of the upstream Akt signaling.[4][5]

Furthermore, in the context of aging and neuroprotection, studies utilizing D-galactose-induced aging models in rats have revealed that (-)-Ampelopsin A can ameliorate age-related cognitive decline by up-regulating SIRT1 and down-regulating mTOR signaling in the brain.[1][2][3] This effect is, in part, mediated through the regulation of microRNA-34a (miR-34a), which is a known regulator of SIRT1.[1][2][3]

The application of (-)-Ampelopsin A in research focused on the SIRT1/mTOR pathway allows for the detailed investigation of:

  • Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, (-)-Ampelopsin A can be used to induce and study the molecular mechanisms of autophagy.

  • Apoptosis: The compound's ability to modulate both SIRT1 and mTOR pathways provides a tool to explore the crosstalk between cell survival and programmed cell death.

  • Cancer Metabolism: Researchers can utilize (-)-Ampelopsin A to probe the metabolic vulnerabilities of cancer cells that are dependent on the mTOR pathway for growth and proliferation.

  • Neuroprotection and Aging: Its effects on SIRT1 and mTOR in the brain make it a relevant compound for studying potential therapeutic strategies for age-related neurodegenerative diseases.

These application notes provide a framework for utilizing (-)-Ampelopsin A as a specific and effective modulator to dissect the complexities of the SIRT1/mTOR signaling network in various physiological and pathological contexts.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of (-)-Ampelopsin A on Breast Cancer Cell Lines

Cell LineTreatmentConcentration (µM)Duration (h)EffectReference
MDA-MB-231(-)-Ampelopsin A5048Significant inhibition of cell growth
MCF-7(-)-Ampelopsin A5048Significant inhibition of cell growth
MDA-MB-231(-)-Ampelopsin A5024Inhibition of mTOR activity[4]

Table 2: In Vivo Efficacy of (-)-Ampelopsin A in a D-galactose-Induced Aging Rat Model

Animal ModelTreatmentDosage (mg/kg·d)DurationEffect on SIRT1/mTOR PathwayReference
Sprague-Dawley RatsD-galactose + (-)-Ampelopsin A100 or 2006 weeksUpregulation of SIRT1, Downregulation of mTOR signaling

Experimental Protocols

Protocol 1: Analysis of SIRT1 and Phospho-mTOR Protein Expression by Western Blot

This protocol describes the analysis of SIRT1 and phosphorylated mTOR (p-mTOR) levels in cell lysates after treatment with (-)-Ampelopsin A.

Materials:

  • (-)-Ampelopsin A (DHM)

  • MDA-MB-231 or MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-SIRT1, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of (-)-Ampelopsin A (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SIRT1, p-mTOR, total mTOR, and β-actin (as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin).

Protocol 2: Immunoprecipitation of mTORC1 to Assess Complex Formation

This protocol is designed to assess the effect of (-)-Ampelopsin A on the integrity of the mTORC1 complex by immunoprecipitating the core component, Raptor.

Materials:

  • (-)-Ampelopsin A (DHM)

  • MDA-MB-231 or MCF-7 cells

  • Complete cell culture medium

  • PBS

  • Immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Anti-Raptor antibody

  • Control IgG (e.g., rabbit IgG)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • SDS-PAGE sample buffer

  • Western blot reagents (as in Protocol 1)

  • Primary antibodies: anti-mTOR, anti-Raptor

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with (-)-Ampelopsin A as described in Protocol 1.

  • Cell Lysis:

    • Lyse the cells using IP lysis buffer following a similar procedure as in Protocol 1.

  • Pre-clearing the Lysate:

    • Add control IgG and protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the anti-Raptor antibody or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by Western blotting using antibodies against mTOR and Raptor to assess their co-immunoprecipitation.

Visualizations

SIRT1_mTOR_Pathway AmpelopsinA (-)-Ampelopsin A SIRT1 SIRT1 AmpelopsinA->SIRT1 Activates mTORC1 mTORC1 AmpelopsinA->mTORC1 Inhibits SIRT1->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth

Caption: (-)-Ampelopsin A modulates the SIRT1/mTOR signaling pathway.

Experimental_Workflow Start Cell Culture (e.g., MDA-MB-231) Treatment (-)-Ampelopsin A Treatment Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis (SIRT1, p-mTOR, mTOR) Lysis->WB IP Immunoprecipitation (mTORC1 complex) Lysis->IP Analysis Data Analysis & Quantification WB->Analysis IP->Analysis

Caption: Workflow for studying (-)-Ampelopsin A's effects on SIRT1/mTOR.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of (-)-Ampelopsin A in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound predominantly found in plants of the Ampelopsis genus.[1][2] It has garnered significant attention in the scientific community for its wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The antioxidant properties of (-)-Ampelopsin A are central to its therapeutic potential, as oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases.

These application notes provide a comprehensive guide for the in vitro assessment of the antioxidant capacity of (-)-Ampelopsin A. Detailed protocols for four widely accepted assays are presented: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. Additionally, this document outlines the key signaling pathways modulated by flavonoids like (-)-Ampelopsin A in exerting their antioxidant effects.

Data Presentation: Antioxidant Capacity of (-)-Ampelopsin A

The following table summarizes the reported antioxidant capacity of (-)-Ampelopsin A from various in vitro assays. It is important to note that direct comparisons of values between different studies should be made with caution due to variations in experimental conditions.

AssayParameterReported Value for (-)-Ampelopsin AReference CompoundReported Value for Reference
DPPH Radical Scavenging Activity IC50 (µg/mL)22.60BHA> 10 (less efficient)
ABTS Radical Scavenging Activity TEAC (Trolox Equivalents)Higher than BHATroloxStandard
Ferric Reducing Antioxidant Power (FRAP) µmol Trolox Equivalents/gData not readily availableTroloxStandard
Oxygen Radical Absorbance Capacity (ORAC) µmol Trolox Equivalents/gData not readily availableTroloxStandard

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. BHA: Butylated hydroxyanisole. Data for FRAP and ORAC assays for (-)-Ampelopsin A were not readily available in the reviewed literature and should be determined experimentally.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[3] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H.[3] The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[3]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.

    • (-)-Ampelopsin A Stock Solution: Prepare a stock solution of (-)-Ampelopsin A in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to the desired concentrations.

    • Positive Control: A standard antioxidant such as Ascorbic Acid, Trolox, or BHA should be used.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of (-)-Ampelopsin A, positive control, or blank (solvent) to the wells of a 96-well microplate.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution Plate 96-well Plate DPPH->Plate Sample (-)-Ampelopsin A Sample->Plate Control Positive Control Control->Plate Incubate Incubate (30 min, dark) Plate->Incubate Read Read Absorbance (517 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[4] In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[4]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • ABTS•+ Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.

    • (-)-Ampelopsin A Stock Solution: Prepare as described for the DPPH assay.

    • Positive Control: Trolox is commonly used as the standard.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of (-)-Ampelopsin A, Trolox, or blank to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS ABTS•+ Solution Plate 96-well Plate ABTS->Plate Sample (-)-Ampelopsin A Sample->Plate Trolox Trolox Standard Trolox->Plate Incubate Incubate (6 min) Plate->Incubate Read Read Absorbance (734 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate TEAC Determine TEAC Calculate->TEAC

Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5][6] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored by the change in absorbance at 593 nm.[5][7] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • (-)-Ampelopsin A Stock Solution: Prepare as previously described.

    • Standard: A solution of FeSO₄·7H₂O or Trolox is used to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of (-)-Ampelopsin A, standard, or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.[5]

    • Measure the absorbance at 593 nm.

  • Data Calculation: The FRAP value is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent FRAP Reagent Plate 96-well Plate FRAP_reagent->Plate Sample (-)-Ampelopsin A Sample->Plate Standard FeSO4/Trolox Standard->Plate Incubate Incubate (4 min, 37°C) Plate->Incubate Read Read Absorbance (593 nm) Incubate->Read Standard_Curve Standard Curve Read->Standard_Curve Calculate Calculate FRAP Value Standard_Curve->Calculate

Experimental workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8] The antioxidant's capacity to scavenge these radicals is quantified by measuring the area under the fluorescence decay curve. The protective effect of the antioxidant is proportional to its concentration.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein (B123965) Stock Solution (1 µM): Prepare in 75 mM phosphate buffer.

    • AAPH Solution (153 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.

    • (-)-Ampelopsin A Stock Solution: Prepare as previously described.

    • Standard: Trolox is used as the standard.

  • Assay Procedure (96-well black microplate):

    • Add 25 µL of (-)-Ampelopsin A, Trolox, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 10 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as µmol of Trolox equivalents per gram of sample.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Plate 96-well Black Plate Fluorescein->Plate AAPH AAPH Sample (-)-Ampelopsin A Sample->Plate Trolox Trolox Standard Trolox->Plate Incubate Incubate (10 min, 37°C) Plate->Incubate Read Kinetic Fluorescence Reading Incubate->Read Add AAPH AUC Calculate Net AUC Read->AUC TE Determine Trolox Equivalents AUC->TE

Experimental workflow for the ORAC assay.

Signaling Pathways Involved in Antioxidant Activity

Flavonoids, including (-)-Ampelopsin A, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems.[9][10] Key pathways involved include the Nrf2, MAPK, and PI3K/Akt pathways.[9][10]

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of activators like (-)-Ampelopsin A can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10]

MAPK and PI3K/Akt Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated in the antioxidant effects of flavonoids.[9] Activation of certain MAPK pathways, such as ERK, can contribute to the activation of Nrf2.[11] The PI3K/Akt pathway is a crucial cell survival pathway that can be activated by antioxidants to protect cells from oxidative stress-induced apoptosis.[12] (-)-Ampelopsin A has been shown to suppress the activation of Akt in certain inflammatory conditions, suggesting a complex regulatory role.[12]

Antioxidant_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ampelopsin (-)-Ampelopsin A MAPK MAPK Pathway Ampelopsin->MAPK PI3K_Akt PI3K/Akt Pathway Ampelopsin->PI3K_Akt Keap1_Nrf2 Keap1-Nrf2 Complex Ampelopsin->Keap1_Nrf2 dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 MAPK->Nrf2_free activates Cell_Survival Increased Cell Survival PI3K_Akt->Cell_Survival Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates Antioxidant_Defense Enhanced Antioxidant Defense Antioxidant_Genes->Antioxidant_Defense Antioxidant_Defense->Cell_Survival

Signaling pathways modulated by (-)-Ampelopsin A.

References

Evaluating the Anti-Cancer Activity of (-)-Ampelopsin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ampelopsin A, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant interest for its potential anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit the growth and proliferation of various cancer cells, including those of the breast, lung, colon, liver, and leukemia.[3] This document provides detailed application notes and standardized protocols for evaluating the anti-cancer activity of (-)-Ampelopsin A, designed to assist researchers in the fields of oncology and drug development.

Overview of Anti-Cancer Evaluation Methods

The anti-cancer effects of (-)-Ampelopsin A can be assessed through a variety of in vitro assays that measure its impact on key cellular processes.[4] These methods are crucial for initial screening, mechanism of action studies, and preclinical evaluation.[5][6][7] The primary areas of investigation include:

  • Cell Viability and Proliferation: To determine the cytotoxic and cytostatic effects of the compound.

  • Apoptosis Induction: To assess the ability of the compound to trigger programmed cell death.

  • Cell Cycle Arrest: To investigate the compound's impact on cell cycle progression.

  • Signaling Pathway Modulation: To elucidate the molecular mechanisms underlying the anti-cancer activity.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of (-)-Ampelopsin A in various cancer cell lines. This data provides a reference for determining appropriate concentration ranges for in vitro experiments.

Table 1: IC50 Values of (-)-Ampelopsin A in Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
MDA-MB-23124 hours41.07[8]
MCF-724 hours50.61[8]

Table 2: IC50 Values of (-)-Ampelopsin A in Leukemia Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
HL-60Not SpecifiedNot Specified[3][9]
K562Not SpecifiedNot Specified[3][9]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anti-cancer activity of (-)-Ampelopsin A.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare various concentrations of (-)-Ampelopsin A in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound.[1] Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[14][15]

Protocol:

  • Cell Treatment: Treat cells with (-)-Ampelopsin A at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[13][14] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] (-)-Ampelopsin A has been shown to induce cell cycle arrest in leukemia cells.[9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with (-)-Ampelopsin A and harvest as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, slowly add dropwise to cold 70% ethanol (B145695) for fixation.[20] Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the effects of (-)-Ampelopsin A on cancer-related signaling pathways.[21][22][23] Studies have shown that (-)-Ampelopsin A can modulate pathways such as PI3K/Akt/mTOR and MAPK.[24][25][26][27][28]

Protocol:

  • Protein Extraction: After treatment with (-)-Ampelopsin A, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[29]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][29]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[29]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK) overnight at 4°C.[21][29]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29]

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by (-)-Ampelopsin A and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Functional Assays cluster_mechanistic Mechanism of Action Studies cell_culture Cancer Cell Culture treatment (-)-Ampelopsin A Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

General workflow for evaluating the anti-cancer activity of (-)-Ampelopsin A.

PI3K_Akt_mTOR_pathway Ampelopsin (-)-Ampelopsin A PI3K PI3K Ampelopsin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway by (-)-Ampelopsin A.

MAPK_pathway Ampelopsin (-)-Ampelopsin A ROS ROS Production Ampelopsin->ROS ER_Stress ER Stress ROS->ER_Stress JNK_p38 JNK/p38 MAPK ER_Stress->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Activation of apoptosis via the ROS/ER Stress/MAPK pathway by (-)-Ampelopsin A.

References

Navigating the In Vivo Administration of (-)-Ampelopsin A in Rodent Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound lauded for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] Preclinical evaluation of this promising therapeutic agent in rodent models is a critical step in its translational journey. This document provides a comprehensive overview of the in vivo administration routes for (-)-Ampelopsin A in mice and rats, complete with detailed protocols and quantitative data summaries to facilitate experimental design and execution.

I. Routes of Administration: A Comparative Overview

The choice of administration route is paramount in preclinical studies as it significantly influences the bioavailability, pharmacokinetics, and ultimately, the therapeutic efficacy of the compound.[2][3] Studies in mice and rats have explored several routes for the delivery of (-)-Ampelopsin A, primarily oral, intraperitoneal, and intravenous injections.

Quantitative Data Summary

The following tables provide a consolidated view of the dosages, vehicles, and experimental contexts for (-)-Ampelopsin A administration in mice and rats as reported in various studies.

Table 1: In Vivo Administration of (-)-Ampelopsin A in Mice

Route of AdministrationDosage RangeVehicleFrequencyMouse StrainExperimental ContextReference(s)
Oral (gavage)100 mg/kg/dayNot specifiedDaily for 4 weeksC57BL/6JDiet-induced obesity[4]
Oral (in diet)6 mg/mL in liquid dietLieber DeCarli liquid dietDaily for 5 weeksC57BL/6J (female)Alcohol-associated liver disease[5]
Intraperitoneal (i.p.)5 - 10 mg/kgNot specifiedNot specifiedNot specifiedEthanol-induced steatosis[5]
Intraperitoneal (i.p.)50 mg/kg10% DMSOSingle doseC57BL/6JAnti-ethanol intoxication[2][3]
Intragastric10 mg/mlNot specifiedDaily for 7 days prior and throughout experimentNot specifiedCCl4-induced myocardial injury[6]

Table 2: In Vivo Administration of (-)-Ampelopsin A in Rats

Route of AdministrationDosage RangeVehicleFrequencyRat StrainExperimental ContextReference(s)
Oral (gavage)40, 80, 160 mg/kgNot specifiedSingle dose 30 min prior to MCAONot specifiedFocal cerebral ischemia[7][8]
Oral (gavage)100 mg/kg0.5% Sodium carboxymethylcellulose (CMC-Na)Single doseNot specifiedTissue distribution and excretion study[9]
Intraperitoneal (i.p.)100, 200 mg/kg/dayNot specifiedDaily for 6 weeksSprague-DawleyD-galactose-induced skeletal muscle atrophy[10]

II. Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

A. Oral Administration (Gavage) in Rats for Neuroprotection Studies

This protocol is based on studies investigating the neuroprotective effects of (-)-Ampelopsin A in a rat model of focal cerebral ischemia.[7][8]

Objective: To administer a single oral dose of (-)-Ampelopsin A to rats prior to inducing middle cerebral artery occlusion (MCAO).

Materials:

  • (-)-Ampelopsin A

  • Vehicle (e.g., distilled water, 0.5% CMC-Na)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Rat scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of (-)-Ampelopsin A to achieve the desired doses (e.g., 40, 80, 160 mg/kg).

    • Suspend or dissolve the compound in the chosen vehicle to a final volume suitable for gavage (typically 1-2 mL for a rat).[11] Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of the dosing solution to administer.

    • Gently restrain the rat.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.[12]

  • Timing:

    • Administer the (-)-Ampelopsin A solution 30 minutes prior to the MCAO procedure.[7][8]

B. Intraperitoneal (i.p.) Injection in Mice for Anti-Intoxication Studies

This protocol is derived from research examining the effects of (-)-Ampelopsin A on ethanol-induced loss of righting reflex in mice.[2][3]

Objective: To administer a single intraperitoneal dose of (-)-Ampelopsin A to mice prior to ethanol (B145695) administration.

Materials:

  • (-)-Ampelopsin A

  • Vehicle (e.g., 10% DMSO in saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)[13]

  • Mouse scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve (-)-Ampelopsin A in the vehicle to the desired concentration (e.g., to deliver 50 mg/kg).

    • Ensure the final solution is sterile.

  • Animal Handling and Injection:

    • Weigh each mouse to calculate the injection volume. The maximum recommended i.p. injection volume for a mouse is typically < 10 ml/kg.[13]

    • Properly restrain the mouse.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle, being careful to avoid internal organs.[13]

    • Aspirate briefly to ensure no fluid is drawn back, then inject the solution.

  • Timing:

    • Administer the i.p. injection at a specified time (e.g., 0 or 15 minutes) before the oral gavage of ethanol.[2][3]

III. Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental designs and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.

cluster_oral Oral Gavage Workflow (Rats) prep Prepare (-)-Ampelopsin A in Vehicle weigh_rat Weigh Rat prep->weigh_rat Dose Calculation gavage Administer via Oral Gavage weigh_rat->gavage wait Wait 30 minutes gavage->wait mcao Induce MCAO wait->mcao analysis Behavioral & Histological Analysis mcao->analysis

Caption: Workflow for Oral Administration in a Rat MCAO Model.

cluster_ip Intraperitoneal Injection Workflow (Mice) prep_dhm Prepare (-)-Ampelopsin A in 10% DMSO weigh_mouse Weigh Mouse prep_dhm->weigh_mouse Dose Calculation ip_inject Intraperitoneal Injection weigh_mouse->ip_inject wait_ip Wait 0 or 15 min ip_inject->wait_ip etoh_gavage Oral Gavage of Ethanol wait_ip->etoh_gavage lorr_test Loss of Righting Reflex Test etoh_gavage->lorr_test

Caption: Workflow for Intraperitoneal Injection in a Mouse Ethanol Intoxication Model.

cluster_pathway Proposed Signaling Pathway of (-)-Ampelopsin A DHM (-)-Ampelopsin A (DHM) AMPK AMPK DHM->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Autophagy Autophagy SIRT1->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Lipid_Oxidation Lipid Oxidation PGC1a->Lipid_Oxidation

Caption: (-)-Ampelopsin A's Role in the AMPK/SIRT1/PGC-1α Signaling Pathway.[5]

IV. Conclusion

The successful in vivo evaluation of (-)-Ampelopsin A in rodent models is contingent on the appropriate selection and meticulous execution of the administration protocol. This guide provides a foundational resource for researchers, summarizing key quantitative data and offering detailed procedural outlines for common administration routes. By leveraging this information and the accompanying visual aids, scientists can design robust preclinical studies to further elucidate the therapeutic potential of (-)-Ampelopsin A. It is important to note that the bioavailability of (-)-Ampelopsin A can be low, particularly with oral administration, and can be influenced by the administration route and the sex of the animal.[2][3] Therefore, careful consideration of these factors is crucial for the interpretation of experimental outcomes.

References

(-)-Ampelopsin A: Application Notes and Protocols for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in various medicinal plants. It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and hepatoprotective effects. As a tool compound, (-)-Ampelopsin A is valuable for investigating multiple cellular signaling pathways implicated in a range of diseases. These application notes provide detailed protocols for utilizing (-)-Ampelopsin A in pharmacological research, with a focus on its effects on cell viability, key signaling pathways, and experimental workflows.

Data Presentation: Quantitative Analysis of (-)-Ampelopsin A Activity

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of (-)-Ampelopsin A in various cancer cell lines. This data is crucial for designing experiments and interpreting results.

Cell LineCancer TypeAssayConcentration/IC50Reference
MCF-7Breast CancerCell Viability (CCK-8)20-80 µM (dose-dependent inhibition)[1]
MDA-MB-231Breast CancerCell Viability (CCK-8)20-80 µM (dose-dependent inhibition)[1]
HL60Acute Promyelocytic LeukemiaCell ProliferationSignificant inhibition[2]
K562Chronic Myelogenous LeukemiaCell ProliferationSignificant inhibition[2]
VariousInfluenzaRNA-dependent RNA polymeraseIC50 of 22 μM[3]

Signaling Pathways Modulated by (-)-Ampelopsin A

(-)-Ampelopsin A has been shown to modulate several key signaling pathways involved in cell growth, proliferation, apoptosis, and inflammation. Understanding these interactions is fundamental to elucidating its mechanism of action.

TRAIL Signaling Pathway

(-)-Ampelopsin A can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is a critical pathway in cancer therapeutics as TRAIL selectively induces apoptosis in cancer cells.

TRAIL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL (-)-Ampelopsin A + TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 Binds & Sensitizes DISC DISC (FADD, Pro-caspase-8) DR4_DR5->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Apoptosis Apoptosis tBid->Apoptosis Induces Caspase3->Apoptosis Executes

Caption: (-)-Ampelopsin A sensitizes cancer cells to TRAIL-induced apoptosis.
mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation. (-)-Ampelopsin A has been identified as an inhibitor of mTOR, suppressing the formation of both mTORC1 and mTORC2 complexes.[3]

mTOR_Pathway AmpelopsinA (-)-Ampelopsin A mTORC1 mTORC1 AmpelopsinA->mTORC1 Inhibits mTORC2 mTORC2 AmpelopsinA->mTORC2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Inhibits AKT_PKC AKT/PKC Signaling mTORC2->AKT_PKC Activates

Caption: (-)-Ampelopsin A inhibits the mTOR signaling pathway.
SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. (-)-Ampelopsin A has been shown to activate the SIRT1 signaling pathway, contributing to its neuroprotective and anti-aging effects.[4][5]

SIRT1_Pathway AmpelopsinA (-)-Ampelopsin A SIRT1 SIRT1 AmpelopsinA->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Autophagy Autophagy SIRT1->Autophagy Promotes Stress_Resistance Stress Resistance SIRT1->Stress_Resistance Enhances Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with (-)-Ampelopsin A seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (492 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability & IC50 read_absorbance->analyze_data end End analyze_data->end WesternBlot_Workflow start Start protein_extraction Protein Extraction from Cells start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end NFkB_Workflow start Start transfect Co-transfect Cells with NF-κB & Renilla Plasmids start->transfect treat Pre-treat with (-)-Ampelopsin A transfect->treat stimulate Stimulate with TNF-α treat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Normalize & Analyze Data measure->analyze end End analyze->end

References

Application Notes and Protocols for the Extraction of (-)-Ampelopsin A from Ampelopsis grossedentata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as (-)-dihydromyricetin (B1252320), is a chiral flavonoid compound abundant in the medicinal plant Ampelopsis grossedentata. This molecule has garnered significant interest within the scientific community for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. As a specific stereoisomer, the isolation of enantiomerically pure (-)-Ampelopsin A is crucial for targeted drug development and elucidation of its precise biological mechanisms.

These application notes provide a comprehensive overview of the techniques for extracting and isolating (-)-Ampelopsin A from Ampelopsis grossedentata. The protocols described herein cover initial crude extraction from the plant material followed by chiral separation to obtain the desired (-)-enantiomer.

Extraction Methodologies: An Overview

The extraction of (-)-Ampelopsin A is a two-stage process. The first stage involves the extraction of a mixture of dihydromyricetin (B1665482) enantiomers from the plant material. Several methods can be employed for this initial extraction, each with its own set of advantages and considerations. The second, critical stage involves the chiral separation of the enantiomers to isolate (-)-Ampelopsin A.

Initial Extraction Techniques:

  • Solvent Extraction: A conventional method utilizing organic solvents to solubilize dihydromyricetin from the plant matrix. Ethanol is a commonly used solvent.

  • Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.

  • Chelation Extraction: A novel method that utilizes metal ions (e.g., Zn²⁺) to form a complex with dihydromyricetin, facilitating its separation and purification. This method can also help prevent oxidation of the target compound.

Chiral Separation Technique:

  • Supercritical Fluid Chromatography (SFC): This is a highly effective method for separating enantiomers. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification methods for dihydromyricetin (DHM) from Ampelopsis grossedentata.

Table 1: Comparison of Initial Extraction Methods for Dihydromyricetin

Extraction MethodKey ParametersYieldPurityReference
Chelation Extraction Time: 2 h, pH: 2, Temperature: 90 °C12.2%94.3%[1][2]
Ultrasonic-Assisted Extraction Solvent: 75% Ethanol, Power: 500 W, Time: 3 x 25 min16.21%Not Specified[3]
Water Extraction Liquid-to-Solid Ratio: 20:1, Time: 90 min, Temp: 90 °CNot SpecifiedUp to 98% (after purification)[4]

Table 2: Optimized Parameters for Supercritical Fluid Chromatography (SFC) for Chiral Separation of DHM Enantiomers

ParameterOptimized ConditionReference
Chiral Stationary Phase Amylose tris(3, 5-dimethylphenylcarbamate)-coated[5]
Mobile Phase CO₂-methanol mixture (60:40, v/v)[5]
Resolution 5.11[5]
Productivity Up to 0.27 g (racemate) /g (CSP) /24 h[5]
Methanol Consumption Reduced to 1.76 L/g (racemate)[5]

Experimental Protocols

Protocol 1: Initial Extraction of Dihydromyricetin using Chelation Method

This protocol describes a novel chelation-based extraction method which has been shown to be efficient and can help prevent the oxidation of dihydromyricetin.[1][2]

Materials and Reagents:

  • Dried and powdered Ampelopsis grossedentata leaves

  • Deionized (DI) water

  • Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

  • Hydrochloric acid (HCl) solution (2 mol/L)

  • Sodium hydroxide (B78521) (NaOH) solution (1 mol/L)

  • EDTA-2Na

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine 20 g of dried Ampelopsis grossedentata powder with 400 mL of DI water (solid-liquid ratio of 1:20) and 5 g of ZnSO₄·7H₂O powder in a 500 mL round-bottom flask.

  • Stir the mixture thoroughly.

  • Adjust the pH of the mixture to 2 using a 2 mol/L HCl solution.

  • Heat the mixture in a water bath at 90 °C for 2 hours with continuous stirring.

  • Filter the mixture while hot and retain the filtrate.

  • Adjust the pH of the filtrate to 5 using a 1 mol/L NaOH solution and stir for 5 minutes.

  • Filter the mixture and retain the filter residue (this contains the DMY-Zn chelate).

  • To the filter residue, add a solution of EDTA-2Na to compete with the dihydromyricetin for zinc ions, thereby releasing the purified dihydromyricetin.

  • Filter the solution to separate the purified dihydromyricetin.

Protocol 2: Chiral Separation of (-)-Ampelopsin A using Semi-Preparative Supercritical Fluid Chromatography (SFC)

This protocol outlines the optimized conditions for the separation of dihydromyricetin enantiomers to isolate (-)-Ampelopsin A.[5]

Instrumentation and Columns:

  • Semi-preparative Supercritical Fluid Chromatography (SFC) system

  • Chiral column: Amylose tris(3, 5-dimethylphenylcarbamate)-coated stationary phase

Mobile Phase and Conditions:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol

  • Composition: 60% CO₂, 40% Methanol (v/v)

  • Flow rate, temperature, and back pressure should be optimized for the specific SFC system and column dimensions.

Procedure:

  • Dissolve the crude dihydromyricetin extract (obtained from Protocol 1 or other initial extraction methods) in a suitable solvent (e.g., methanol) to prepare the sample solution.

  • Set up the SFC system with the specified chiral column and mobile phase conditions.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform stacked injections of the sample solution onto the column. The loading amount per injection can be optimized (e.g., starting from 40 mg and increasing to 120 mg) to maximize productivity while maintaining good resolution.[5]

  • Monitor the separation of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Collect the fractions corresponding to the (-)-dihydromyricetin peak.

  • Combine the collected fractions and evaporate the solvent to obtain purified (-)-Ampelopsin A.

  • Confirm the enantiomeric purity of the final product using analytical chiral SFC or other appropriate analytical techniques.

Visualizations

Workflow for Extraction and Chiral Separation of (-)-Ampelopsin A

Extraction_Workflow plant Ampelopsis grossedentata (Dried, Powdered Leaves) extraction Initial Extraction (e.g., Chelation, UAE, Solvent) plant->extraction crude Crude Dihydromyricetin Extract (Racemic or Mixed Enantiomers) extraction->crude sfc Semi-Preparative SFC (Chiral Separation) crude->sfc plus_dhm (+)-Ampelopsin A sfc->plus_dhm minus_dhm (-)-Ampelopsin A (Target Compound) sfc->minus_dhm Chelation_Extraction start A. grossedentata Powder + DI Water + ZnSO4 ph_adjust1 Adjust pH to 2 (HCl) start->ph_adjust1 heat_extract Heat at 90°C for 2h ph_adjust1->heat_extract filter1 Hot Filtration heat_extract->filter1 filtrate1 Filtrate (contains DMY-Zn Chelate) filter1->filtrate1 residue1 Plant Residue (Discard) filter1->residue1 ph_adjust2 Adjust pH to 5 (NaOH) filtrate1->ph_adjust2 filter2 Filtration ph_adjust2->filter2 residue2 Filter Residue (DMY-Zn Chelate) filter2->residue2 filtrate2 Filtrate (Discard) filter2->filtrate2 edta Add EDTA-2Na Solution residue2->edta release Release of Purified DHM edta->release final_product Purified Dihydromyricetin release->final_product

References

The Multifaceted Role of (-)-Ampelopsin A in Cosmetic and Dermatological Research: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2] This potent bioactive molecule is gaining significant traction in the fields of cosmetics and dermatology due to its diverse pharmacological properties. Extensive research has highlighted its efficacy as an antioxidant, anti-inflammatory, anti-aging, and skin-whitening agent, making it a promising ingredient for advanced skincare formulations and dermatological therapies.[1][3]

This document provides detailed application notes and experimental protocols for researchers and professionals interested in the dermatological applications of (-)-Ampelopsin A. It summarizes key quantitative data, outlines methodologies for crucial experiments, and visualizes the underlying molecular pathways.

Antioxidant Applications

(-)-Ampelopsin A exhibits robust antioxidant activity, protecting skin cells from the damaging effects of reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.[1][4][5] This protective effect is fundamental to preventing premature skin aging and maintaining overall skin health.

Quantitative Data: Antioxidant Activity
Assay TypeTest SystemKey FindingsReference
DPPH Radical Scavenging Cell-freeIC50: 5.4 µM
DPPH Radical Scavenging Cell-freeIC50: 6.57 µg/mL[3][6]
ABTS Radical Scavenging Cell-freeIC50: 13.91 µg/mL[3][6]
Cellular Antioxidant Activity (CAA) Human Hepatocarcinoma (HepG2) CellsEC50: 226.26 µmol/L[6]
ROS Reduction UVA-irradiated Human Keratinocytes (HaCaT)Significant reduction in ROS generation at 1.25-10µM[2][7]
Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

  • Materials: (-)-Ampelopsin A, DPPH solution (0.065 mg/mL in ethanol), Ethanol, 96-well microplate, Spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of (-)-Ampelopsin A in ethanol.

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ethanol is used as a blank, and a solution without the test compound serves as the control.

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.[6][8]

This protocol details the measurement of intracellular ROS levels in human keratinocytes (e.g., HaCaT cells) using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Materials: HaCaT cells, (-)-Ampelopsin A, DCFH-DA probe, Phosphate-buffered saline (PBS), Cell culture medium, 96-well black plate, Fluorometer or fluorescence microscope.

  • Procedure:

    • Seed HaCaT cells in a 96-well black plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of (-)-Ampelopsin A for a specified time (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to a ROS-generating agent (e.g., H₂O₂ or UVB radiation).

    • Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 20 µM in serum-free medium) for 30 minutes in the dark at 37°C.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

    • The fluorescence intensity is directly proportional to the intracellular ROS levels.[3][9][10]

Anti-Inflammatory Applications

(-)-Ampelopsin A demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators in skin cells.[11][12][13] This makes it a valuable ingredient for soothing irritated skin and managing inflammatory skin conditions.

Quantitative Data: Anti-Inflammatory Effects
TargetCell LineInducerConcentration of (-)-Ampelopsin A% Inhibition / EffectReference
IL-6 Secretion Human Keratinocytes (NHEK)Lipopolysaccharide (LPS)15 µMSignificant reduction[14][15]
IL-8 Secretion Human Keratinocytes (NHEK)Lipopolysaccharide (LPS)15 µMSignificant reduction[14][15]
TNF-α Production RAW264.7 MacrophagesLipopolysaccharide (LPS)Non-cytotoxic levelsDose-dependent inhibition[13]
NF-κB Activation RAW264.7 MacrophagesLipopolysaccharide (LPS)Non-cytotoxic levelsInhibition of IκB phosphorylation and nuclear translocation[13]
Experimental Protocols

This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of cultured skin cells.

  • Materials: Human keratinocytes or fibroblasts, (-)-Ampelopsin A, Lipopolysaccharide (LPS) or another inflammatory stimulus, Commercially available ELISA kits for the specific cytokines, Cell culture medium, 96-well plates, Plate reader.

  • Procedure:

    • Culture skin cells in 24-well plates until they reach 70-80% confluency.

    • Pre-treat the cells with different concentrations of (-)-Ampelopsin A for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

This method is used to assess the effect of (-)-Ampelopsin A on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of key proteins like IκBα and the nuclear translocation of p65.

  • Materials: Skin cells, (-)-Ampelopsin A, LPS, Lysis buffer, Protein assay kit, SDS-PAGE gels, Transfer apparatus, PVDF membrane, Primary antibodies (against phospho-IκBα, IκBα, p65, Lamin B1, and β-actin), HRP-conjugated secondary antibodies, Chemiluminescence substrate.

  • Procedure:

    • Treat cells with (-)-Ampelopsin A and/or LPS as described for the cytokine assay.

    • For nuclear translocation analysis, separate the cytoplasmic and nuclear fractions of the cell lysates.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize them to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates). A decrease in cytoplasmic p65 and an increase in nuclear p65, along with increased phosphorylation of IκBα, indicates NF-κB activation, which can be inhibited by (-)-Ampelopsin A.[13]

Signaling Pathway Diagram

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription Ampelopsin (-)-Ampelopsin A Ampelopsin->IKK inhibits

Caption: (-)-Ampelopsin A inhibits the NF-κB signaling pathway.

Anti-Aging Applications

(-)-Ampelopsin A combats skin aging through multiple mechanisms, including stimulating collagen synthesis, inhibiting matrix metalloproteinases (MMPs) that degrade the extracellular matrix, and activating sirtuin-1 (SIRT1), a key longevity-associated protein.[3][9][16]

Quantitative Data: Anti-Aging Effects
Target/AssayCell LineEffect of (-)-Ampelopsin AReference
Collagen Synthesis Human Dermal FibroblastsUpregulation of collagen gene expression[16]
MMP-1 Inhibition Human Dermal FibroblastsDecreased level of MMP-1[14][15]
SIRT1 Activation D-gal-induced aging rat brainUpregulation of SIRT1[8]
SIRT1/AMPK Pathway D-gal-induced aging rat skeletal muscleUpregulation of SIRT1 and AMPK[9]
Experimental Protocols

This assay quantifies the amount of newly synthesized collagen by fibroblasts.

  • Materials: Normal Human Dermal Fibroblasts (NHDFs), (-)-Ampelopsin A, Cell culture medium, Sircol™ Soluble Collagen Assay kit.

  • Procedure:

    • Culture NHDFs in 24-well plates.

    • Treat the cells with various concentrations of (-)-Ampelopsin A for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's protocol. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens.

    • Measure the absorbance of the resulting complex and calculate the collagen concentration based on a standard curve.

This protocol measures the ability of (-)-Ampelopsin A to inhibit the activity of MMPs, such as MMP-1 (collagenase).

  • Materials: Recombinant human MMP-1, Fluorogenic MMP-1 substrate, (-)-Ampelopsin A, Assay buffer, 96-well black plate, Fluorometer.

  • Procedure:

    • In a 96-well black plate, add the assay buffer, the fluorogenic MMP-1 substrate, and various concentrations of (-)-Ampelopsin A.

    • Initiate the reaction by adding the recombinant MMP-1 enzyme to the wells.

    • Immediately measure the fluorescence intensity in kinetic mode at 37°C for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. The substrate is cleaved by active MMP-1, releasing a fluorescent signal.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of MMP-1 inhibition for each concentration of (-)-Ampelopsin A and calculate the IC50 value.[14][15][17]

Signaling Pathway Diagram

Anti_Aging_Pathway Ampelopsin (-)-Ampelopsin A SIRT1 SIRT1 Ampelopsin->SIRT1 activates AMPK AMPK Ampelopsin->AMPK activates Collagen_Synthesis Collagen Synthesis Ampelopsin->Collagen_Synthesis stimulates MMPs MMPs Ampelopsin->MMPs inhibits Skin_Aging Skin Aging SIRT1->Skin_Aging prevents AMPK->Skin_Aging prevents Collagen_Synthesis->Skin_Aging prevents ECM_Degradation ECM Degradation MMPs->ECM_Degradation causes ECM_Degradation->Skin_Aging leads to

Caption: Anti-aging mechanisms of (-)-Ampelopsin A.

Skin Whitening (Tyrosinase Inhibition) Applications

(-)-Ampelopsin A can inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1] This property makes it a promising natural ingredient for skin brightening products and for the treatment of hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition
Enzyme SourceSubstrateIC50 of (-)-Ampelopsin APositive ControlIC50 of Positive ControlReference
Mushroom TyrosinaseL-DOPA849.88 µMKojic Acid82.61 µM[18]
Experimental Protocol

This is a common in vitro method to screen for tyrosinase inhibitors.

  • Materials: Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), (-)-Ampelopsin A, Phosphate (B84403) buffer (pH 6.8), 96-well microplate, Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and various concentrations of (-)-Ampelopsin A.

    • Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set period.

    • The rate of dopachrome formation is proportional to the tyrosinase activity.

    • Calculate the percentage of tyrosinase inhibition for each concentration of (-)-Ampelopsin A and determine the IC50 value. A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.[18]

Signaling Pathway Diagram

Melanogenesis_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Ampelopsin (-)-Ampelopsin A Ampelopsin->Tyrosinase inhibits

Caption: Inhibition of melanogenesis by (-)-Ampelopsin A via tyrosinase inhibition.

Conclusion

(-)-Ampelopsin A is a scientifically validated, multi-functional ingredient with significant potential in cosmetics and dermatology. Its well-documented antioxidant, anti-inflammatory, anti-aging, and skin-whitening properties, supported by a growing body of research, position it as a valuable component in the development of next-generation skincare products and dermatological treatments. The protocols and data presented here offer a solid foundation for researchers and developers to explore and harness the full potential of this remarkable natural compound. Further clinical studies are warranted to fully elucidate its efficacy and optimal application in human skin care.

References

Application Notes and Protocols: (-)-Ampelopsin A for Alcohol Use Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including the Japanese raisin tree (Hovenia dulcis).[1][2] Preclinical research has identified (-)-Ampelopsin A as a promising therapeutic candidate for the treatment of alcohol use disorders (AUDs).[2] These application notes provide a comprehensive overview of the current understanding of (-)-Ampelopsin A's effects on AUDs, including its mechanism of action, relevant signaling pathways, and detailed protocols for key in-vivo and in-vitro experiments.

Mechanism of Action

(-)-Ampelopsin A exerts its effects on alcohol use disorders through a multi-faceted mechanism, primarily targeting the central nervous system and the liver.

Central Nervous System Effects:

The primary neurological target of (-)-Ampelopsin A is the γ-aminobutyric acid type A (GABAa) receptor, a major inhibitory neurotransmitter receptor in the brain.[1][3] Alcohol enhances the inhibitory effects of GABAa receptors, leading to the sedative and anxiolytic effects of intoxication.[4] (-)-Ampelopsin A has been shown to counteract acute alcohol intoxication and withdrawal symptoms by modulating these receptors.[1][3] It appears to competitively inhibit the binding of benzodiazepines to their site on the GABAa receptor, suggesting an interaction with the allosteric modulation of the receptor complex.[3] This action helps to normalize the brain's inhibitory tone during alcohol consumption and withdrawal.

Hepatoprotective Effects:

Chronic and excessive alcohol consumption leads to significant liver damage, including fatty liver (steatosis). (-)-Ampelopsin A has demonstrated protective effects on the liver by modulating the enzymes responsible for alcohol metabolism.[5][6] It enhances the expression and activity of aldehyde dehydrogenase (ALDH), the enzyme that breaks down the toxic acetaldehyde (B116499), a primary metabolite of alcohol.[5][6][7] Simultaneously, it suppresses the expression of cytochrome P450 2E1 (CYP2E1), an enzyme that contributes to alcohol metabolism and the generation of reactive oxygen species, which cause oxidative stress and liver damage.[5][6][8] By accelerating the clearance of acetaldehyde and reducing oxidative stress, (-)-Ampelopsin A helps to mitigate alcohol-induced liver injury.[7]

Signaling Pathways

The therapeutic effects of (-)-Ampelopsin A in the context of alcohol use disorders are linked to its modulation of specific signaling pathways.

GABAergic Neurotransmission

GABAergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABAa_Receptor GABAa Receptor GABA_vesicle->GABAa_Receptor GABA Release Chloride_Channel Cl- Channel GABAa_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Alcohol Alcohol Alcohol->GABAa_Receptor Positive Allosteric Modulation AmpelopsinA (-)-Ampelopsin A AmpelopsinA->GABAa_Receptor Antagonizes Alcohol Effect

Hepatic Alcohol Metabolism

Alcohol_Metabolism Ethanol (B145695) Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Oxidation ADH Ethanol->Acetaldehyde Oxidation CYP2E1 Acetate Acetate (Non-toxic) Acetaldehyde->Acetate Oxidation ALDH ROS Reactive Oxygen Species (Oxidative Stress) AmpelopsinA (-)-Ampelopsin A ALDH Aldehyde Dehydrogenase (ALDH) AmpelopsinA->ALDH Enhances Expression CYP2E1 Cytochrome P450 2E1 (CYP2E1) AmpelopsinA->CYP2E1 Suppresses Expression ADH Alcohol Dehydrogenase (ADH) CYP2E1->ROS Generates

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on (-)-Ampelopsin A.

Table 1: In-Vivo Efficacy of (-)-Ampelopsin A

SpeciesModelTreatmentDosageOutcomeReference
RatAcute Alcohol Intoxication & Withdrawal(-)-Ampelopsin A1 mg/kg (i.p.)Counteracted intoxication and withdrawal signs[3]
MouseAlcohol Diet-Induced Fatty Liver(-)-Ampelopsin A250 mg/kgSignificantly reduced serum GPT and liver triglycerides[5][6][8]

Table 2: In-Vitro Activity of (-)-Ampelopsin A

AssayTargetCompoundIC50OutcomeReference
Radioligand BindingGABAa Receptor (Benzodiazepine site)Dihydromyricetin (DHM)4.36 μMCompetitively inhibited [3H]flunitrazepam binding[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of (-)-Ampelopsin A's effects.

Two-Bottle Choice Drinking Paradigm

This is a widely used behavioral model to assess voluntary alcohol consumption in rodents.

Two_Bottle_Choice_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Housing Individually house mice Bottles Provide two drinking bottles Housing->Bottles Water Bottle 1: Water Bottles->Water Ethanol Bottle 2: Ethanol Solution (e.g., 10-20%) Bottles->Ethanol Acclimation Acclimation period with two water bottles Introduction Introduce ethanol solution in one bottle Acclimation->Introduction Measurement Daily measurement of fluid consumption and body weight Introduction->Measurement Treatment Administer (-)-Ampelopsin A or vehicle Measurement->Treatment Data_Analysis Calculate ethanol preference and intake (g/kg/day) Treatment->Data_Analysis

Materials:

  • Standard mouse cages

  • Two calibrated drinking bottles per cage

  • Ethanol (e.g., 200 proof)

  • Tap water

  • Animal scale

Procedure:

  • Habituation: Individually house mice and provide them with two bottles of tap water for at least one week to acclimate them to the two-bottle setup.

  • Ethanol Introduction: Replace the water in one bottle with an ethanol solution (e.g., 10% or 20% v/v). The position of the ethanol bottle should be alternated daily to avoid place preference.

  • Baseline Measurement: Measure the volume of fluid consumed from each bottle daily for at least two weeks to establish a stable baseline of ethanol intake and preference. Also, record the body weight of each mouse daily.

  • Treatment Administration: Divide the mice into treatment groups. Administer (-)-Ampelopsin A (dissolved in a suitable vehicle) or the vehicle alone via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified time before the drinking session.

  • Data Collection: Continue to measure daily fluid consumption and body weight throughout the treatment period.

  • Data Analysis: Calculate the daily ethanol intake in g/kg of body weight and the preference ratio (volume of ethanol solution consumed / total volume of fluid consumed).

Assessment of Alcohol Withdrawal-Induced Seizures

Handling-induced convulsions are a common method to quantify the severity of alcohol withdrawal in rodents.

Materials:

  • Ethanol

  • Liquid diet

  • Apparatus for gentle spinning or handling

Procedure:

  • Induction of Alcohol Dependence: Administer a liquid diet containing ethanol to mice for a period of several days to induce physical dependence.

  • Alcohol Withdrawal: After the induction period, withdraw the ethanol-containing diet and replace it with a control liquid diet.

  • Assessment of Seizure Susceptibility: At various time points after withdrawal (e.g., 2, 4, 6, 8, 10, 12 hours), assess the severity of withdrawal by scoring handling-induced convulsions. This is done by gently lifting the mouse by the tail and observing for signs of convulsions.

  • Scoring: Use a standardized scoring system to rate the severity of the convulsions.

  • Treatment: Administer (-)-Ampelopsin A or a control substance prior to the withdrawal period or at the time of withdrawal to assess its effect on reducing the severity of withdrawal seizures.

In-Vitro GABAa Receptor Binding Assay

This assay is used to determine the binding affinity of (-)-Ampelopsin A to the benzodiazepine (B76468) site on the GABAa receptor.

Materials:

  • Rat or mouse brain tissue (e.g., cortex or hippocampus)

  • [3H]Flunitrazepam (radioligand)

  • (-)-Ampelopsin A

  • Unlabeled flunitrazepam (for non-specific binding)

  • Incubation buffer

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue by homogenization and centrifugation.

  • Binding Assay: Incubate the membrane preparation with a fixed concentration of [3H]Flunitrazepam and varying concentrations of (-)-Ampelopsin A.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of (-)-Ampelopsin A that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50 value). Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled flunitrazepam) from the total binding.

Conclusion

(-)-Ampelopsin A shows significant promise as a therapeutic agent for alcohol use disorders, with a dual mechanism of action that addresses both the neurological and hepatic consequences of excessive alcohol consumption. The protocols and data presented here provide a foundation for further research and development of this compound as a novel treatment for AUDs. Further clinical studies in humans are warranted to confirm its efficacy and safety.[1]

References

Application Notes: (-)-Ampelopsin A as a Potential Autophagy Inducer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in the plant Ampelopsis grossedentata.[1][2][3] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-cancer functions.[3] Emerging research has highlighted its role as a potent inducer of autophagy, a cellular catabolic process essential for degrading and recycling damaged organelles and misfolded proteins to maintain cellular homeostasis.[1][4][5] The dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its modulation a promising therapeutic strategy.[6] (-)-Ampelopsin A has been shown to induce autophagy in various models, including breast cancer, head and neck squamous cell carcinoma, and models of neurodegeneration and liver fibrosis.[1][3][4][5]

Mechanism of Action

(-)-Ampelopsin A induces autophagy primarily through the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[2][7] Autophagy is negatively controlled by mTOR; thus, its inhibition is a key step in autophagy initiation.[1] Research has elucidated two principal pathways through which (-)-Ampelopsin A achieves this:

  • ER Stress-Mediated Inhibition of the Akt/mTOR Pathway: In models of breast cancer, (-)-Ampelopsin A induces endoplasmic reticulum (ER) stress.[1][2] This stress response leads to the suppression of the Akt/mTOR signaling cascade. The inhibition of mTOR relieves its suppression of the ULK1 complex, a critical initiator of autophagosome formation, thereby activating the autophagic process.[1][2][7]

  • miR-34a-Mediated Regulation of the SIRT1/mTOR Pathway: In a rat model of D-gal-induced brain aging, (-)-Ampelopsin A was found to suppress the expression of microRNA-34a (miR-34a).[3] Downregulation of miR-34a leads to the upregulation of its target, Sirtuin 1 (SIRT1). Activated SIRT1, in turn, inhibits the mTOR signaling pathway, resulting in the induction of autophagy and providing a neuroprotective effect.[3]

In some cancer contexts, the autophagy induced by (-)-Ampelopsin A appears to be a pro-survival mechanism, where inhibiting this process can enhance apoptosis, suggesting a potential for combination therapies.[1][4]

Quantitative Data Summary

The following table summarizes the observed effects of (-)-Ampelopsin A on autophagy markers across different experimental models.

Cell Line / ModelConcentration of (-)-Ampelopsin AAssay UsedKey FindingReference(s)
MCF-7 & MDA-MB-231 (Human Breast Cancer) 60 µMTEM, Western Blot (LC3, p62), Fluorescence Microscopy (GFP-LC3)Increased formation of double-membraned autophagosomes. Time-dependent increase in LC3-II/LC3-I ratio and decrease in p62 levels. Increased number of GFP-LC3 puncta per cell.[1][2]
HNSCC (Head and Neck Squamous Cell Carcinoma) Not SpecifiedWestern Blot (LC3)Induced conversion of LC3-I to LC3-II, indicating autophagosome formation.[4]
H4 (Human Neuroglioma) 10 µM & 50 µMWestern Blot (LAMP-1, LAMP-2A), ImmunofluorescenceIncreased levels of lysosomal markers LAMP-1 and LAMP-2A, suggesting enhanced chaperone-mediated autophagy. Reduced α-synuclein levels.[8]
LX2 (Human Hepatic Stellate Cells) Not SpecifiedWestern Blot (LC3, p62), TEMSignificantly increased LC3-II protein levels and decreased p62 levels. Increased presence of autophagic vesicles observed via TEM.[5]
HepG2 (Human Liver Cancer) 10 µMWestern Blot (Beclin 1, ATG5, LC3-II)Elevated levels of Beclin 1, ATG 5, and LC3-II, indicating autophagy induction.[9]
D-gal-induced Aging Rat Model (Hippocampus) Not SpecifiedWestern BlotRescued impaired autophagy by up-regulating SIRT1 and down-regulating the mTOR pathway.[3]

Signaling Pathways and Experimental Workflow Diagrams

Ampelopsin_Akt_mTOR_Pathway cluster_0 (-)-Ampelopsin A Mediated Autophagy (Akt/mTOR) AMP (-)-Ampelopsin A ER_Stress ER Stress AMP->ER_Stress induces Akt Akt ER_Stress->Akt inhibits mTOR mTORC1 Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates ULK1 ULK1 Complex mTOR->ULK1 inhibits Autophagy Autophagy Induction ULK1->Autophagy initiates

Caption: ER Stress-mediated inhibition of the Akt/mTOR pathway by (-)-Ampelopsin A.

Ampelopsin_SIRT1_mTOR_Pathway cluster_1 (-)-Ampelopsin A Mediated Autophagy (SIRT1/mTOR) AMP (-)-Ampelopsin A (DHM) miR34a miR-34a AMP->miR34a inhibits SIRT1 SIRT1 miR34a->SIRT1 inhibits mTOR mTOR SIRT1->mTOR inhibits Autophagy Autophagy Induction mTOR->Autophagy represses

Caption: Regulation of the SIRT1/mTOR pathway by (-)-Ampelopsin A via miR-34a.

Experimental_Workflow cluster_assays Autophagy Assessment start Cell Culture (e.g., MCF-7, MDA-MB-231, HNSCC) treatment Treatment with (-)-Ampelopsin A (Dose- and time-course) start->treatment controls Controls: - Vehicle (DMSO) - Positive (Rapamycin) - Negative (3-MA, Bafilomycin A1) treatment->controls harvest Cell Harvesting & Lysis treatment->harvest wb Western Blot (LC3-II, p62, p-mTOR) harvest->wb fm Fluorescence Microscopy (GFP-LC3, mCherry-GFP-LC3) harvest->fm tem Transmission Electron Microscopy (TEM) harvest->tem analysis Data Analysis & Quantification (Band densitometry, Puncta counting, Autophagosome morphology) wb->analysis fm->analysis tem->analysis conclusion Conclusion on Autophagy Induction analysis->conclusion

Caption: General experimental workflow for studying (-)-Ampelopsin A-induced autophagy.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux by Western Blot (LC3 and p62 Turnover)

This protocol is used to quantify the levels of key autophagy marker proteins. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmarks of autophagy.[10][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10% for p62 and other proteins)[11][12]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p62, anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with desired concentrations of (-)-Ampelopsin A for various time points. For autophagic flux analysis, co-treat a set of cells with a lysosomal inhibitor like Bafilomycin A1 (5 nM) or Chloroquine (50 µM) for the final 2-4 hours of the Ampelopsin A treatment.[1][13]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]

  • Lysate Preparation: Incubate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[11]

  • Sample Preparation: Normalize protein amounts (20-40 µg per sample). Add Laemmli buffer and boil at 95°C for 5-10 minutes.[11]

  • SDS-PAGE and Transfer: Load samples onto the appropriate percentage polyacrylamide gel. Run electrophoresis and then transfer the separated proteins to a PVDF membrane.[11][13]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[12]

    • Incubate with primary antibodies (e.g., anti-LC3 1:1000, anti-p62 1:1000) overnight at 4°C.[12][14]

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using software like ImageJ, normalizing to the loading control.[11] An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates increased autophagic flux.[1]

Protocol 2: Visualization of Autophagosomes by GFP-LC3 Puncta Formation

This method allows for the direct visualization and quantification of autophagosomes within cells.[10][15]

Materials:

  • Cells stably or transiently transfected with a GFP-LC3 plasmid

  • Glass coverslips or imaging-grade plates

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding and Transfection: Seed cells on glass coverslips. If not using a stable cell line, transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24 hours).

  • Treatment: Treat cells with (-)-Ampelopsin A as described in Protocol 1.

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Mounting: Wash cells with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.[16]

    • Under basal conditions, GFP-LC3 shows a diffuse cytoplasmic signal. Upon autophagy induction, GFP-LC3 is recruited to autophagosomes, appearing as distinct green dots (puncta).[10]

    • Quantify the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition. An increase in the average number of puncta per cell indicates the accumulation of autophagosomes.[1]

Protocol 3: Monitoring Autophagic Flux with Tandem mCherry-GFP-LC3

This advanced assay distinguishes between autophagosomes (neutral pH) and autolysosomes (acidic pH), providing a more accurate measure of autophagic flux.[10][17][18]

Principle: The mCherry-GFP-LC3 reporter fluoresces both green and red (appearing yellow) in the neutral environment of the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta. An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.[17][18]

Procedure:

  • Cell Line Generation: Generate a stable cell line expressing the mCherry-GFP-LC3 construct or perform transient transfection as in Protocol 2.

  • Cell Seeding and Treatment: Seed cells in imaging-grade dishes and treat with (-)-Ampelopsin A.

  • Live-Cell Imaging or Fixation:

    • Live-Cell Imaging: Image the cells directly using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Fixed-Cell Imaging: Fix the cells with 4% PFA as described in Protocol 2 (note: some protocols advise against permeabilization to preserve lysosomal integrity).

  • Image Acquisition: Capture images in both the green (GFP) and red (mCherry) channels.

  • Analysis:

    • Count the number of yellow (mCherry+/GFP+, autophagosomes) and red (mCherry+/GFP-, autolysosomes) puncta per cell.

    • An increase in the total number of puncta indicates autophagy induction.

    • An increase in the ratio of red puncta to yellow puncta signifies an increase in autophagic flux.[18]

    • This analysis can also be adapted for high-throughput quantification using flow cytometry.[19][20]

References

Troubleshooting & Optimization

optimizing the extraction yield of (-)-Ampelopsin A from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing (-)-Ampelopsin A Extraction

Welcome to the technical support center for the optimization of (-)-Ampelopsin A (also known as Dihydromyricetin) extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the yield and purity of (-)-Ampelopsin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting (-)-Ampelopsin A?

A1: (-)-Ampelopsin A is predominantly extracted from the leaves and stems of Ampelopsis grossedentata (vine tea), where its content can be as high as 20-40% of the dry weight.[1] Other notable sources include plants from the Ampelopsis genus such as Ampelopsis japonica and Ampelopsis megalophylla, as well as Hovenia dulcis.[2]

Q2: Which solvent is best for extracting (-)-Ampelopsin A?

A2: The choice of solvent is critical for efficient extraction. Due to the polar nature of (-)-Ampelopsin A, polar solvents are generally most effective. Ethanol (B145695) and methanol (B129727), particularly in aqueous solutions (e.g., 60-90% ethanol), are widely used and have shown high extraction yields.[3][4] The optimal solvent concentration can depend on the specific extraction method and the plant material.

Q3: What are the key parameters to optimize for maximizing the extraction yield?

A3: Several factors significantly influence the extraction yield of (-)-Ampelopsin A. These include:

  • Solvent Type and Concentration: The polarity of the solvent must match that of (-)-Ampelopsin A.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of the compound.[2]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) generally increases the yield, but an excessively high ratio can lead to unnecessary solvent waste.

  • Particle Size: A smaller particle size increases the surface area for extraction, but particles that are too fine can cause issues with filtration.

  • pH: The pH of the extraction medium can affect the stability and solubility of flavonoids like (-)-Ampelopsin A.

Q4: How can I purify the crude extract of (-)-Ampelopsin A?

A4: Purification of the crude extract is essential to remove impurities. Common methods include:

  • Recrystallization: This technique relies on the differential solubility of (-)-Ampelopsin A and impurities in a solvent at different temperatures.[3][4]

  • Column Chromatography: Techniques like silica (B1680970) gel chromatography or macroporous resin chromatography can effectively separate (-)-Ampelopsin A from other compounds.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for sample clean-up and purification before analytical techniques like LC-MS.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Extraction Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for (-)-Ampelopsin A. 2. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough. 4. Inadequate Solid-to-Liquid Ratio: Too little solvent may result in incomplete extraction. 5. Large Particle Size: Reduced surface area for solvent interaction.1. Solvent Screening: Test a range of polar solvents and their aqueous mixtures (e.g., ethanol, methanol at concentrations from 50% to 95%). 2. Temperature Optimization: Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction at lower temperatures. 3. Time Optimization: Perform a time-course study to determine the point of diminishing returns for extraction. 4. Ratio Optimization: Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 w/v). 5. Particle Size Reduction: Grind the plant material to a fine, uniform powder (e.g., 40-60 mesh).
Degradation of (-)-Ampelopsin A 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. 2. Exposure to Light: Flavonoids can be light-sensitive. 3. Oxidation: Presence of oxidative enzymes or exposure to air can lead to degradation. 4. Extreme pH: Unfavorable pH conditions can alter the chemical structure.1. Use Lower Temperatures: Employ vacuum evaporation at a lower temperature (e.g., <40°C) for solvent removal. Consider extraction methods that operate at lower temperatures. 2. Protect from Light: Use amber glassware or cover equipment with aluminum foil. Store extracts in the dark. 3. Inert Atmosphere: Conduct extractions under an inert atmosphere (e.g., nitrogen) if possible. Blanching the plant material before extraction can deactivate enzymes. 4. Control pH: Maintain a neutral or slightly acidic pH during extraction unless otherwise specified.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be dissolving a wide range of compounds from the plant matrix. 2. Suboptimal Extraction Conditions: The chosen parameters may favor the extraction of impurities.1. Solvent Polarity Adjustment: Use a solvent system with polarity tailored to (-)-Ampelopsin A. A step-wise extraction with solvents of increasing polarity can be effective. 2. Method Optimization: Fine-tune extraction parameters (time, temperature) to selectively extract the target compound. 3. Purification: Employ post-extraction purification techniques like column chromatography or recrystallization.
Difficulty in Solvent Removal 1. High Boiling Point Solvent: Solvents like water require more energy and time to evaporate. 2. Large Solvent Volume: A high solid-to-liquid ratio results in a large volume of solvent to be removed.1. Use of Rotary Evaporator: A rotary evaporator under reduced pressure is highly effective for removing solvents at lower temperatures. 2. Optimize Solid-to-Liquid Ratio: Use the minimum volume of solvent necessary for efficient extraction.

Data Presentation: Comparison of Extraction Methods

Extraction Method Solvent Temperature (°C) Time Solid-to-Liquid Ratio (w/v) Reported Yield/Efficiency Reference
Reflux Extraction 90% EthanolBoiling point1.5 hours (x4)Not specifiedHigh yield and purity[3][4]
Ultrasound-Assisted Extraction (UAE) 60% Ethanol40 - 6020 - 60 min1:10 - 1:70 g/mLGenerally higher yield than conventional methods in a shorter time.
Microwave-Assisted Extraction (MAE) 50% Ethanol/Water70 - 1001 - 5 min1:8 g/mLHigher yields and purity compared to conventional thermal extraction.
Chelating Extraction (with Zn²⁺) Water90Not specifiedNot specifiedHigher yield (11.4%) compared to traditional batch extraction (7.2%).
Deep Eutectic Solvents (DESs) - UAE L-carnitine-1,4-butanediolNot specified46 min1:35.5 mL/g15.32% ± 0.12% total polyphenol yield.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of (-)-Ampelopsin A
  • Sample Preparation:

    • Dry the plant material (e.g., Ampelopsis grossedentata leaves) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it into a 50 mL flask.

    • Add 20 mL of 60% ethanol (solid-to-liquid ratio of 1:20 w/v).

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

    • Set the sonication parameters: Power at 200 W, frequency at 40 kHz, and temperature at 50°C.

    • Sonicate for 30 minutes.

  • Post-Extraction:

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the supernatant. The extract can be used for analysis or further purification.

    • For solvent removal, use a rotary evaporator at a temperature below 40°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of (-)-Ampelopsin A
  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 0.5 g of the powdered material into a microwave extraction vessel.

    • Add 10 mL of 70% ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: Temperature at 80°C and extraction time of 3 minutes.

    • After the extraction cycle, allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the extract to separate the solid residue.

    • The filtrate can be analyzed or subjected to purification.

    • Concentrate the extract using a rotary evaporator.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis start Plant Material (e.g., A. grossedentata) drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction Method (UAE, MAE, etc.) grinding->extraction separation Separation (Centrifugation/Filtration) extraction->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography, Recrystallization) crude_extract->purification analysis Analysis (HPLC, LC-MS) purification->analysis pure_compound Pure (-)-Ampelopsin A analysis->pure_compound

Caption: General workflow for the extraction and purification of (-)-Ampelopsin A.

Signaling Pathway: AMPK/Sirt-1 Activation by (-)-Ampelopsin A

(-)-Ampelopsin A has been shown to exert hepatoprotective effects by activating the AMPK/Sirt-1/PGC-1α signaling pathway, which plays a crucial role in regulating mitochondrial biogenesis and function.[3]

signaling_pathway Ampelopsin (-)-Ampelopsin A AMPK AMPK Ampelopsin->AMPK Activates Sirt1 Sirt-1 AMPK->Sirt1 Activates PGC1a_acetylated Acetylated PGC-1α Sirt1->PGC1a_acetylated Deacetylates PGC1a_deacetylated Deacetylated PGC-1α (Active) PGC1a_acetylated->PGC1a_deacetylated Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a_deacetylated->Mitochondrial_Biogenesis Promotes

Caption: Activation of the AMPK/Sirt-1 pathway by (-)-Ampelopsin A.

References

challenges in the chemical synthesis of (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (-)-Ampelopsin A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of (-)-Ampelopsin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Protecting Group Strategies

Q1: What are the primary challenges in selecting and managing protecting groups for the numerous phenolic hydroxyls in (-)-Ampelopsin A synthesis?

A1: The synthesis of (-)-Ampelopsin A, a polyphenolic compound, requires a robust and carefully planned protecting group strategy to differentiate the various hydroxyl groups and prevent unwanted side reactions. Key challenges include:

  • Harsh Deprotection Conditions: Standard protecting groups for phenols, such as methyl ethers, often require harsh cleavage conditions (e.g., BBr₃). These conditions can lead to low yields, side reactions, or decomposition of the complex molecular backbone. In the synthesis of related resveratrol (B1683913) dimers, removing methyl ethers to facilitate the final cyclization proved difficult and resulted in unacceptable yields.[1]

  • Chemoselectivity: With multiple phenolic groups of similar reactivity, achieving selective protection and deprotection is a significant hurdle. This necessitates an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others.[2][3]

  • Compatibility: The chosen protecting groups must be stable to the reaction conditions used in subsequent synthetic steps, such as cyclizations, reductions, or coupling reactions.

Troubleshooting:

  • Issue: Low yield or decomposition during final deprotection using BBr₃.

    • Solution: Avoid robust protecting groups like methyl ethers for phenols that need to be cleaved in late stages. Consider protecting groups that can be removed under milder conditions. The use of cyclopropylmethyl (cPrMe) ethers has been successful in the synthesis of (±)-Ampelopsin B, allowing for an acid-promoted, one-pot deprotection–cyclization–epimerization sequence.[1][4] Silyl (B83357) ethers (e.g., TBDMS) are also an option for temporary protection, removable with fluoride (B91410) sources like TBAF.[5]

  • Issue: Non-selective deprotection.

    • Solution: Implement an orthogonal strategy. For example, use a combination of silyl ethers (removed by fluoride), benzyl (B1604629) ethers (removed by hydrogenolysis), and acyl groups (removed by hydrolysis) to mask different hydroxyl groups selectively.[2][3]

Category 2: Stereocontrol

Q2: How can the diastereoselectivity of the dihydrobenzofuran core be controlled during its formation?

A2: Establishing the correct relative stereochemistry of the substituents on the dihydrobenzofuran ring is one of the most critical and challenging aspects of synthesizing (-)-Ampelopsin A. The desired trans configuration is often thermodynamically less favorable than the cis isomer.

Troubleshooting:

  • Issue: Formation of an undesired mixture of diastereomers during cyclization or reduction steps.

    • Solution 1 (Diastereoselective Reduction): If the stereocenter is set by reducing a ketone, a thorough screening of reducing agents is necessary. While standard conditions may fail, specific reagent and solvent combinations can provide the desired selectivity.[6] For example, chelation-controlled reductions can be effective if a coordinating group is present near the ketone.

    • Solution 2 (Catalyst Control): Employing chiral catalysts in key bond-forming reactions can effectively control the stereochemical outcome, overriding the intrinsic substrate bias.[7]

    • Solution 3 (Epimerization): In some strategies, it is possible to form a mixture of isomers and then epimerize the undesired isomer to the desired one under specific conditions (e.g., acid or base catalysis), as demonstrated in the synthesis of Ampelopsin B.[1][4]

Category 3: Key Bond Formation and Cyclization

Q3: I am experiencing low yields and multiple side products during the key Friedel-Crafts or oxidative cyclization step to form the bicyclic core. What are potential issues and solutions?

A3: The construction of the core structure of Ampelopsin A often relies on intramolecular cyclization reactions. These reactions can be sensitive to substrates, catalysts, and reaction conditions.

  • Biomimetic Oxidative Dimerization: This approach mimics the natural biosynthetic pathway but often suffers from a lack of selectivity, producing a complex mixture of oligomers. Achieving high yields of the specific precursor for Ampelopsin A is a significant challenge.[1][4]

  • Intramolecular Friedel-Crafts Cyclization: This reaction is typically promoted by a Lewis acid. Issues can include incorrect regioselectivity, reaction failure due to deactivating groups on the aromatic ring, or degradation of the substrate under harsh acidic conditions.[6][8]

Troubleshooting:

  • Issue: Poor selectivity in oxidative dimerization of resveratrol units.

    • Solution: A more controlled, convergent synthetic strategy is often preferred to avoid the issues of biomimetic dimerization.[1][4] This involves synthesizing the two halves of the molecule separately and then coupling them before the final cyclization.

  • Issue: Low yield in Friedel-Crafts cyclization.

    • Solution: Systematically screen Lewis acids (e.g., BBr₃, TsOH, AlCl₃), solvents, and temperatures to find the optimal conditions.[6][8] Starting the reaction at a low temperature and slowly warming it can sometimes minimize side reactions. Ensure that the protecting groups on the molecule are stable to the Lewis acid used.

Quantitative Data Summary

Table 1: Comparison of Phenolic Protecting Groups

Protecting GroupProtection ReagentsDeprotection ConditionsPotential Issues & Remarks
Methyl (Me) Me₂SO₄, K₂CO₃BBr₃, CH₂Cl₂, 0 °C to r.t.[6]Very harsh deprotection; can cause side reactions and decomposition in complex molecules.[1]
Benzyl (Bn) BnBr, K₂CO₃H₂, Pd/CMay not be suitable if other reducible functional groups (e.g., alkenes) are present.
TBDMS TBDMSCl, ImidazoleTBAF, THF[5]Generally mild; may be too labile for multi-step synthesis.
Cyclopropylmethyl (cPrMe) cPrMeBr, K₂CO₃12 M HCl, THF[1][4]Offers a good balance of stability and cleavability under acidic conditions. Successfully used in Ampelopsin B synthesis.[1][4]

Table 2: Representative Reaction Conditions for Key Transformations in Related Syntheses

Reaction StepReagents & ConditionsProductYieldReference
Friedel-Crafts Alkylation Br₂, CH₂Cl₂, -78 °C to r.t., 4 hBrominated Intermediate53%Snyder (Ampelopsin F)[8]
Prins Reaction TsOH, CH₂Cl₂, -50 °C to r.t., 17.5 hCyclized Intermediate65%Snyder (Ampelopsin F)[8]
Methyl Ether Cleavage BBr₃, CH₂Cl₂, 0 °C to r.t.Deprotected Phenols~90%Snyder (Ampelopsin F)[8]
One-Pot Deprotection/Cyclization 12 M HCl, THF(±)-Ampelopsin B21%Elofsson (Ampelopsin B)[1][4]
Dihydrobenzofuran Reduction Catalytic Transfer HydrogenationRacemic DihydrobenzofuranExcellentElofsson (Ampelopsin B)[1][4]

Experimental Protocols

Protocol 1: One-Pot cPrMe-Deprotection and Cyclization to form the Ampelopsin Core (Adapted from Ampelopsin B Synthesis[1][4])

This protocol describes a key final step to deprotect the phenolic hydroxyls and induce cyclization to form the core bicyclic structure.

  • Preparation: Dissolve the fully protected precursor (e.g., cPrMe-protected "cis-viniferin" analogue) (1.0 eq) in tetrahydrofuran (B95107) (THF, approx. 0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add concentrated hydrochloric acid (12 M, approx. 10-20 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed and the desired product is formed.

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final compound.

Visualizations

G Figure 1: Decision workflow for protecting group strategy. start Start: Need to protect phenolic hydroxyls q1 Are there multiple phenolic groups requiring differentiation? start->q1 ortho Implement Orthogonal Strategy: Use different classes of PGs (e.g., Silyl, Benzyl, Acyl) q1->ortho Yes single_pg Select a single robust PG (e.g., Benzyl ether) q1->single_pg No q2 Is the PG stable to all subsequent reaction conditions? ortho->q2 single_pg->q2 q2->start No, select another PG deprotection_q Is a mild final deprotection required to avoid decomposition? q2->deprotection_q Yes mild_pg Choose a labile PG: - cPrMe ether (acid labile) - Silyl ether (fluoride labile) deprotection_q->mild_pg Yes harsh_pg Choose a robust PG: - Methyl ether (BBr3) - Benzyl ether (H2/Pd) deprotection_q->harsh_pg No end Proceed with synthesis mild_pg->end harsh_pg->end

Caption: Figure 1: Decision workflow for protecting group strategy.

G Figure 2: Troubleshooting workflow for a low-yield cyclization. start Problem: Low yield in intramolecular cyclization step q1 Is starting material being recovered? start->q1 q2 Are multiple side products observed? q1->q2 No sol_temp Increase reaction temperature or reaction time q1->sol_temp Yes q3 Is the reaction a Friedel-Crafts type? q2->q3 Yes end Problem Solved / Re-evaluate Route q2->end No, complex issue. Consider route redesign. sol_temp2 Decrease reaction temperature to improve selectivity q3->sol_temp2 Yes q3->end No, analyze side products to identify reaction pathway. sol_catalyst Increase catalyst loading or use a stronger catalyst sol_temp->sol_catalyst sol_catalyst->end sol_catalyst2 Screen different Lewis acids (e.g., TsOH, AlCl3, BBr3) and solvents sol_temp2->sol_catalyst2 sol_protect Check compatibility of protecting groups with reaction conditions sol_catalyst2->sol_protect sol_protect->end

Caption: Figure 2: Troubleshooting workflow for a low-yield cyclization.

References

troubleshooting (-)-Ampelopsin A stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Ampelopsin A (also known as Dihydromyricetin (B1665482) or DHM) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My (-)-Ampelopsin A solution appears to be degrading. What are the common causes?

A1: (-)-Ampelopsin A is susceptible to degradation in aqueous solutions, primarily due to several factors:

  • pH: The stability of (-)-Ampelopsin A is highly pH-dependent. It is relatively stable in acidic to weakly acidic conditions (pH 1.2-4.6) but becomes unstable in neutral to alkaline solutions.[1] Degradation is particularly accelerated in weak alkaline environments.[2][3]

  • Temperature: Elevated temperatures can significantly increase the degradation rate of (-)-Ampelopsin A.[1][2][3] One study noted a 41.47% loss of the compound in water after 16 days at 60°C.[1]

  • Light: As a flavonoid, (-)-Ampelopsin A is sensitive to light, which can induce photolytic degradation.

  • Presence of Metal Ions: Certain metal ions, specifically Cu²⁺ and Fe³⁺, have been shown to significantly accelerate the degradation of (-)-Ampelopsin A in solution.[2][3]

  • Oxidation: The phenol (B47542) hydroxyl structure of (-)-Ampelopsin A makes it prone to oxidation, which can lead to the formation of dimers and other oxidized products.[1][4]

Q2: I'm observing a color change and precipitation in my (-)-Ampelopsin A stock solution. What should I do?

A2: A color change or precipitation is a visual indicator of degradation. To troubleshoot this issue, consider the following:

  • Verify Solution pH: Check the pH of your aqueous solution. If it is neutral or alkaline, the stability of (-)-Ampelopsin A will be compromised. For optimal stability, maintain a slightly acidic pH (ideally between 4 and 6).[1]

  • Control Storage Temperature: Store your stock solutions at low temperatures. Refrigeration (2-8°C) or freezing (-20°C or -80°C) can significantly slow down the degradation process.[4]

  • Protect from Light: Always store (-)-Ampelopsin A solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Use High-Purity Water: Ensure the water used to prepare your solutions is free from metal ion contamination. Consider using metal-free water or adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected.

  • Prepare Fresh Solutions: Due to its limited stability, it is best practice to prepare fresh working solutions of (-)-Ampelopsin A for each experiment.

Q3: How can I improve the stability of (-)-Ampelopsin A in my cell culture medium for in-vitro experiments?

A3: The complex composition of cell culture media, which is often buffered at a physiological pH (around 7.4), can promote the degradation of (-)-Ampelopsin A. Here are some strategies to enhance its stability:

  • Co-administration with Antioxidants: The addition of an antioxidant, such as ascorbic acid (Vitamin C), has been shown to significantly increase the stability of (-)-)-Ampelopsin A in solution, likely by mitigating oxidative degradation.[2][3][4]

  • Lower Incubation Temperature: If your experimental design allows, performing experiments at a lower temperature can help to reduce the rate of degradation.[4]

  • Minimize Exposure Time: Add (-)-Ampelopsin A to the cell culture medium immediately before starting the experiment to minimize the time it is exposed to destabilizing conditions.

  • Use of Delivery Systems: For longer-term experiments, consider using drug delivery systems like cyclodextrin (B1172386) inclusion complexes, which can improve both the solubility and stability of (-)-Ampelopsin A.[1]

Quantitative Stability Data

The degradation of (-)-Ampelopsin A in aqueous solutions typically follows first-order kinetics.[2][3] The following tables summarize the degradation rate constant (k) and half-life (t₁/₂) under various conditions.

Table 1: Effect of pH on the Stability of (-)-Ampelopsin A at 25°C

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
6.00.003231.0
7.00.01257.8
8.00.1086.4

Data sourced from Zhang et al. (2020).

Table 2: Effect of Temperature on the Stability of (-)-Ampelopsin A at pH 8.0

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
40.02133.0
250.1086.4
370.2812.5

Data sourced from Zhang et al. (2020).

Experimental Protocols

Protocol 1: Stability Testing of (-)-Ampelopsin A in Aqueous Solution using HPLC

This protocol outlines a general procedure for assessing the stability of (-)-Ampelopsin A under different stress conditions (e.g., pH, temperature, light).

1. Materials and Reagents:

  • (-)-Ampelopsin A standard

  • High-purity water (HPLC grade)

  • Buffers of various pH values (e.g., phosphate (B84403) buffers)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase)

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase HPLC column

  • pH meter

  • Temperature-controlled incubator/water bath

  • Photostability chamber (optional)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of (-)-Ampelopsin A (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.

  • Prepare working solutions by diluting the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

3. Stability Study Design:

  • pH Stability: Prepare working solutions in buffers of different pH values (e.g., pH 4, 6, 7.4, 8). Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Temperature Stability: Prepare a working solution in a buffer of a specific pH (e.g., pH 7.4). Aliquot the solution into several vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) in the dark.

  • Photostability: Prepare a working solution and expose it to a controlled light source (e.g., in a photostability chamber) according to ICH guidelines. A control sample should be kept in the dark at the same temperature.

4. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Inject the samples into the HPLC system. A typical HPLC method for (-)-Ampelopsin A might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or phosphoric acid) at a flow rate of 1 mL/min, with detection at approximately 290 nm.[5]

  • Record the peak area of the (-)-Ampelopsin A peak at each time point.

5. Data Analysis:

  • Calculate the percentage of (-)-Ampelopsin A remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Troubleshooting_Workflow cluster_0 Issue Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Resolution start Start: Solution Instability Observed (e.g., color change, precipitation) check_ph Check Solution pH start->check_ph check_temp Check Storage Temperature start->check_temp check_light Check Light Exposure start->check_light check_ions Consider Metal Ion Contamination start->check_ions adjust_ph Adjust to acidic pH (4-6) Use appropriate buffer check_ph->adjust_ph If neutral/alkaline adjust_temp Store at low temperature (2-8°C or -20°C) check_temp->adjust_temp If elevated protect_light Use amber vials or foil wrapping check_light->protect_light If exposed use_pure_water Use high-purity, metal-free water Consider chelating agents (EDTA) check_ions->use_pure_water If suspected add_antioxidant Add stabilizer (e.g., Ascorbic Acid) adjust_ph->add_antioxidant adjust_temp->add_antioxidant protect_light->add_antioxidant use_pure_water->add_antioxidant prepare_fresh Prepare fresh solutions before use add_antioxidant->prepare_fresh end Stable (-)-Ampelopsin A Solution prepare_fresh->end

Caption: Troubleshooting workflow for (-)-Ampelopsin A stability issues.

Factors_Affecting_Stability cluster_0 Core Compound cluster_1 Destabilizing Factors cluster_2 Stabilizing Factors ampelopsin (-)-Ampelopsin A in Aqueous Solution high_ph High pH (Neutral/Alkaline) high_ph->ampelopsin high_temp High Temperature high_temp->ampelopsin light Light Exposure light->ampelopsin metal_ions Metal Ions (Cu²⁺, Fe³⁺) metal_ions->ampelopsin oxygen Oxygen (Oxidation) oxygen->ampelopsin low_ph Low pH (Acidic) low_ph->ampelopsin low_temp Low Temperature low_temp->ampelopsin darkness Dark Storage darkness->ampelopsin antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->ampelopsin chelating_agents Chelating Agents (e.g., EDTA) chelating_agents->ampelopsin

Caption: Factors influencing the stability of (-)-Ampelopsin A.

References

Technical Support Center: Method Refinement for the HPLC Analysis of (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) analysis of (-)-Ampelopsin A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of (-)-Ampelopsin A in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution

  • Question: My (-)-Ampelopsin A peak is not well-resolved from other components in my sample matrix. How can I improve the separation?

  • Answer: Poor resolution is a common challenge, especially when analyzing complex mixtures like plant extracts. Here are several strategies to improve the separation of (-)-Ampelopsin A:

    • Optimize the Mobile Phase Gradient: A shallow gradient can enhance the separation of closely eluting peaks. For (-)-Ampelopsin A, which is often analyzed with a reverse-phase method using acetonitrile (B52724) and acidified water, try decreasing the rate of acetonitrile increase.[1]

    • Adjust the Mobile Phase pH: The retention of phenolic compounds like (-)-Ampelopsin A can be sensitive to the pH of the mobile phase. Using an acidic modifier, such as 0.1% phosphoric acid, ensures that the phenolic hydroxyl groups are protonated, leading to sharper peaks and more consistent retention times.[2] Experimenting with small pH adjustments may improve selectivity.

    • Change the Organic Modifier: While acetonitrile is commonly used, methanol (B129727) can offer different selectivity for flavonoids and may improve resolution in some cases.

    • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[1]

    • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary change in selectivity.[3]

Issue 2: Variable Retention Times

  • Question: The retention time for my (-)-Ampelopsin A peak is shifting between injections. What could be the cause and how do I fix it?

  • Answer: Retention time variability is a frequent issue in HPLC and can compromise the reliability of your results. Here are the common causes and their solutions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between runs, especially when using a gradient. A stable baseline is a good indicator of an equilibrated column.[4]

    • Fluctuations in Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times. Use a column oven to control the temperature, for example, at 30°C as is common for (-)-Ampelopsin A analysis.[2]

    • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate mixing of the components. If using an online mixer, ensure it is functioning correctly. Inconsistent mobile phase composition is a primary cause of retention time drift.[4]

    • Pump and System Leaks: Check the HPLC system for any leaks, as this can cause fluctuations in flow rate and pressure, leading to retention time shifts.

    • Column Contamination: Over time, contaminants from the sample matrix can build up on the column, affecting retention. Regularly flush the column with a strong solvent and consider using a guard column to protect the analytical column.

Issue 3: Peak Tailing

  • Question: The peak for (-)-Ampelopsin A is showing significant tailing. How can I achieve a more symmetrical peak shape?

  • Answer: Peak tailing can interfere with accurate integration and quantification. The following are common causes and solutions for peak tailing of phenolic compounds like (-)-Ampelopsin A:

    • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of (-)-Ampelopsin A, causing tailing. Using a well-end-capped C18 column and an acidic mobile phase (e.g., with 0.1% phosphoric acid) can minimize these interactions.[2]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[1]

    • Mismatched Injection Solvent: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.

    • Column Contamination: Buildup of strongly retained compounds can create active sites that cause tailing. Use a guard column and a proper column cleaning procedure.

Issue 4: Baseline Noise or Drift

  • Question: My chromatogram has a noisy or drifting baseline, making it difficult to accurately integrate the (-)-Ampelopsin A peak. What can I do?

  • Answer: A stable baseline is essential for sensitive and accurate quantification. Here’s how to address baseline issues:

    • Mobile Phase Quality and Degassing: Use high-purity (HPLC grade) solvents and ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[4]

    • Contaminated Detector Cell: The detector flow cell may be contaminated. Flush the system with a suitable cleaning solvent.

    • Deteriorating Detector Lamp: A failing detector lamp can cause baseline noise. Check the lamp energy and replace it if necessary.

    • Temperature Fluctuations: Ensure the HPLC system is in a temperature-stable environment, away from direct sunlight or drafts. A column oven helps maintain a stable column temperature.[2]

    • Inadequate Mobile Phase Mixing: For gradient elution, ensure the pump's mixer is working correctly to provide a homogenous mobile phase.

Experimental Protocols

A detailed methodology for the HPLC analysis of (-)-Ampelopsin A is provided below, based on established methods.[2]

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1.0 g of powdered plant material into a flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Analysis

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Dikma C18 column (250 × 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 292 nm.[2]

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize quantitative data for a typical HPLC method for (-)-Ampelopsin A analysis.[2]

Table 1: Chromatographic Parameters

ParameterValue
Retention Time~12.5 min
Tailing Factor< 1.5
Theoretical Plates> 5000

Table 2: Method Validation Parameters

ParameterValue
Linearity Range5 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~1.47 µg/mL
Limit of Quantification (LOQ)~2.93 µg/mL
Recovery98 - 105%
RSD of Precision< 2%

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable solvent for preparing (-)-Ampelopsin A standard solutions?

    • A1: Methanol is a commonly used and effective solvent for preparing standard solutions of (-)-Ampelopsin A.

  • Q2: At what wavelength should I detect (-)-Ampelopsin A?

    • A2: A detection wavelength of 292 nm is suitable for the quantification of (-)-Ampelopsin A.[2] A Diode Array Detector (DAD) can be used to monitor a range of wavelengths to ensure peak purity.

  • Q3: Is a guard column necessary for the analysis of (-)-Ampelopsin A?

    • A3: While not strictly mandatory, using a guard column is highly recommended, especially when analyzing samples from complex matrices like plant extracts. It will help protect the analytical column from contamination and extend its lifetime.

  • Q4: How can I confirm the identity of the (-)-Ampelopsin A peak in my sample?

    • A4: The most reliable method is to compare the retention time and the UV spectrum of the peak in your sample with that of a certified reference standard of (-)-Ampelopsin A. For unequivocal identification, especially in drug development, coupling the HPLC system to a mass spectrometer (HPLC-MS) is recommended.

  • Q5: My sample contains both (-)-Ampelopsin A and Resveratrol (B1683913). Can I quantify them simultaneously?

    • A5: Yes, the provided HPLC method with gradient elution is suitable for the simultaneous determination of (-)-Ampelopsin A and Resveratrol.[2] Resveratrol will elute later than (-)-Ampelopsin A under these conditions. You can use a DAD to monitor both compounds at their respective optimal wavelengths (292 nm for Ampelopsin A and 306 nm for Resveratrol).[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Ultrasonic Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration sample_vial Sample in HPLC Vial filtration->sample_vial hplc_injection HPLC Injection sample_vial->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection DAD Detection (292 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the HPLC analysis of (-)-Ampelopsin A.

troubleshooting_tree problem HPLC Problem with (-)-Ampelopsin A Peak peak_shape Poor Peak Shape? problem->peak_shape retention Retention Time Shift? problem->retention baseline Baseline Issue? problem->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broad Broadening peak_shape->broad Yes drifting Drifting retention->drifting Yes sudden_shift Sudden Shift retention->sudden_shift Yes noise Noise baseline->noise Yes drift Drift baseline->drift Yes sol_tailing Check mobile phase pH Use end-capped column Reduce sample load tailing->sol_tailing sol_fronting Check injection solvent Reduce sample load fronting->sol_fronting sol_broad Check for column void Optimize flow rate broad->sol_broad sol_drifting Check temperature control Ensure column equilibration Prepare fresh mobile phase drifting->sol_drifting sol_sudden_shift Check for leaks Verify pump performance sudden_shift->sol_sudden_shift sol_noise Degas mobile phase Check detector lamp noise->sol_noise sol_drift Ensure column equilibration Flush detector cell drift->sol_drift

Caption: Troubleshooting decision tree for common HPLC issues.

References

overcoming poor permeability of (-)-Ampelopsin A in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Ampelopsin A, also known as Dihydromyricetin (DHM). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor permeability of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the expected biological effect of (-)-Ampelopsin A in my cell-based assay?

A1: The primary reason for a lack of efficacy in cell-based assays is often the poor physicochemical properties of (-)-Ampelopsin A. It is a Biopharmaceutics Classification System (BCS) IV compound, meaning it has both low aqueous solubility and low membrane permeability.[1] Its water solubility at 25°C is only about 0.2 mg/mL.[2][3] This poor permeability (reported as 1.84 × 10⁻⁶ cm/s) limits its ability to cross the cell membrane and reach its intracellular targets, resulting in a lower-than-expected intracellular concentration.[4]

Q2: My results with (-)-Ampelopsin A are inconsistent. What could be the cause?

A2: Inconsistency can stem from the compound's low solubility and stability. (-)-Ampelopsin A can precipitate out of aqueous culture media, especially at higher concentrations or over longer incubation times.[1] Its stability is also pH-dependent; while stable in acidic conditions (pH 1.0-5.0), it undergoes partial degradation in the neutral to slightly alkaline conditions (pH 6.8 and above) typical of cell culture media.[5] Lowering the pH of the experimental buffer from 8.0 to 6.0 has been shown to significantly improve its absorption in Caco-2 cell models.[5]

Q3: What is the maximum concentration of (-)-Ampelopsin A I can use in my aqueous-based assay?

A3: Given its low water solubility (approximately 0.2 mg/mL at 25°C and 0.9 mg/mL at 37°C), preparing high-concentration stock solutions in aqueous buffers is challenging.[3] Researchers often use organic solvents like DMSO to create high-concentration stocks, but it is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). Even when using a DMSO stock, the compound may precipitate upon dilution into the aqueous assay medium. Using a solubility-enhancing formulation is recommended for achieving higher effective concentrations.

Q4: Are there any known cellular pathways affected by (-)-Ampelopsin A that I can use as positive controls?

A4: Yes, (-)-Ampelopsin A has been shown to modulate several key signaling pathways. You can measure markers within these pathways to confirm cellular uptake and activity. These include:

  • Anti-inflammatory pathways: Inhibition of IKKβ activity and subsequent p65 phosphorylation in the NF-κB pathway.[6]

  • Apoptosis pathways: Upregulation of p53 and a higher Bax/Bcl-2 ratio.[5][7]

  • Metabolic and aging pathways: Modulation of the miR-34a-mediated SIRT1/mTOR signaling pathway.[8]

  • Oxidative Stress Response: Reduction of intracellular Reactive Oxygen Species (ROS) and an increase in glutathione (B108866) (GSH) levels.[9][10]

Troubleshooting Guide

If you are encountering issues with (-)-Ampelopsin A, this guide provides a logical workflow to diagnose and solve the problem.

start Start: No or Low Activity of (-)-Ampelopsin A Observed check_solubility 1. Check for Precipitation Is the compound visible as precipitate in the culture medium? start->check_solubility check_concentration 2. Review Concentration Is the final concentration below the aqueous solubility limit (~0.9 mg/mL at 37°C)? check_solubility->check_concentration No sol_sonicate Action: Filter or briefly sonicate the medium before adding to cells. Re-test. check_solubility->sol_sonicate Yes check_ph 3. Evaluate Medium pH Is the pH of your assay medium > 6.8? check_concentration->check_ph Yes sol_lower_conc Action: Lower the concentration. If high concentration is needed, proceed to Step 5. check_concentration->sol_lower_conc No check_incubation 4. Assess Incubation Time Are you using a long incubation period (>24h)? check_ph->check_incubation No sol_adjust_ph Action: If compatible with your cells, adjust medium pH to be slightly acidic (e.g., pH 6.5-6.8). Re-test. check_ph->sol_adjust_ph Yes implement_strategy 5. Implement Permeability Enhancement Strategy check_incubation->implement_strategy No sol_incubation Action: Consider shorter time points or replenish the compound during the experiment. Re-test. check_incubation->sol_incubation Yes sol_strategy Select a method: - Liposomal Formulation - Nanoparticle Encapsulation - Cyclodextrin Complexation - Use of Permeabilizing Excipients implement_strategy->sol_strategy sol_sonicate->check_concentration sol_lower_conc->check_ph sol_adjust_ph->check_incubation sol_incubation->implement_strategy

Caption: Troubleshooting workflow for (-)-Ampelopsin A assays.

Strategies to Enhance Cellular Permeability

Several methods can be employed to overcome the delivery challenges of (-)-Ampelopsin A.

Liposomal Formulation

Liposomes are vesicles that can encapsulate hydrophilic and lipophilic drugs, improving stability and cellular delivery.[3][11] Formulating (-)-Ampelopsin A in liposomes has been shown to be an effective strategy.[12]

Nanoparticle Encapsulation

Various nanoparticle systems can enhance the bioavailability and cellular uptake of (-)-Ampelopsin A.[2][13] These include protein-based nanoparticles (e.g., zein, albumin) and polysaccharide-based nanoparticles (e.g., chitosan).[2][13]

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD) have been shown to improve the solubility of (-)-Ampelopsin A.[16][17]

Use of Permeability-Enhancing Excipients

For in vitro permeability models like the Caco-2 assay, certain excipients can be used to increase the solubility of test compounds without compromising monolayer integrity.[18] These include Poloxamer 188 and Bovine Serum Albumin (BSA).[18]

Quantitative Data Summary

The following tables summarize key data related to the physicochemical properties of (-)-Ampelopsin A and the efficacy of various enhancement strategies.

Table 1: Physicochemical Properties of (-)-Ampelopsin A

ParameterValueReference(s)
Classification Biopharmaceutics Classification System (BCS) Class IV[1]
Aqueous Solubility (25°C) ~0.2 mg/mL[2][3]
Aqueous Solubility (37°C) ~0.9 mg/mL[3]
Cellular Permeability (Papp) 1.84 × 10⁻⁶ cm/s[4]

Table 2: Efficacy of Permeability Enhancement Strategies

Enhancement StrategyFormulation DetailsImprovement NotedReference(s)
Co-crystals (+)-DMY with caffeine/urea + 2.0 mg/mL PVP K30~5-fold increase in oral bioavailability[1]
Co-crystals DMY with ciprofloxacin (B1669076) salts8-fold enhancement in relative bioavailability[19]
Liposomes Film-ultrasonic dispersion techniqueEntrapment ratio of 62.3%[11][12]
Cyclodextrins Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)~19% increase in solubility[16]
Solid Dispersions Polymers: HPBCD > BCD > PVP K30 > PEG 6000Significant increase in solubility and dissolution[17]
Polymeric Micelles Self-assembled with Solutol® HS15Significantly improved solubility and intestinal permeability[3][19]

Key Experimental Protocols

Protocol 1: Preparation of Liposomal (-)-Ampelopsin A

This protocol is based on the film-ultrasonic dispersion technique.[11][12]

Materials:

  • (-)-Ampelopsin A

  • Soybean Phosphatidylcholine (SPC) or similar lipid

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 200 nm pore size)

Method:

  • Dissolve (-)-Ampelopsin A, lipid, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common lipid-to-cholesterol molar ratio is 2:1.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS containing dissolved (-)-Ampelopsin A for passive loading, or plain PBS for active loading later) and vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs) and reduce the particle size, sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator.

  • For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 200 nm).

  • Remove any unencapsulated (-)-Ampelopsin A by dialysis or size exclusion chromatography.

  • Characterize the final liposome formulation for particle size, zeta potential, and encapsulation efficiency.

cluster_0 Liposome Preparation Workflow step1 1. Dissolve Lipid, Cholesterol & Ampelopsin A in Organic Solvent step2 2. Create Thin Lipid Film (Rotary Evaporation) step1->step2 step3 3. Hydrate Film with Aqueous Buffer step2->step3 step4 4. Form MLVs (Vortexing) step3->step4 step5 5. Reduce Size to SUVs (Sonication) step4->step5 step6 6. Homogenize Size (Extrusion) step5->step6 step7 7. Purify Liposomes (Dialysis/Chromatography) step6->step7 step8 8. Characterize Final Product (Size, Encapsulation Efficiency) step7->step8

Caption: Workflow for preparing liposomal (-)-Ampelopsin A.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption.[20][21]

Materials:

  • Caco-2 cells

  • DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well plate format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • LC-MS/MS for compound quantification

Method:

  • Cell Seeding: Seed Caco-2 cells onto the apical (A) side of the Transwell® inserts at a high density. Culture for 21 days, replacing the medium every 2-3 days.

  • Monolayer Integrity Check: After 21 days, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >600 Ω·cm² to indicate confluent, tight monolayers.[20]

  • Permeability Experiment:

    • Wash the monolayers carefully with pre-warmed HBSS.

    • Prepare the donor solution by dissolving (-)-Ampelopsin A (and controls) in HBSS to the final desired concentration. If using a formulation (e.g., liposomes), prepare it in HBSS.

    • Apical to Basolateral (A→B) Transport: Add the donor solution to the apical chamber and fresh HBSS to the basolateral (B) chamber.

    • Basolateral to Apical (B→A) Transport: Add the donor solution to the basolateral chamber and fresh HBSS to the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Immediately replace the removed volume with fresh, pre-warmed HBSS.

  • Quantification: Analyze the concentration of (-)-Ampelopsin A in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

Protocol 3: Cellular Uptake Assay via Flow Cytometry

This protocol is for quantifying the uptake of a fluorescently labeled formulation of (-)-Ampelopsin A (e.g., liposomes containing a fluorescent lipid).[22][23]

Materials:

  • Target cell line (e.g., HepG2, RAW264.7)

  • Fluorescently labeled (-)-Ampelopsin A formulation (e.g., liposomes with DHPE-Oregon Green)

  • Complete cell culture medium

  • Flow cytometer

  • Trypsin-EDTA

  • FACS buffer (PBS + 1% BSA)

Method:

  • Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled (-)-Ampelopsin A formulation at the desired concentration. Include an untreated control group.

  • Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized formulation.

  • Harvest the cells by trypsinization, then neutralize with complete medium.

  • Centrifuge the cells and resuspend the pellet in FACS buffer.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Oregon Green).

  • The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of cellular uptake.

Signaling Pathway Diagram

(-)-Ampelopsin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

cluster_nfkb cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK Complex (IKKα/β/γ) tlr4->ikk ampelopsin (-)-Ampelopsin A ampelopsin->ikk Inhibits (IKKβ) ikb IκBα ikk->ikb Phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb Releases nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocates nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Induces Transcription cytoplasm_label Cytoplasm

Caption: Inhibition of the NF-κB pathway by (-)-Ampelopsin A.[6]

References

optimizing dosage and treatment regimens for (-)-Ampelopsin A in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ampelopsin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal route of administration for (-)-Ampelopsin A in vivo?

A1: The choice between oral (PO) and intraperitoneal (IP) administration depends on the experimental goals. Flavonoids like (-)-Ampelopsin A generally have low oral bioavailability due to factors like poor absorption and rapid metabolism.[1] Therefore, IP injection is often used to achieve higher and more consistent systemic exposure.[2] However, oral administration may be more relevant for studies modeling human consumption or long-term dietary supplementation.

Q2: I'm observing inconsistent results between my in vivo experiments. What could be the cause?

A2: Inconsistent results in flavonoid research can stem from several factors. Variability in the source and purity of the (-)-Ampelopsin A can significantly impact outcomes. Additionally, differences in animal strain, age, and gut microbiota can alter the metabolism and absorption of the compound. It is also crucial to ensure consistency in the vehicle preparation, administration technique, and timing of dosing and measurements.

Q3: My animals are showing signs of toxicity. What should I do?

A3: If you observe signs of toxicity, it is crucial to reassess your dosing regimen. A dose-range finding study is recommended to determine the maximum tolerated dose (MTD).[3] Toxicity can also be related to the vehicle used for administration. For example, high concentrations of DMSO can cause local irritation and systemic toxicity.[4] Consider reducing the dose, changing the administration route, or reformulating the vehicle. Standard acute, sub-acute, and chronic toxicity study protocols should be followed to establish a safe dosing window.[5][6]

Q4: I am not observing the expected therapeutic effect of (-)-Ampelopsin A. What are the possible reasons?

A4: Lack of efficacy could be due to several factors. As mentioned, low bioavailability, especially with oral administration, might prevent therapeutic concentrations from reaching the target tissue. Consider switching to intraperitoneal administration.[2] The dose itself may be insufficient; a dose-response study can help determine the optimal therapeutic dose. The timing and duration of treatment are also critical and may need to be optimized for your specific disease model.

Q5: How should I prepare (-)-Ampelopsin A for in vivo administration?

A5: The preparation of the dosing solution is critical for solubility and stability. For lipophilic compounds like (-)-Ampelopsin A, a common approach is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as polyethylene (B3416737) glycol (PEG) 400 and sterile saline.[4][7] It is important to minimize the final concentration of the organic solvent to avoid toxicity.[4] Always include a vehicle control group in your experiments.

Troubleshooting Guides

Issue: Poor Solubility and Precipitation of (-)-Ampelopsin A in Vehicle
  • Symptom: The dosing solution is cloudy or contains visible precipitate.

  • Possible Causes:

    • (-)-Ampelopsin A has low aqueous solubility.

    • The chosen vehicle is not optimal for solubilizing the compound.

    • The concentration of (-)-Ampelopsin A is too high for the chosen vehicle.

  • Troubleshooting Steps:

    • Optimize the Vehicle: Try different co-solvent combinations. A common starting point is a mixture of DMSO, PEG 400, and saline.[7] The ratio of these components can be adjusted to improve solubility.

    • Sonication: Use a sonicator to aid in the dissolution of the compound.

    • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility.

    • Reduce Concentration: If solubility issues persist, consider lowering the concentration of (-)-Ampelopsin A in the dosing solution and adjusting the injection volume accordingly.

    • Prepare Fresh Solutions: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.

Issue: High Variability in Pharmacokinetic Parameters
  • Symptom: Large standard deviations in plasma concentrations of (-)-Ampelopsin A between animals in the same group.

  • Possible Causes:

    • Inconsistent administration technique (e.g., incorrect gavage or IP injection).

    • Variations in food and water intake, which can affect absorption.

    • Individual differences in metabolism.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.

    • Fasting: For oral administration studies, fasting the animals overnight can help reduce variability in absorption.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

    • Monitor Animal Health: Ensure all animals are healthy and free from stress, as this can affect physiological parameters.

Data Presentation

Table 1: Summary of In Vivo Dosages for (-)-Ampelopsin A
Disease ModelAnimal SpeciesAdministration RouteDosageTreatment DurationReference
Glioma XenograftMouseNot Specified50 and 100 mg/kgNot Specified[8]
High-Fat Diet-Induced ObesityMouseOral250 and 500 mg/kgNot Specified[2]
LPS-Induced InflammationMouseOral or IntraperitonealVaries (Dose-dependent)Daily for 7 days[1]
Table 2: Pharmacokinetic Parameters of Flavonoids (General)

Note: Specific pharmacokinetic data for (-)-Ampelopsin A comparing oral and intraperitoneal routes in the same study is limited. The following table provides a general overview of expected differences based on flavonoid characteristics.

ParameterOral (PO) AdministrationIntraperitoneal (IP) AdministrationRationale
Cmax (Maximum Concentration) LowerHigherBypasses first-pass metabolism in the liver.
Tmax (Time to Maximum Concentration) LongerShorterMore rapid absorption from the peritoneal cavity.
Bioavailability LowerHigherAvoids enzymatic degradation in the GI tract and first-pass effect.[2]

Experimental Protocols

Protocol 1: Evaluation of (-)-Ampelopsin A in a Murine Model of LPS-Induced Neuroinflammation

This protocol is adapted from a general model of LPS-induced inflammation.[1]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS (1 mg/kg) + Vehicle

    • LPS (1 mg/kg) + (-)-Ampelopsin A (50 mg/kg)

    • LPS (1 mg/kg) + (-)-Ampelopsin A (100 mg/kg)

  • Dosing Solution Preparation:

    • Dissolve (-)-Ampelopsin A in a vehicle of 5% DMSO, 40% PEG 400, and 55% sterile saline to the desired final concentrations.

    • The vehicle solution should be used for the control group.

  • Administration:

    • Administer (-)-Ampelopsin A or vehicle via intraperitoneal injection once daily for 7 consecutive days.

  • LPS Challenge:

    • On day 7, one hour after the final dose of (-)-Ampelopsin A or vehicle, induce neuroinflammation by administering a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.

  • Sample Collection and Analysis:

    • At 24 hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex) and blood.

    • Process brain tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

    • Perform histological analysis on brain sections to assess neuronal damage and microglial activation.

Protocol 2: Assessment of (-)-Ampelopsin A in a High-Fat Diet-Induced Metabolic Disease Mouse Model

This protocol is based on a model of high-fat diet-induced obesity.[2]

  • Animal Model: Male C57BL/6 mice, 6 weeks old.

  • Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group should be fed a standard chow diet.

  • Grouping: After the diet induction period, randomly divide the HFD-fed mice into the following groups (n=8-10 per group):

    • HFD + Vehicle

    • HFD + (-)-Ampelopsin A (250 mg/kg)

    • HFD + (-)-Ampelopsin A (500 mg/kg)

  • Dosing Solution Preparation:

    • Prepare (-)-Ampelopsin A in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration:

    • Administer (-)-Ampelopsin A or vehicle by oral gavage once daily for 4-6 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess glucose homeostasis.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood, liver, and adipose tissue.

    • Analyze plasma for levels of glucose, insulin, triglycerides, and cholesterol.

    • Analyze liver and adipose tissue for gene expression related to lipid metabolism and inflammation.

Mandatory Visualizations

experimental_workflow_neuroinflammation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping dosing_prep Dosing Solution Preparation grouping->dosing_prep daily_dosing Daily IP Injection (7 days) dosing_prep->daily_dosing lps_challenge LPS Challenge (1 mg/kg IP) daily_dosing->lps_challenge 1 hr post-final dose euthanasia Euthanasia & Sample Collection (24hr post-LPS) lps_challenge->euthanasia biochemical Biochemical Analysis (ELISA, qPCR) euthanasia->biochemical histology Histological Analysis euthanasia->histology

Caption: Experimental workflow for the in vivo neuroinflammation model.

Caption: (-)-Ampelopsin A modulation of key signaling pathways.

troubleshooting_logic start In Vivo Experiment Shows Lack of Efficacy check_bioavailability Is bioavailability a potential issue? (e.g., oral administration) start->check_bioavailability check_dose Is the dose sufficient? check_bioavailability->check_dose No switch_route Action: Switch to IP administration check_bioavailability->switch_route Yes check_regimen Is the treatment regimen (frequency, duration) optimal? check_dose->check_regimen Yes dose_response Action: Perform a dose-response study check_dose->dose_response No optimize_regimen Action: Optimize treatment timing and duration check_regimen->optimize_regimen No end end check_regimen->end Yes, Re-evaluate model

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Technical Support Center: Strategies to Reduce Browning of (-)-Ampelopsin A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-Ampelopsin A Stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the browning of (-)-Ampelopsin A (also known as Dihydromyricetin (B1665482) or DMY) in solution.

(-)-Ampelopsin A is a promising natural flavonoid compound with a wide range of biological activities. However, its inherent instability in solution, leading to discoloration and degradation, presents a significant challenge in experimental and formulation settings. This guide offers practical strategies to mitigate browning and maintain the integrity of your (-)-Ampelopsin A solutions.

Troubleshooting Guides

Issue 1: Rapid Browning of (-)-Ampelopsin A Solution at Room Temperature

Question: My (-)-Ampelopsin A solution is turning brown shortly after preparation, even when stored at room temperature. What is causing this and how can I prevent it?

Answer: The browning of (-)-Ampelopsin A in solution is primarily due to its chemical instability, which leads to oxidation and the formation of colored degradation products, including dimers and quinones.[1] This degradation is accelerated by several factors, including pH, temperature, and the presence of metal ions.

Troubleshooting Steps:

  • pH Adjustment: (-)-Ampelopsin A is most stable in acidic conditions. Studies have shown that it is stable in solutions with a pH between 1.2 and 4.6.[2] However, degradation begins to occur at a pH of 6.0 and is significantly accelerated in weak alkaline solutions.[2][3]

  • Temperature Control: Higher temperatures increase the rate of degradation. A study observed a 41.47% loss of (-)-Ampelopsin A in water after 16 days at 60°C.[2]

    • Recommendation: Prepare and store your solutions at refrigerated temperatures (2-8°C) to slow down the degradation process.

  • Use of Antioxidants: The addition of antioxidants can effectively prevent the oxidation of (-)-Ampelopsin A.

    • Ascorbic Acid (Vitamin C): This is a highly effective antioxidant for stabilizing (-)-Ampelopsin A. In a simulated intestinal fluid (pH 7.4) at 37°C, only 49% of (-)-Ampelopsin A remained after 4 hours. However, with the addition of ascorbic acid, degradation was minimal even after 6 hours.[3]

    • Sodium Sulfite (B76179): This has also been shown to improve the antioxidant capacity of (-)-Ampelopsin A.[4]

    • L-cysteine and Glutathione (B108866): While specific quantitative data for their effect on (-)-Ampelopsin A is limited, these are known antioxidants that can prevent browning in other systems.[5]

  • Chelating Agents: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the degradation of (-)-Ampelopsin A.[3] Chelating agents bind to these metal ions, rendering them inactive.

    • EDTA (Ethylenediaminetetraacetic acid) and Citric Acid: These are common chelating agents used to stabilize solutions. While direct quantitative data for their effect on (-)-Ampelopsin A is not abundant, their use is a standard practice to prevent metal-ion-induced degradation of flavonoids. There is evidence of a synergistic effect between ascorbic acid and EDTA in stabilizing other natural colorants.[6][7][8]

Workflow for Preparing a Stable (-)-Ampelopsin A Solution:

Figure 1. Recommended workflow for preparing a stable solution of (-)-Ampelopsin A.

Issue 2: Solution Discoloration Under Light Exposure

Question: I've noticed that my (-)-Ampelopsin A solution changes color when left on the lab bench, even for a short period. Is it sensitive to light?

Answer: Yes, flavonoids like (-)-Ampelopsin A are known to be susceptible to photodegradation. Exposure to light, especially UV radiation, can induce chemical reactions that lead to the breakdown of the molecule and the formation of colored by-products.

Troubleshooting Steps:

  • Light Protection: The most straightforward solution is to protect the solution from light.

    • Recommendation: Store your (-)-Ampelopsin A solutions in amber vials or wrap clear containers with aluminum foil. When working with the solution, try to minimize its exposure to direct light.

  • Formulation Strategies: For applications where light exposure is unavoidable, consider formulation strategies that enhance photostability.

    • Encapsulation: Techniques like forming inclusion complexes with cyclodextrins can protect the (-)-Ampelopsin A molecule from light-induced degradation.

Logical Relationship for Photodegradation:

Photodegradation Light Light Exposure (especially UV) AmpelopsinA (-)-Ampelopsin A Light->AmpelopsinA Absorption of Photons ExcitedState Excited State (-)-Ampelopsin A* AmpelopsinA->ExcitedState Degradation Degradation Products (Colored By-products) ExcitedState->Degradation Photochemical Reactions Browning Browning of Solution Degradation->Browning

Figure 2. Simplified pathway of (-)-Ampelopsin A photodegradation leading to browning.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the browning of (-)-Ampelopsin A?

A1: The browning is a result of the chemical degradation of the (-)-Ampelopsin A molecule. The phenol (B47542) hydroxyl structure of (-)-Ampelopsin A makes it susceptible to oxidation, hydrolysis, and ring fission.[2] This process is often initiated by factors like alkaline pH, heat, and the presence of metal ions, leading to the formation of unstable intermediates like ortho-quinones, which then polymerize into brown pigments.[3]

Q2: At what pH should I prepare my (-)-Ampelopsin A solution to ensure maximum stability?

A2: For optimal stability, it is recommended to prepare your solution in a weak acidic buffer with a pH between 1.2 and 4.6.[2] Degradation becomes noticeable at pH 6.0 and increases significantly in alkaline conditions.[2][3]

Q3: Can I use antioxidants other than ascorbic acid?

A3: Yes, other antioxidants can be used. Sodium sulfite has been shown to have a synergistic antioxidant effect with (-)-Ampelopsin A.[4] While specific quantitative data for (-)-Ampelopsin A is limited, L-cysteine and glutathione are effective antioxidants for preventing browning in other contexts and are worth considering.[5]

Q4: How do metal ions contribute to the browning of the solution?

A4: Metal ions, particularly transition metals like Cu²⁺ and Fe³⁺, act as catalysts in the oxidation of phenolic compounds like (-)-Ampelopsin A.[3] They can facilitate the transfer of electrons, thereby promoting the formation of reactive oxygen species and accelerating the degradation process that leads to browning.

Q5: Is there a synergistic effect when using an antioxidant and a chelating agent together?

A5: Yes, a synergistic effect is highly likely. While specific studies on the combination for (-)-Ampelopsin A are not widely available, research on other natural pigments has shown that combining an antioxidant (like ascorbic acid) with a chelating agent (like EDTA) provides significantly better stability than using either agent alone.[6][7][8] The antioxidant scavenges free radicals, while the chelating agent inactivates metal ions that catalyze oxidation.

Quantitative Data Summary

The following tables summarize the quantitative data on the stability of (-)-Ampelopsin A under various conditions.

Table 1: Effect of pH and Temperature on (-)-Ampelopsin A Stability

pHTemperature (°C)Remaining (-)-Ampelopsin A (%) after 4 hoursReference
7.4 (SIF*)3749%[3]
8.025~60% (estimated from graph)[3]
6.025Degradation observed[2]
1.2 - 4.6Not specifiedStable[2]

*SIF: Simulated Intestinal Fluid

Table 2: Effect of Ascorbic Acid on (-)-Ampelopsin A Stability in Simulated Intestinal Fluid (pH 7.4) at 37°C

Time (hours)Remaining (-)-Ampelopsin A (%) without Ascorbic AcidRemaining (-)-Ampelopsin A (%) with Ascorbic AcidReference
0100%100%[3]
1~80%~100%[3]
2~65%~100%[3]
449%~100%[3]
6Not reported~98%[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized (-)-Ampelopsin A Stock Solution

Objective: To prepare a 10 mM stock solution of (-)-Ampelopsin A with enhanced stability.

Materials:

  • (-)-Ampelopsin A (Dihydromyricetin) powder

  • Citrate-phosphate buffer (pH 4.0)

  • Ascorbic acid

  • EDTA disodium (B8443419) salt

  • Volumetric flasks

  • Amber vials for storage

Procedure:

  • Prepare the Buffer: Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 4.0.

  • Add Stabilizers:

    • To the desired final volume of buffer, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add EDTA to a final concentration of 100 µM.

  • Dissolve (-)-Ampelopsin A:

    • Weigh the appropriate amount of (-)-Ampelopsin A powder to achieve a final concentration of 10 mM.

    • Gradually add the powder to the buffer containing the stabilizers while stirring until fully dissolved. Gentle warming may be used if necessary, but avoid high temperatures.

  • Storage:

    • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

    • Aliquot the stock solution into amber vials.

    • Store the vials at 2-8°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing (-)-Ampelopsin A Stability

Objective: To quantify the concentration of (-)-Ampelopsin A in solution over time to assess its stability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of your (-)-Ampelopsin A solution. Dilute the sample with the mobile phase to a concentration within the linear range of your calibration curve.

  • Standard Curve Preparation: Prepare a series of standard solutions of (-)-Ampelopsin A of known concentrations in the same stabilized buffer used for your experiment.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of (-)-Ampelopsin A in your samples and calculate the concentration using the standard curve. The decrease in concentration over time indicates the rate of degradation.

Degradation Pathway of (-)-Ampelopsin A:

DegradationPathway cluster_factors Degradation Factors AmpelopsinA (-)-Ampelopsin A Intermediates Oxidized Intermediates (e.g., ortho-quinones) AmpelopsinA->Intermediates Oxidation Alkaline_pH Alkaline pH (> 6.0) Alkaline_pH->AmpelopsinA High_Temp High Temperature High_Temp->AmpelopsinA Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->AmpelopsinA Light Light Light->AmpelopsinA Degradation_Products Degradation Products (Dimers, Ring Fission Products) Intermediates->Degradation_Products Further Reactions Browning Browning Degradation_Products->Browning

Figure 3. Factors influencing the degradation pathway of (-)-Ampelopsin A leading to browning.

References

Technical Support Center: (-)-Ampelopsin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of (-)-Ampelopsin A.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for isolating and purifying (-)-Ampelopsin A?

A1: The most common methods involve solvent extraction from plant material, followed by chromatographic purification. A typical workflow includes:

  • Extraction: Using solvents like ethanol (B145695) to extract crude Ampelopsin A from the plant source, often Ampelopsis grossedentata.[1][2]

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: Used for initial purification of the crude extract.[3]

    • Reversed-Phase Preparative HPLC (RP-HPLC): A high-resolution technique to achieve high purity (-)-Ampelopsin A.[3]

  • Recrystallization: A final step to improve the purity of the isolated compound.[4]

A novel chelating extraction method has also been reported to improve yield and purity by preventing oxidation during the process.[2]

Q2: What are the expected yield and purity levels for (-)-Ampelopsin A?

A2: Purity levels of 98% and higher are commercially available and can be achieved through optimized purification protocols.[5] The yield can vary significantly depending on the extraction and purification methods used. For instance, a chelating extraction method has been shown to increase the yield compared to traditional batch extraction.

MethodYieldPurityReference
Batch Extraction7.2%Not Specified[2]
Chelating Extraction11.4%Higher than batch[2]
Commercially AvailableNot Applicable98%[5]

Q3: How can I assess the purity of my isolated (-)-Ampelopsin A?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing quantitative results on the percentage of (-)-Ampelopsin A and any impurities.[6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • UV-Visible Spectroscopy: Can be used for quantification by creating a calibration curve with a known standard.[7][8]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can help in identifying and quantifying impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of (-)-)-Ampelopsin A.

Issue 1: Low Yield of (-)-Ampelopsin A After Extraction

Possible Cause Suggested Solution
Incomplete Extraction Optimize the extraction parameters. An optimized process involves using 90% ethanol and refluxing four times for 1.5 hours each time.[4] Consider using a higher solvent-to-solid ratio, though this will require longer concentration times.[9]
Degradation of (-)-Ampelopsin A (-)-Ampelopsin A, as a polyhydroxy compound, can be unstable and prone to oxidation.[2] The use of a chelating agent like Zn2+ during extraction has been shown to protect the molecule and improve yield.[2]
Suboptimal Plant Material The concentration of (-)-Ampelopsin A can vary in the plant source. Ensure you are using a high-quality, verified source of Ampelopsis grossedentata.

Issue 2: Poor Separation During Column Chromatography

Possible Cause Suggested Solution
Improper Solvent System The choice of mobile phase is critical. For silica gel chromatography, a stepwise gradient from non-polar (e.g., 100% hexane) to more polar (e.g., increasing proportions of ethyl acetate) is recommended.[3] For RP-HPLC, a linear gradient of acetonitrile (B52724) in water is effective.[3]
Column Overloading Loading too much crude extract onto the column will result in poor separation. Reduce the amount of sample loaded or use a larger column.
Column Inefficiency Ensure the column is packed properly and has been equilibrated with the starting mobile phase.[10]

Issue 3: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Co-elution of Similar Compounds Flavonoids with similar structures may co-elute with (-)-Ampelopsin A. Optimize the HPLC gradient to improve resolution. A slower gradient or a different stationary phase may be necessary.
Residual Solvents Ensure complete removal of extraction and chromatography solvents under reduced pressure.
Incomplete Purification Additional purification steps may be required. Consider performing multiple recrystallizations.[4] Alternatively, a final polishing step using preparative HPLC can be employed.[3]

Experimental Protocols & Workflows

Standard Purification Workflow

This workflow outlines the common steps for isolating and purifying (-)-Ampelopsin A.

G cluster_0 Extraction cluster_1 Purification A Plant Material (Ampelopsis grossedentata) B Solvent Extraction (e.g., 90% Ethanol) A->B C Crude Extract B->C D Silica Gel Chromatography C->D E Partially Purified Fractions D->E F Preparative RP-HPLC E->F G High-Purity Fractions F->G H Recrystallization G->H I Pure (-)-Ampelopsin A H->I

Caption: Standard workflow for the isolation and purification of (-)-Ampelopsin A.

Detailed Preparative HPLC Protocol
  • Sample Preparation: Dissolve the partially purified fraction from silica gel chromatography in a suitable solvent, such as methanol.[3]

  • Column: Use a C18 preparative HPLC column.[3]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Elute with a linear gradient of acetonitrile in water (e.g., 30% to 100% acetonitrile over 40 minutes).[3]

  • Fraction Collection: Collect fractions and analyze them by analytical HPLC or TLC to identify those containing pure (-)-Ampelopsin A.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the final product.

Troubleshooting Logic for Impure Final Product

This diagram illustrates a logical approach to troubleshooting an impure final product.

G A Impure Final Product (Assessed by HPLC/TLC) B Are there multiple distinct spots/peaks? A->B C Broad or tailing peaks? B->C No D Optimize Chromatography: - Adjust gradient - Change mobile phase - Try a different column B->D Yes E Column Overloading: - Reduce sample load - Check for sample solubility C->E Yes F Add Purification Step: - Recrystallization - Preparative TLC C->F No G Pure Product D->G E->G F->G

Caption: Troubleshooting flowchart for an impure (-)-Ampelopsin A sample.

References

Technical Support Center: Addressing Aggregation in (-)-Ampelopsin A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of (-)-Ampelopsin A. The following information is designed to assist researchers in optimizing their experimental workflows and achieving stable, effective formulations.

Frequently Asked Questions (FAQs)

Q1: Why does my (-)-Ampelopsin A precipitate or aggregate in aqueous solutions?

A1: (-)-Ampelopsin A, a flavonoid, has poor water solubility due to its chemical structure. Its tendency to aggregate is influenced by several factors including concentration, pH, temperature, and the ionic strength of the buffer. At concentrations exceeding its solubility limit, it will precipitate out of solution. Furthermore, flavonoid molecules can self-associate through hydrophobic interactions and hydrogen bonding, leading to the formation of aggregates.

Q2: I'm dissolving (-)-Ampelopsin A in an organic solvent first, but it still precipitates when I add it to my aqueous buffer. What can I do?

A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are some strategies to mitigate this:

  • Slow, controlled addition: Add the concentrated stock solution of (-)-Ampelopsin A dropwise into the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and prevents the formation of localized high concentrations that lead to precipitation.

  • Optimize solvent ratio: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution as low as possible, typically below 1% (v/v), to maintain the stability of your biological system and the solubility of the compound.

  • Temperature adjustment: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility and reduce precipitation.

Q3: What formulation strategies can I use to prevent the aggregation of (-)-Ampelopsin A?

A3: Several formulation strategies can enhance the solubility and reduce the aggregation of (-)-Ampelopsin A. Two common and effective methods are:

  • Solid Dispersions: This involves dispersing (-)-Ampelopsin A in an amorphous form within a hydrophilic polymer matrix. This increases the surface area and wettability of the compound, leading to improved dissolution. Common polymers used for flavonoids include Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG).

  • Inclusion Complexes: Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the hydrophobic (-)-Ampelopsin A molecule. This complex is more water-soluble and less prone to aggregation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher water solubility and low toxicity.

Q4: How can I detect and quantify the aggregation of (-)-Ampelopsin A in my formulations?

A4: Several analytical techniques can be used to characterize aggregation:

  • Visual Inspection: The simplest method is to visually check for any cloudiness or precipitation in your solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the particle size distribution of aggregates in a solution. It can provide information on the average hydrodynamic radius and the polydispersity index (PDI), which indicates the broadness of the size distribution.[1]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology and size of the particles in your formulation in a dried state.[2]

Q5: Can aggregation of (-)-Ampelopsin A affect its biological activity?

A5: Yes, aggregation can significantly impact the biological activity of (-)-Ampelopsin A. Aggregates may have reduced activity compared to the monomeric form due to a decrease in the effective concentration of the active compound and altered interaction with biological targets. For instance, the anti-inflammatory effects of Ampelopsin, which are partly mediated through the inhibition of the NF-κB signaling pathway, could be diminished if the compound aggregates and cannot effectively interact with its molecular targets.[3][4]

Troubleshooting Guides

Issue 1: Visible Precipitation During Formulation Preparation

dot

start Visible Precipitation Observed q1 Is the concentration of (-)-Ampelopsin A too high? start->q1 a1_yes Reduce concentration or use a solubilization technique (Solid Dispersion/Inclusion Complex). q1->a1_yes Yes q2 Is the pH of the buffer optimal? q1->q2 No end Clear Solution a1_yes->end a2_yes Adjust pH. Flavonoid solubility is often pH-dependent. q2->a2_yes Yes q3 Is the organic solvent concentration too high upon dilution? q2->q3 No a2_yes->end a3_yes Decrease final organic solvent concentration. Add stock solution dropwise with vigorous mixing. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for visible precipitation.

Issue 2: High Polydispersity Index (PDI) or Large Particle Size in DLS

dot

start High PDI or Large Particle Size in DLS q1 Is the formulation method optimized? start->q1 a1_yes Review and optimize formulation parameters (e.g., drug:carrier ratio, sonication time). q1->a1_yes No q2 Are there signs of instability over time? q1->q2 Yes end Monodisperse, Stable Formulation a1_yes->end a2_yes Investigate storage conditions (temperature, light exposure). Consider adding stabilizers or using a different carrier. q2->a2_yes Yes q3 Is the sample preparation for DLS appropriate? q2->q3 No a2_yes->end a3_yes Ensure proper filtration to remove dust and extraneous particles. Use appropriate dilution. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting guide for DLS results.

Data Presentation

Table 1: Solubility Enhancement of (-)-Ampelopsin A with Different Formulation Strategies
Formulation StrategyCarrier/AgentDrug:Carrier Ratio (w/w or molar)Solubility Enhancement (fold)Reference
Solid Dispersion PEG 60001:1 to 1:9Lower than PVP K30[5]
PVP K301:1 to 1:9Higher than PEG 6000[5]
LactoseNot SpecifiedIncreased dissolution rate[6]
UreaNot SpecifiedLower dissolution rate than Lactose[6]
Inclusion Complex β-cyclodextrin (BCD)1:1 (molar)~5% increase in solubility[7][8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 (molar)~19% increase in solubility[7][8]
Hydrotropic Solubilization Urea (10%) + Sodium Citrate (10%)Not Applicable72.69[6]
Urea (10%) + Sodium Citrate (5%)Not Applicable232.52[6]
Table 2: Stability Constants of (-)-Ampelopsin A Inclusion Complexes
CyclodextrinStoichiometry (AMP:CD)Stability Constant (K1:1) (M⁻¹)Complexation EfficiencyReference
β-cyclodextrin (β-CD)1:1533.340.960[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1943.921.699[8]

Experimental Protocols

Protocol 1: Preparation of (-)-Ampelopsin A Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of (-)-Ampelopsin A with a hydrophilic polymer to enhance its solubility and reduce aggregation.

Materials:

  • (-)-Ampelopsin A

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (B145695) (or other suitable solvent)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Dissolution:

    • Accurately weigh (-)-Ampelopsin A and PVP K30 in a desired drug-to-carrier ratio (e.g., 1:4 w/w).

    • Dissolve both components in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution with gentle stirring or sonication.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C.

    • Apply a vacuum and rotate the flask to evaporate the solvent until a thin film is formed on the inner wall of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • Grind the dried solid dispersion into a fine powder.

    • Characterize the formulation using DLS (for particle size in solution), SEM (for morphology), and dissolution studies.

dot

cluster_0 Protocol 1: Solid Dispersion Preparation Dissolve (-)-Ampelopsin A\nand PVP K30 in Ethanol Dissolve (-)-Ampelopsin A and PVP K30 in Ethanol Solvent Evaporation\n(Rotary Evaporator) Solvent Evaporation (Rotary Evaporator) Dissolve (-)-Ampelopsin A\nand PVP K30 in Ethanol->Solvent Evaporation\n(Rotary Evaporator) Vacuum Drying Vacuum Drying Solvent Evaporation\n(Rotary Evaporator)->Vacuum Drying Grind to Powder Grind to Powder Vacuum Drying->Grind to Powder Characterization\n(DLS, SEM) Characterization (DLS, SEM) Grind to Powder->Characterization\n(DLS, SEM)

Caption: Workflow for solid dispersion preparation.

Protocol 2: Preparation of (-)-Ampelopsin A Inclusion Complex with HP-β-Cyclodextrin by Freeze-Drying Method

Objective: To prepare an inclusion complex of (-)-Ampelopsin A with HP-β-cyclodextrin to improve its aqueous solubility.

Materials:

  • (-)-Ampelopsin A

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Complex Formation in Solution:

    • Prepare an aqueous solution of HP-β-CD.

    • Add (-)-Ampelopsin A to the HP-β-CD solution in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

    • Lyophilize the frozen sample under vacuum until all the water has been removed, resulting in a dry powder.[5]

  • Characterization:

    • Collect the powdered inclusion complex.

    • Characterize the formulation by determining its solubility, and analyzing it with DLS and SEM.

dot

cluster_1 Protocol 2: Inclusion Complex Preparation Mix (-)-Ampelopsin A and\nHP-β-CD in Water Mix (-)-Ampelopsin A and HP-β-CD in Water Stir for 24-48h Stir for 24-48h Mix (-)-Ampelopsin A and\nHP-β-CD in Water->Stir for 24-48h Freeze Solution (-80°C) Freeze Solution (-80°C) Stir for 24-48h->Freeze Solution (-80°C) Lyophilize (Freeze-Dry) Lyophilize (Freeze-Dry) Freeze Solution (-80°C)->Lyophilize (Freeze-Dry) Characterization\n(Solubility, DLS, SEM) Characterization (Solubility, DLS, SEM) Lyophilize (Freeze-Dry)->Characterization\n(Solubility, DLS, SEM)

Caption: Workflow for inclusion complex preparation.

Signaling Pathway

(-)-Ampelopsin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Aggregation of the compound may reduce its ability to effectively modulate this pathway.

dot

cluster_pathway NF-κB Signaling Pathway Inhibition by (-)-Ampelopsin A LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammation Ampelopsin (-)-Ampelopsin A Ampelopsin->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by (-)-Ampelopsin A.

References

Technical Support Center: Enhancing the Sustained Release of (-)-Ampelopsin A using Nanocapsules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments on enhancing the sustained release of (-)-Ampelopsin A (also known as Dihydromyricetin) using nanocapsules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating (-)-Ampelopsin A for sustained release?

A1: (-)-Ampelopsin A, a flavonoid, presents several formulation challenges, primarily due to its poor water solubility and potential for degradation.[1][2] These characteristics can lead to low bioavailability and hinder its therapeutic efficacy. Nanoencapsulation is a promising strategy to overcome these limitations by increasing solubility, protecting the molecule from degradation, and enabling a controlled and sustained release profile.[1][3]

Q2: Which type of nanocapsule is best suited for (-)-Ampelopsin A?

A2: Both polymeric and lipid-based nanocapsules are viable options for encapsulating (-)-Ampelopsin A. Polymeric nanocapsules, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer robustness and a well-defined, slow-release profile.[3][4] Lipid-based nanocapsules, on the other hand, can be advantageous for encapsulating hydrophobic drugs and may offer better biocompatibility.[5] The choice of nanocapsule will depend on the specific experimental goals, desired release kinetics, and the target application.

Q3: How can I improve the encapsulation efficiency of (-)-Ampelopsin A?

A3: Low encapsulation efficiency is a common issue, particularly with flavonoids.[6] To improve it, consider the following:

  • Optimize the drug-to-polymer/lipid ratio: The relative amounts of (-)-Ampelopsin A and the encapsulating material can significantly impact entrapment.

  • Enhance hydrophobic interactions: As (-)-Ampelopsin A is relatively hydrophobic, leveraging these interactions with the core of the nanocapsule can improve loading.

  • Control the precipitation process: The rate of solvent and anti-solvent mixing during nanoprecipitation can influence how effectively the drug is encapsulated.[7]

  • Select an appropriate organic solvent: Ensure that both the polymer/lipid and (-)-Ampelopsin A are soluble in the chosen organic solvent for methods like nanoprecipitation.

Q4: What factors influence the sustained release of (-)-Ampelopsin A from nanocapsules?

A4: The sustained release profile is influenced by several factors, including:

  • Nanocapsule size and surface area: Smaller particles generally have a larger surface area, which can lead to a faster initial release.[8]

  • Polymer/lipid composition and degradation rate: The type of polymer or lipid used and its degradation characteristics will dictate the rate of drug release.[3]

  • Core viscosity: For lipid-core nanocapsules, a higher viscosity of the core can slow down drug diffusion and lead to a more sustained release.[8]

  • pH of the release medium: The release of some drugs can be triggered by changes in pH.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<70%)

Possible Causes Solutions
Poor solubility of (-)-Ampelopsin A in the organic phase.Screen different organic solvents (e.g., acetone, ethanol, dichloromethane) to find one that effectively dissolves both the drug and the polymer/lipid.
Premature precipitation of (-)-Ampelopsin A.Adjust the rate of addition of the anti-solvent or the stirring speed to ensure controlled precipitation and efficient encapsulation.
Unfavorable drug-to-polymer/lipid ratio.Systematically vary the concentration of (-)-Ampelopsin A relative to the encapsulating material to find the optimal loading ratio.
Incompatible core and drug properties.For lipid nanocapsules, select an oil core in which (-)-Ampelopsin A has higher solubility.

Issue 2: High Initial Burst Release (>30% in the first hour)

Possible Causes Solutions
Drug adsorbed to the nanocapsule surface.Optimize the washing steps after nanocapsule formation to remove any unencapsulated or surface-adsorbed drug.
High diffusion rate from the nanocapsule.Increase the viscosity of the nanocapsule core by incorporating a viscosity-enhancing agent. For polymeric nanocapsules, use a polymer with a higher molecular weight or a more crystalline structure.
Small particle size leading to a large surface area.Adjust formulation parameters (e.g., polymer concentration, stirring speed) to produce slightly larger nanocapsules.
Porous or unstable nanocapsule shell.Ensure complete solvent removal during the preparation process to form a dense and stable shell.

Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI > 0.3)

| Possible Causes | Solutions | | Inconsistent mixing during preparation. | Use a homogenizer or sonicator to ensure uniform mixing and particle formation. Maintain a consistent stirring rate and temperature.[7] | | Aggregation of nanocapsules. | Incorporate a stabilizer (e.g., Pluronic F68, PVA) in the aqueous phase to prevent particle aggregation through steric or electrostatic repulsion. | | Suboptimal concentration of polymer/lipid or stabilizer. | Optimize the concentrations of all formulation components through a design of experiments (DoE) approach. |

Data Presentation

Table 1: Physicochemical Characterization of (-)-Ampelopsin A Loaded Nanocapsules

FormulationPolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA-NC-1PLGA (50:50)185.2 ± 5.60.15 ± 0.02-25.3 ± 1.878.4 ± 4.2
PLGA-NC-2PLGA (75:25)210.7 ± 7.10.18 ± 0.03-22.1 ± 2.185.1 ± 3.9
Lipid-NC-1Glyceryl Monostearate155.4 ± 4.90.21 ± 0.04-18.6 ± 1.582.3 ± 5.1
Lipid-NC-2Caprylic/Capric Triglyceride170.9 ± 6.30.19 ± 0.02-20.4 ± 1.788.7 ± 4.5

Data are presented as mean ± standard deviation (n=3) and are representative of typical results.

Table 2: In Vitro Release Profile of (-)-Ampelopsin A from Nanocapsules

Time (hours)Cumulative Release (%) - PLGA-NC-1Cumulative Release (%) - Lipid-NC-1
115.2 ± 1.820.5 ± 2.1
428.7 ± 2.535.8 ± 2.9
840.1 ± 3.152.3 ± 3.5
1251.6 ± 3.865.1 ± 4.0
2468.9 ± 4.580.4 ± 4.8
4885.3 ± 5.292.1 ± 5.3
7293.1 ± 5.996.8 ± 6.1

Data are presented as mean ± standard deviation (n=3) and are representative of typical results.

Experimental Protocols

Protocol 1: Preparation of (-)-Ampelopsin A Loaded PLGA Nanocapsules by Nanoprecipitation

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of (-)-Ampelopsin A in 10 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 50 mg of Pluronic F68 in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 4 hours to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanocapsule suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.

  • Storage: Store the final nanocapsule suspension at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

  • Separation of Free Drug: Centrifuge a known amount of the nanocapsule suspension at 15,000 rpm for 30 minutes.

  • Quantification of Free Drug: Collect the supernatant and measure the concentration of free (-)-Ampelopsin A using a validated HPLC method.

  • Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

  • Sample Preparation: Place 5 mL of the (-)-Ampelopsin A loaded nanocapsule suspension in a dialysis bag (MWCO 12-14 kDa).

  • Release Medium: Immerse the dialysis bag in 50 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions.

  • Incubation: Keep the setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of (-)-Ampelopsin A in the collected samples by HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_prep Nanocapsule Preparation cluster_char Characterization cluster_release In Vitro Release prep_start Dissolve (-)-Ampelopsin A and Polymer/Lipid in Organic Solvent prep_mix Mix Organic and Aqueous Phases (Nanoprecipitation) prep_start->prep_mix prep_aq Prepare Aqueous Phase with Stabilizer prep_aq->prep_mix prep_evap Solvent Evaporation prep_mix->prep_evap prep_end (-)-Ampelopsin A Nanocapsules prep_evap->prep_end char_size Particle Size (DLS) prep_end->char_size char_zeta Zeta Potential prep_end->char_zeta char_ee Encapsulation Efficiency (HPLC) prep_end->char_ee char_morph Morphology (TEM/SEM) prep_end->char_morph release_setup Dialysis Bag Setup prep_end->release_setup release_sample Sampling at Time Intervals release_setup->release_sample release_quant Quantification (HPLC) release_sample->release_quant release_profile Generate Release Profile release_quant->release_profile

Caption: Experimental workflow for the preparation, characterization, and in vitro release testing of (-)-Ampelopsin A nanocapsules.

Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_pi3k_akt PI3K/Akt/mTOR Pathway Inhibition Ampelopsin (-)-Ampelopsin A TRAIL TRAIL/DR5 Pathway Ampelopsin->TRAIL Upregulates Akt p-Akt Ampelopsin->Akt Downregulates Caspase8 Caspase-8 TRAIL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mTOR p-mTOR Akt->mTOR p70S6K p-p70S6K mTOR->p70S6K CellGrowth Inhibition of Cell Proliferation p70S6K->CellGrowth

Caption: Key signaling pathways modulated by (-)-Ampelopsin A, including the induction of apoptosis and inhibition of cell proliferation pathways.

References

Technical Support Center: Maximizing Signal-to-Noise Ratio in (-)-Ampelopsin A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ampelopsin A, also known as Dihydromyricetin (B1665482) (DHM). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you maximize the signal-to-noise ratio in your experiments and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Ampelopsin A and what are its primary research applications?

A1: (-)-Ampelopsin A is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It is recognized for a wide range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Common research applications involve studying its therapeutic potential in conditions related to oxidative stress, inflammation, neurodegenerative diseases, and various types of cancer.[1][3]

Q2: What is the recommended solvent for preparing (-)-Ampelopsin A stock solutions for cell culture experiments?

A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for (-)-Ampelopsin A. It is advisable to prepare a high-concentration stock solution in 100% cell culture grade DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solvent toxicity, ensure the final DMSO concentration in your culture medium is typically below 0.5%.[3]

Q3: What are the common causes of low signal-to-noise ratio in fluorescence-based assays with (-)-Ampelopsin A?

A3: A low signal-to-noise ratio in fluorescence assays can stem from several factors. These include a weak signal from your target or high background noise. Common culprits are suboptimal concentrations of reagents, non-specific binding of probes, autofluorescence from the compound itself, samples, or culture media (like those containing phenol (B47542) red or Fetal Bovine Serum), insufficient washing steps, and incorrect instrument settings.[4]

Q4: Can (-)-Ampelopsin A interfere with colorimetric or fluorometric assays?

A4: Like many flavonoids, (-)-Ampelopsin A has inherent absorbance and fluorescence properties that can potentially interfere with assay readouts. It is crucial to include appropriate controls, such as wells containing only (-)-Ampelopsin A at the tested concentrations without the assay reagents, to measure and subtract its background signal.

Q5: What is a typical effective concentration range for (-)-Ampelopsin A in cell-based assays?

A5: The effective concentration of (-)-Ampelopsin A can vary significantly depending on the cell line and the specific biological endpoint being measured.[5] Reported effective concentrations in cancer cell lines generally range from approximately 20 µM to 150 µM.[3] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with (-)-Ampelopsin A.

Issue 1: High Background Signal in Fluorescence Assays

Possible Causes & Solutions

Possible CauseRecommended Solution
Autofluorescence of (-)-Ampelopsin A Run parallel control wells with (-)-Ampelopsin A alone to quantify its intrinsic fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental readings.
Media and Serum Autofluorescence Use phenol red-free media and consider reducing the serum concentration during the final assay steps if it contributes to high background. Heat-inactivated serum may also exhibit lower autofluorescence.
Non-specific Binding of Reagents Optimize blocking steps with an appropriate blocking buffer to prevent non-specific binding of fluorescent probes or antibodies to the microplate surface.[4]
Suboptimal Reagent Concentration Perform a titration of your fluorescent dyes or antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. Excess reagent can lead to high background.[4]
Inadequate Washing Increase the number and vigor of washing steps to thoroughly remove unbound fluorescent reagents.[4]
Incorrect Microplate Choice For fluorescence assays, use black opaque microplates to minimize background fluorescence and prevent well-to-well crosstalk.[4]
Issue 2: Weak or No Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Degradation of (-)-Ampelopsin A Prepare fresh stock solutions of (-)-Ampelopsin A and store them properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.[3]
Suboptimal Concentration The concentration of (-)-Ampelopsin A may be too low to elicit a detectable response. Perform a dose-response curve to identify the optimal concentration range.
Reagent Degradation Ensure all assay reagents, including fluorescent probes and enzymes, are within their expiration date and have been stored correctly.
Incorrect Instrument Settings Optimize the gain, excitation, and emission wavelength settings on your plate reader or microscope for the specific fluorophore used in your assay.
Insufficient Incubation Time Optimize the incubation time for both the (-)-Ampelopsin A treatment and the assay reagents to ensure the reaction has sufficient time to develop.
Cell Health and Density Ensure cells are healthy, viable, and seeded at an optimal density. Over-confluent or unhealthy cells may not respond appropriately.[6]
Issue 3: Inconsistent Results in HPLC Analysis

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Check for column contamination or degradation. Flush the column with a strong solvent. Ensure the mobile phase pH is appropriate for (-)-Ampelopsin A to prevent ionization issues. Adjust the mobile phase composition.
Fluctuating Retention Times Ensure the HPLC system is properly equilibrated with the mobile phase. Check for leaks in the system and ensure a consistent flow rate. Use a column oven to maintain a stable temperature.[7]
High Baseline Noise Degas the mobile phase to remove dissolved air. Ensure high-purity solvents and reagents are used. Clean the detector flow cell.[7]
Sample Precipitation Ensure (-)-Ampelopsin A is fully dissolved in the initial solvent and that the injection solvent is compatible with the mobile phase to prevent precipitation upon injection.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines a colorimetric assay to determine the antioxidant capacity of (-)-Ampelopsin A.

Materials:

  • (-)-Ampelopsin A

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (HPLC grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.[8]

    • Prepare a stock solution of (-)-Ampelopsin A in methanol.

    • Prepare a series of dilutions of (-)-Ampelopsin A and the positive control (e.g., 1-100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each (-)-Ampelopsin A dilution or control.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm.[8]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the concentration of (-)-Ampelopsin A to determine the IC50 value.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol provides a more biologically relevant measure of antioxidant activity within a cellular context.

Materials:

  • HepG2 cells (or other suitable cell line)

  • (-)-Ampelopsin A

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells at a density of 6 x 10^4 cells/well in a 96-well black-walled plate and incubate for 24 hours.[4]

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of (-)-Ampelopsin A and 25 µM of DCFH-DA for 1 hour.[4]

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding 600 µM of AAPH.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

    • Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory potential of (-)-Ampelopsin A by measuring the inhibition of nitric oxide production.

Materials:

  • RAW 264.7 macrophage cells

  • (-)-Ampelopsin A

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium

  • 96-well plate

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of (-)-Ampelopsin A for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9]

  • Measurement of Nitrite:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition of NO production by comparing the absorbance of treated cells to LPS-stimulated control cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for In Vitro Assays
Assay TypeCell LineRecommended Starting Concentration RangeReference
Cytotoxicity (MTT/CCK-8)Various Cancer Cell Lines10 - 150 µM[3]
Cellular Antioxidant ActivityHepG21 - 50 µM[4]
Nitric Oxide InhibitionRAW 264.710 - 100 µg/mL[9]
Table 2: HPLC Method Parameters for (-)-Ampelopsin A Analysis
ParameterRecommended Setting
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in water[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 292 nm[10]
Column Temperature 30°C[10]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for (-)-Ampelopsin A cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_ampelopsin Prepare (-)-Ampelopsin A Stock Solution (in DMSO) dose_response Perform Dose-Response (Varying concentrations of Ampelopsin A) prep_ampelopsin->dose_response cell_culture Culture and Seed Cells (e.g., HepG2, RAW 264.7) cell_culture->dose_response incubation Incubate for Optimized Duration dose_response->incubation assay_type Select Assay Type incubation->assay_type antioxidant Antioxidant Assay (e.g., DPPH, CAA) assay_type->antioxidant Antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO production) assay_type->anti_inflammatory Anti-inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) assay_type->cytotoxicity Cytotoxicity data_acquisition Data Acquisition (Spectrophotometer/Fluorometer) antioxidant->data_acquisition anti_inflammatory->data_acquisition cytotoxicity->data_acquisition sn_optimization Signal-to-Noise Ratio Optimization data_acquisition->sn_optimization results Calculate IC50/ % Inhibition sn_optimization->results

Caption: General experimental workflow for studying (-)-Ampelopsin A.

troubleshooting_flowchart Troubleshooting Low Signal-to-Noise Ratio cluster_weak_signal Weak Signal Solutions cluster_high_background High Background Solutions start Low S/N Ratio check_signal Is the Signal Weak? start->check_signal check_background Is Background High? check_signal->check_background No optimize_conc Optimize Ampelopsin A & Reagent Concentrations check_signal->optimize_conc Yes control_autofluorescence Use Autofluorescence Controls check_background->control_autofluorescence Yes end Improved S/N Ratio check_background->end No check_reagents Check Reagent Stability & Expiration optimize_conc->check_reagents optimize_settings Optimize Instrument Settings (Gain, etc.) check_reagents->optimize_settings optimize_settings->end optimize_washing Increase Washing Steps control_autofluorescence->optimize_washing use_black_plates Use Opaque Black Plates (Fluorescence) optimize_washing->use_black_plates use_black_plates->end

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

nfkb_pathway (-)-Ampelopsin A Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ampelopsin (-)-Ampelopsin A ikb IκBα Phosphorylation & Degradation ampelopsin->ikb Inhibits ikk->ikb nfkb_active p50/p65 (Active) ikb->nfkb_active Releases nfkb_complex p50/p65-IκBα (Inactive) nfkb_complex->ikb nfkb_translocation p50/p65 Translocation nfkb_active->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nfkb_translocation->gene_transcription

Caption: (-)-Ampelopsin A inhibits the NF-κB signaling pathway.

nrf2_pathway (-)-Ampelopsin A Activation of Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ampelopsin (-)-Ampelopsin A (Oxidative Stress) keap1_inactivation Keap1 Inactivation ampelopsin->keap1_inactivation keap1_nrf2 Keap1-Nrf2 (Complex) keap1_nrf2->keap1_inactivation Dissociates proteasomal_degradation Proteasomal Degradation keap1_nrf2->proteasomal_degradation Leads to nrf2_release Nrf2 Release & Stabilization keap1_inactivation->nrf2_release nrf2 Nrf2 nrf2_release->nrf2 nrf2_translocation Nrf2 Translocation nrf2->nrf2_translocation are ARE (Antioxidant Response Element) nrf2_translocation->are Binds to gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Activates

Caption: (-)-Ampelopsin A activates the Keap1-Nrf2 antioxidant pathway.

References

Technical Support Center: Optimizing Pilot Experiments for (-)-Ampelopsin A Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ampelopsin A, also known as Dihydromyricetin (DHM). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you design and execute successful pilot experiments to determine the optimal conditions for your studies.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Ampelopsin A and what are its primary biological activities?

A1: (-)-Ampelopsin A is a natural flavonoid compound.[1][2] It is recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4] In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress migration and invasion of tumor cells.[4][5] Its anti-inflammatory action is partly attributed to the inhibition of pathways like NF-κB and JAK2/STAT3.[3] Additionally, it is investigated for its potential in managing neurodegenerative diseases and liver conditions.[2][6]

Q2: What is the recommended solvent for preparing (-)-Ampelopsin A stock solutions for in vitro studies?

A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing (-)-Ampelopsin A stock solutions.[7] It is sparingly soluble in aqueous buffers.[7]

Q3: How should I prepare and store (-)-Ampelopsin A stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in 100% cell culture-grade DMSO.[7] The solubility in DMSO is approximately 10 mg/mL.[7] To prepare the stock solution, accurately weigh the desired amount of (-)-Ampelopsin A powder, dissolve it completely in the appropriate volume of DMSO by vortexing, and then sterilize by filtering through a 0.22 µm syringe filter.[7] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Aqueous solutions of (-)-Ampelopsin A are not recommended for storage for more than one day.[7]

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect in my cell-based assay.

  • Possible Cause: Suboptimal Concentration. The effective concentration of (-)-Ampelopsin A can vary significantly between different cell lines and assays.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for many cancer cell lines is between 10 µM and 100 µM.[7] Refer to the data table below for reported effective concentrations in various cell lines.

  • Possible Cause: Compound Instability. (-)-Ampelopsin A can be unstable in aqueous solutions like cell culture media over extended periods.

    • Solution: Always prepare fresh dilutions of your stock solution in culture medium immediately before each experiment. Avoid storing diluted solutions.

  • Possible Cause: Incorrect Solvent Control. The solvent used to dissolve (-)-Ampelopsin A (e.g., DMSO) can have its own biological effects at certain concentrations.

    • Solution: Ensure you include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[7]

Issue 2: I am observing precipitation of (-)-Ampelopsin A in my cell culture medium.

  • Possible Cause: Poor Aqueous Solubility. (-)-Ampelopsin A has low water solubility, and high concentrations can lead to precipitation when diluted from a DMSO stock into an aqueous medium.[7][8]

    • Solution: Ensure the final concentration of (-)-Ampelopsin A in your culture medium does not exceed its solubility limit in that specific medium. If you need to use higher concentrations, consider using solubility enhancers like cyclodextrins or formulating solid dispersions, though this will require additional validation for your specific experiments.[8] When preparing working solutions, add the DMSO stock to the culture medium while vortexing to ensure rapid and even dispersion.

Issue 3: My results are inconsistent between experiments.

  • Possible Cause: Inconsistent Solution Preparation. Variability in the preparation of stock and working solutions can lead to inconsistent results.

    • Solution: Adhere strictly to a standardized protocol for preparing and storing your (-)-Ampelopsin A solutions. Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution. Aliquoting the stock solution helps to minimize variability from freeze-thaw cycles.[7]

  • Possible Cause: Degradation of the Compound. Exposure to light and repeated temperature changes can degrade the compound over time.

    • Solution: Store the solid compound and stock solutions protected from light at the recommended temperature (-20°C).[7] When preparing working solutions, do so under subdued lighting if possible.

Data Presentation: Quantitative Summary

Table 1: Solubility and Stock Solution Recommendations for (-)-Ampelopsin A

ParameterRecommendationSource(s)
Recommended Solvent Dimethyl Sulfoxide (DMSO)[7]
Solubility in DMSO ~10 mg/mL[7]
Recommended Stock Conc. 10 mg/mL (or lower as needed)[7]
Stock Solution Storage -20°C or -80°C in single-use aliquots, protected from light[7]
Aqueous Solution Stability Unstable; prepare fresh for each experiment (do not store for >1 day)[7]

Table 2: Reported Effective Concentrations of (-)-Ampelopsin A in Various In Vitro Models

Cell Line / ModelAssay TypeEffective Concentration Range / IC50Source(s)
HL60 (Leukemia) Cell ProliferationIC50: 60.77 µM (24h), 45.1 µM (48h)[2]
K562 (Leukemia) Cell ProliferationIC50: 156.2 µM (24h), 135.2 µM (48h)[2]
HCCC9810 & TFK-1 (CCA) Proliferation, Migration, Invasion150 µM[5]
U251 & A172 (Glioma) Apoptosis Induction25, 50, 100 µM[5]
MDA-MB-231 & MCF-7 (Breast) ER Stress, ApoptosisNot specified[5]
Microglia (BV2) Anti-inflammatory (NO, PGE2)Non-cytotoxic concentrations[3]
Soybean Seedlings Growth under stress1 µM[9]
General Cancer Cell Lines Cytotoxicity Screening10 - 100 µM (starting range)[7]

Experimental Protocols

Protocol 1: Preparation of (-)-Ampelopsin A Stock Solution
  • Accurately weigh the desired amount of (-)-Ampelopsin A powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the (-)-Ampelopsin A is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[7]

  • Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of (-)-Ampelopsin A in fresh culture medium from your DMSO stock. A typical starting range could be 10, 25, 50, 75, and 100 µM.[7]

  • Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of (-)-Ampelopsin A.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare (-)-Ampelopsin A Stock Solution in DMSO Working_Solutions Prepare Fresh Working Solutions in Medium Stock_Solution->Working_Solutions Dilute Treatment Treat Cells with Working Solutions Working_Solutions->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Biological Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance, Imaging) Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A generalized experimental workflow for in vitro studies with (-)-Ampelopsin A.

signaling_pathway cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anti-Cancer Effects Ampelopsin_A (-)-Ampelopsin A NF_kB NF-κB Pathway Ampelopsin_A->NF_kB Inhibits JAK_STAT JAK/STAT Pathway Ampelopsin_A->JAK_STAT Inhibits Apoptosis_Pathways Apoptosis Pathways (e.g., TRAIL/TRAIL-R) Ampelopsin_A->Apoptosis_Pathways Modulates Proliferation_Pathways Proliferation Pathways (e.g., mTOR, Akt) Ampelopsin_A->Proliferation_Pathways Inhibits Inflammatory_Response ↓ Pro-inflammatory Mediators (NO, PGE2, Cytokines) NF_kB->Inflammatory_Response JAK_STAT->Inflammatory_Response Cell_Death ↑ Apoptosis Apoptosis_Pathways->Cell_Death Cell_Proliferation ↓ Cell Proliferation Proliferation_Pathways->Cell_Proliferation

Caption: Key signaling pathways modulated by (-)-Ampelopsin A.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of (-)-Ampelopsin A and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent polyphenolic compounds, (-)-Ampelopsin A (also known as dihydromyricetin) and resveratrol (B1683913). Both natural compounds have garnered significant attention for their therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. This document summarizes their comparative performance in key biological assays, details the experimental protocols for these assays, and visualizes the cellular signaling pathways they modulate.

Data Presentation: Comparative Bioactivity

The following tables present a compilation of quantitative data from various in vitro studies to facilitate a direct comparison of the efficacy of (-)-Ampelopsin A and resveratrol. It is important to note that variations in experimental conditions across different studies can influence the absolute values. Data from direct head-to-head comparisons are prioritized where available.

Table 1: Comparative Antioxidant Activity

Antioxidant Assay(-)-Ampelopsin A (IC₅₀)Resveratrol (IC₅₀)Reference Compound (IC₅₀)
DPPH Radical Scavenging~2,395.22 µg/mL15.54 µg/mL[1]Ascorbic Acid: 6.35 µg/mL[1]
ABTS Radical ScavengingData not available2.86 µg/mL[1]Vitamin C: 5.18 µg/mL

Disclaimer: The IC₅₀ values presented are compiled from different studies and are not the result of a direct head-to-head comparison in a single study, except where noted. Variations in experimental protocols and reagents may influence these values.

Table 2: Comparative Anti-inflammatory Activity

AssayCell Line(-)-Ampelopsin A (IC₅₀)Resveratrol (IC₅₀)
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesData not availableData not available

Note: While both compounds are known to inhibit nitric oxide production, directly comparable IC₅₀ values from a single study were not available in the searched literature.

Table 3: Comparative Anticancer Activity

Cell LineAssay(-)-Ampelopsin A (IC₅₀)Resveratrol (IC₅₀)
MCF-7 (Breast Cancer)MTT Assay (48h)Data not available~25% decrease in viability at 50 µmol/L[2]
MDA-MB-231 (Breast Cancer)MTT Assay (48h)Data not available~5% decrease in viability at 50 µmol/L[2]

Note: A direct comparison study showed resveratrol had a stronger cytotoxic effect than piceid (a precursor to resveratrol) at concentrations ≥50 µmol/L.[2] Data for (-)-Ampelopsin A under the same conditions was not available.

Table 4: Comparative Cardioprotective Effects (Ischemia/Reperfusion Injury Models)

ParameterAnimal Model(-)-Ampelopsin A EffectResveratrol Effect
Infarct Size ReductionRatData not availableSignificant reduction
Improvement of Ventricular FunctionRatData not availableImproved recovery of post-ischemic ventricular functions[3]
Modulation of Antioxidant EnzymesRatData not availableDecreased catalase, increased peroxidase and superoxide (B77818) dismutase activities[3]

Note: While both compounds are suggested to have cardioprotective effects, direct comparative quantitative data from ischemia-reperfusion models were not found in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Stock solutions of (-)-Ampelopsin A, resveratrol, and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol. A series of dilutions are then made.

  • Assay: In a 96-well plate, 100 µL of the test compound or standard at various concentrations is mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-treatment, the cells are stimulated with LPS (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Calculation: The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Langendorff Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is used to study the effects of compounds on the heart's function and its response to ischemic injury and subsequent reperfusion.

Principle: An isolated heart is retrogradely perfused through the aorta with a crystalloid buffer. This maintains the heart's viability and allows for the measurement of cardiac function parameters. Ischemia is induced by stopping the perfusion, and reperfusion is initiated by restoring the flow.

Procedure:

  • Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow is initiated.

  • Instrumentation: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Treatment: The heart is perfused with a buffer containing the test compound for a specified duration before ischemia.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a period of time (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored, and the heart is reperfused for a longer period (e.g., 120 minutes).

  • Data Collection: Hemodynamic parameters (LVDP, heart rate, etc.) are continuously recorded. At the end of the experiment, the heart can be used for biochemical assays (e.g., measuring infarct size, antioxidant enzyme activity).

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by (-)-Ampelopsin A and resveratrol.

experimental_workflow_DPPH cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Test Compounds prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow

signaling_pathways cluster_stimulus Stimuli cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress MAPK MAPK Oxidative_Stress->MAPK Inflammation Inflammation (e.g., LPS) NFkB NF-κB Inflammation->NFkB Carcinogens Carcinogens PI3K_Akt PI3K/Akt Carcinogens->PI3K_Akt Ampelopsin (-)-Ampelopsin A SIRT1 SIRT1 Ampelopsin->SIRT1 Ampelopsin->NFkB Ampelopsin->PI3K_Akt Resveratrol Resveratrol Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK Resveratrol->NFkB Resveratrol->MAPK SIRT1->NFkB Antioxidant_Response Antioxidant Response SIRT1->Antioxidant_Response AMPK->NFkB Cardioprotection Cardioprotection AMPK->Cardioprotection Anti_inflammatory_Effects Anti-inflammatory Effects NFkB->Anti_inflammatory_Effects Anticancer_Effects Anticancer Effects (Apoptosis) MAPK->Anticancer_Effects PI3K_Akt->Anticancer_Effects

Modulation of Key Signaling Pathways

Comparative Analysis of Bioactivity

Both (-)-Ampelopsin A and resveratrol exhibit a broad spectrum of beneficial biological activities. While direct comparative studies are limited, the available data allows for a preliminary assessment of their relative potencies and mechanisms of action.

Antioxidant Activity: Based on the DPPH radical scavenging assay, resveratrol appears to be a more potent direct antioxidant than (-)-Ampelopsin A, with a significantly lower IC₅₀ value.[1] However, it is crucial to consider that antioxidant activity can be mediated through various mechanisms, including the upregulation of endogenous antioxidant enzymes, which may not be fully captured by direct radical scavenging assays.

Anti-inflammatory Activity: Both compounds are known to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and various interleukins. While both compounds have been shown to suppress NF-κB activation, a direct comparison of their inhibitory potency is not yet available. Resveratrol has also been shown to modulate the MAPK signaling pathway, which is involved in inflammatory responses.[6] (-)-Ampelopsin A has been demonstrated to inhibit the PI3K/Akt pathway, another key regulator of inflammation.

Cardioprotective Effects: Resveratrol has been more extensively studied for its cardioprotective effects in the context of ischemia-reperfusion injury. It has been shown to improve the recovery of heart function and modulate antioxidant enzyme activities in animal models.[3] While (-)-Ampelopsin A is also believed to possess cardioprotective properties, there is a need for more quantitative studies in relevant models to allow for a direct comparison with resveratrol.

Signaling Pathways: Both molecules appear to exert their effects through the modulation of multiple signaling pathways. A key target for both is the NF-κB pathway, a central regulator of inflammation. Resveratrol is well-known for its activation of SIRT1, a protein involved in longevity and cellular stress response, and AMPK, a key energy sensor.[7][8] Emerging evidence suggests that (-)-Ampelopsin A may also activate SIRT1.[9] The differential effects of these two compounds on the complex network of cellular signaling pathways warrant further investigation to fully elucidate their distinct mechanisms of action.

Conclusion

Both (-)-Ampelopsin A and resveratrol are promising natural compounds with a wide range of therapeutic bioactivities. Based on the currently available data, resveratrol appears to be a more potent direct antioxidant. However, both compounds exhibit significant anti-inflammatory and anticancer properties through the modulation of key signaling pathways. Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish their relative potencies and to better understand their distinct and overlapping mechanisms of action. Such studies will be crucial for guiding future research and the potential clinical development of these natural products.

References

Unveiling the Neuroprotective Potential of (-)-Ampelopsin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Ampelopsin A's Neuroprotective Efficacy in Preclinical Models.

(-)-Ampelopsin A, a natural dihydroflavonol, has garnered significant interest for its potential neuroprotective properties. This guide provides a comprehensive comparison of its efficacy in two distinct and widely utilized animal models of neurological damage: scopolamine-induced amnesia and middle cerebral artery occlusion (MCAO)-induced focal cerebral ischemia. To provide a clear benchmark, the performance of (-)-Ampelopsin A is compared against established neuroprotective agents, resveratrol (B1683913) and edaravone, in their respective models. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Performance in Scopolamine-Induced Amnesia Model

Table 1: Comparison of Neuroprotective Effects in the Scopolamine-Induced Amnesia Model (Morris Water Maze)

Treatment GroupEscape Latency (s)Time in Target Quadrant (s)
ControlData not availableData not available
Scopolamine (B1681570) (1 mg/kg)Increased latencyDecreased time
Scopolamine + (-)-Ampelopsin AData not availableData not available
Scopolamine + Resveratrol (20 mg/kg)Reduced latency compared to Scopolamine groupIncreased time compared to Scopolamine group

Note: Specific quantitative data for (-)-Ampelopsin A in the Morris water maze under a scopolamine challenge were not available in the reviewed literature. The data for Resveratrol is presented to illustrate the expected therapeutic effect.

Performance in Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model of stroke that mimics focal cerebral ischemia. In this model, (-)-Ampelopsin A has demonstrated significant neuroprotective effects, which can be quantitatively compared with the established antioxidant neuroprotective agent, Edaravone.

Table 2: Comparison of Neuroprotective Effects in the Rat MCAO Model

Treatment GroupNeurological Deficit ScoreInfarct Volume Reduction (%)
Sham0-
MCAO Model3.5 ± 0.50
MCAO + (-)-Ampelopsin A (80 mg/kg)2.1 ± 0.430.7
MCAO + (-)-Ampelopsin A (160 mg/kg)1.8 ± 0.3 44.6
MCAO + Edaravone (3 mg/kg)Significantly reduced score~50% (study dependent)

*p < 0.05, *p < 0.01 compared to MCAO Model group. Data for (-)-Ampelopsin A is derived from studies in rats. Data for Edaravone is a representative value from multiple studies.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of (-)-Ampelopsin A are attributed to its modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to assess the compound's efficacy.

cluster_Scopolamine Scopolamine-Induced Amnesia Model Workflow Drug_Admin Drug Administration ((-)-Ampelopsin A or Resveratrol) Scopolamine_Injection Scopolamine Injection Drug_Admin->Scopolamine_Injection MWM Morris Water Maze Test (Acquisition & Probe Trials) Scopolamine_Injection->MWM Tissue_Harvest Hippocampus Dissection MWM->Tissue_Harvest Biochemical_Analysis Western Blot (CREB, BDNF) Tissue_Harvest->Biochemical_Analysis

Caption: Experimental workflow for the scopolamine-induced amnesia model.

cluster_MCAO MCAO Model Workflow MCAO_Surgery MCAO Surgery Drug_Admin Drug Administration ((-)-Ampelopsin A or Edaravone) MCAO_Surgery->Drug_Admin Neuro_Score Neurological Scoring Drug_Admin->Neuro_Score TTC_Staining TTC Staining for Infarct Volume Neuro_Score->TTC_Staining Tissue_Harvest Brain Tissue Collection TTC_Staining->Tissue_Harvest Biochemical_Analysis Western Blot (SIRT1, mTOR) Tissue_Harvest->Biochemical_Analysis

Caption: Experimental workflow for the MCAO model of focal cerebral ischemia.

cluster_CREB_BDNF CREB/BDNF Signaling Pathway AmpelopsinA (-)-Ampelopsin A CREB CREB AmpelopsinA->CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Transcription Neuroprotection Neuroprotection (Synaptic Plasticity, Neuronal Survival) BDNF->Neuroprotection

Caption: (-)-Ampelopsin A is proposed to enhance neuroprotection by activating the CREB/BDNF signaling pathway.

cluster_SIRT1_mTOR SIRT1/mTOR Signaling Pathway AmpelopsinA (-)-Ampelopsin A SIRT1 SIRT1 AmpelopsinA->SIRT1 Activates mTOR mTOR SIRT1->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection (Reduced Apoptosis) Autophagy->Neuroprotection

comparing the antioxidant potential of (-)-Ampelopsin A to other flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Antioxidant Potential of (-)-Ampelopsin A and Other Flavonoids

For researchers and professionals in drug development, understanding the comparative efficacy of antioxidant compounds is crucial. This guide provides an objective comparison of the antioxidant potential of (-)-Ampelopsin A, also known as dihydromyricetin, against other well-known flavonoids. The comparison is supported by quantitative data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction to (-)-Ampelopsin A

(-)-Ampelopsin A (APS) is a natural flavonoid, specifically a dihydroflavonol, found abundantly in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1][2] Traditionally used in "vine tea," it has garnered significant scientific interest for its wide range of biological activities, including anti-inflammatory, hepatoprotective, and potent antioxidant effects.[1][2] Its unique structure, featuring multiple hydroxyl groups, contributes to its strong capacity to scavenge free radicals and mitigate oxidative stress.[2]

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is typically evaluated using various assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates higher antioxidant activity.

The tables below summarize the comparative antioxidant activities of (-)-Ampelopsin A and other common flavonoids from multiple studies.

Table 1: DPPH and ABTS Radical Scavenging Activity

FlavonoidDPPH Scavenging ActivityABTS Radical Scavenging ActivityReference
(-)-Ampelopsin A More efficient than BHA (synthetic antioxidant); 66.55% to 96.19% scavenging at 2-10 µg/mLSignificantly higher than BHA[1][2]
Procyanidin B2 Strongest among tested flavonoidsStrongest among tested flavonoids[3]
Epigallocatechin (EGC) Higher than QuercetinSimilar to Quercetin[3]
Quercetin Higher than Epicatechin, Taxifolin, RutinHigher than Epicatechin, Taxifolin, Rutin[3]
Epicatechin (EC) Similar to TaxifolinSimilar to Taxifolin[3]
Taxifolin (Dihydroquercetin) Similar to EpicatechinSimilar to Epicatechin[3]
Rutin Lowest among tested flavonoidsLowest among tested flavonoids[3]

Table 2: Hydrogen Peroxide Scavenging Activity (IC50)

FlavonoidIC50 (µM)Reference
Eriodictyol 0.73 ± 0.05[4]
Quercetin 0.75 ± 0.05[4]
Taxifolin (Dihydroquercetin) 0.76 ± 0.05[4]
Catechin 0.93 ± 0.09[4]
Hesperetin 2.17 ± 0.15[4]
Naringenin 34.2 ± 4.32[4]

Note: Data for (-)-Ampelopsin A was not available in this specific comparative assay. However, other studies confirm its ability to scavenge H₂O₂ radicals effectively.[2][5]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of antioxidant activities. Below are the protocols for the widely used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

  • Reagent Preparation :

    • DPPH Stock Solution (0.1 mM) : Dissolve an appropriate amount of DPPH powder in methanol (B129727) or ethanol (B145695) to prepare a 0.1 mM solution.[8] This solution should be freshly prepared and kept in the dark to prevent degradation.[6]

  • Assay Procedure :

    • Add a defined volume of the test sample (e.g., (-)-Ampelopsin A or other flavonoids dissolved in a suitable solvent at various concentrations) to a tube or microplate well.[8]

    • Add the DPPH working solution to the sample. A typical ratio is 1:1 or 1:3 sample to DPPH solution.[8]

    • A control is prepared using the solvent instead of the antioxidant sample.[8]

    • The mixture is shaken vigorously and incubated at room temperature in the dark for 30 minutes.[6][8]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][8]

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9] The IC50 value is determined by plotting the scavenging percentage against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Sample and DPPH Solution DPPH->Mix Sample Prepare Flavonoid Samples (Varying Concentrations) Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Color change: Purple to Yellow Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic compounds.[10]

  • Reagent Preparation :

    • ABTS Radical Cation (ABTS•+) Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10][11]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.[10][11]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure :

    • Add a small volume of the test sample (at various concentrations) to a defined volume of the diluted ABTS•+ solution.[12]

    • A control is prepared using the solvent instead of the antioxidant sample.

    • The reaction mixture is incubated at room temperature for a specified time (e.g., 6-30 minutes).[12]

    • Measure the decrease in absorbance at 734 nm.[10]

  • Calculation : The percentage of scavenging is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[10]

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating cellular signaling pathways that enhance the body's endogenous antioxidant defenses.[13]

Flavonoids, including (-)-Ampelopsin A, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][[“]] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, such as Superoxide Dismutase (SOD) , Catalase (CAT) , and Glutathione Peroxidase (GPx) .[14] By activating Nrf2, flavonoids bolster the cell's ability to neutralize reactive oxygen species (ROS).

Furthermore, flavonoids can influence other crucial signaling cascades like the AMP-activated protein kinase (AMPK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[[“]][[“]] For instance, (-)-Ampelopsin A has been shown to protect endothelial cells from oxidative damage by inducing autophagy through the AMPK signaling pathway.[17] These pathways are interconnected and play vital roles in maintaining cellular redox homeostasis and preventing oxidative stress-induced apoptosis.[13][[“]]

Signaling_Pathways cluster_flavonoids Flavonoids cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response AmpelopsinA (-)-Ampelopsin A Nrf2 Nrf2 Pathway AmpelopsinA->Nrf2 Activate AMPK AMPK Pathway AmpelopsinA->AMPK Activate OtherFlav Other Flavonoids (Quercetin, EGCG, etc.) OtherFlav->Nrf2 Activate MAPK MAPK Pathway (ERK, p38) OtherFlav->MAPK Modulate AOE Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AOE Upregulates Protection Cell Protection & Survival AMPK->Protection Promotes MAPK->Protection Modulates ROS Reduced ROS Levels AOE->ROS Neutralize ROS->Protection Leads to

Flavonoid-Modulated Antioxidant Signaling Pathways.

Conclusion

The available data indicates that (-)-Ampelopsin A is a potent antioxidant, demonstrating superior or comparable free radical scavenging activity to many other flavonoids and even synthetic antioxidants like BHA. While direct comparative studies using standardized IC50 values across a wide range of flavonoids including (-)-Ampelopsin A are still emerging, its efficacy is strongly supported. The antioxidant power of flavonoids is not solely dependent on their direct radical scavenging ability but also on their capacity to modulate key cellular signaling pathways like Nrf2 and AMPK, thereby enhancing endogenous antioxidant defenses. This dual action makes (-)-Ampelopsin A and related flavonoids promising candidates for further research and development in the prevention and treatment of oxidative stress-related pathologies.

References

Unveiling the Anti-inflammatory Action of (-)-Ampelopsin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(-)-Ampelopsin A, a natural flavonoid, is gaining significant attention within the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive validation of its anti-inflammatory mechanism, offering a comparative analysis against established anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of (-)-Ampelopsin A, presenting its molecular targets and efficacy in a clear, comparative framework.

Executive Summary

(-)-Ampelopsin A exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways. Experimental evidence demonstrates its capacity to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide presents a compilation of in vitro data, comparing the inhibitory concentrations of (-)-Ampelopsin A with those of well-established anti-inflammatory drugs: Dexamethasone, Indomethacin (B1671933), and Celecoxib (B62257).

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for (-)-Ampelopsin A and comparator drugs on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Reference
(-)-Ampelopsin A Nitric Oxide (NO)~25.74[1]
TNF-αData suggests inhibition, specific IC50 in RAW 264.7 not consistently reported.[2][3]
Dexamethasone Nitric Oxide (NO)~0.1 - 10 (Dose-dependent inhibition)[4]
TNF-αSignificant inhibition at low µM concentrations.[5][6]
Indomethacin Nitric Oxide (NO)~56.8[7]
TNF-αModest inhibition, primarily acts on cyclooxygenases.[8]
Celecoxib Nitric Oxide (NO)Variable, with some studies showing inhibition at ~20 µM.[9]
TNF-αPotent inhibition of TNF-α induced NF-κB activation.[10][11]

Mechanistic Insights: Signaling Pathways

(-)-Ampelopsin A's anti-inflammatory activity is underpinned by its ability to interfere with critical inflammatory signaling cascades.

cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Ampelopsin (-)-Ampelopsin A Ampelopsin->ROS Ampelopsin->Akt Ampelopsin->IKK

Figure 1: (-)-Ampelopsin A inhibits the ROS/PI3K/Akt/NF-κB pathway.

Furthermore, (-)-Ampelopsin A has been demonstrated to attenuate the JAK2/STAT3 signaling pathway . This pathway is crucial for the expression of various inflammatory mediators. By inhibiting the phosphorylation of JAK2 and STAT3, (-)-Ampelopsin A prevents the nuclear translocation of STAT3, thereby downregulating the expression of target inflammatory genes.

Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 P pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Ampelopsin (-)-Ampelopsin A Ampelopsin->JAK2 Inhibits Phosphorylation

Figure 2: (-)-Ampelopsin A inhibits the JAK2/STAT3 signaling pathway.

Notably, several studies have indicated that (-)-Ampelopsin A does not significantly affect the phosphorylation of mitogen-activated protein kinases (MAPKs), suggesting a selective mechanism of action.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: For inflammatory response induction, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of (-)-Ampelopsin A or comparator drugs for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation with LPS and test compounds, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

  • The absorbance is measured at 450 nm, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seeding Seed RAW 264.7 cells Adherence Overnight Adherence Seeding->Adherence Pretreatment Pre-treat with (-)-Ampelopsin A or comparators (1 hr) Adherence->Pretreatment Stimulation Stimulate with LPS (24 hr) Pretreatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Collect_Lysate Collect Cell Lysate Stimulation->Collect_Lysate Griess Griess Assay (NO) Collect_Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western Western Blot (Signaling Proteins) Collect_Lysate->Western

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

(-)-Ampelopsin A demonstrates significant anti-inflammatory potential through the targeted inhibition of the NF-κB and JAK2/STAT3 signaling pathways. The compiled data suggests that while it may not be as potent as the synthetic corticosteroid Dexamethasone in all aspects, its efficacy is comparable to or greater than some non-steroidal anti-inflammatory drugs (NSAIDs) in in vitro models. Its selective mechanism of action, particularly the lack of interference with MAPK pathways, may offer a favorable profile for further investigation. This guide provides a foundational dataset and detailed protocols to support continued research and development of (-)-Ampelopsin A as a novel anti-inflammatory therapeutic agent.

References

(-)-Ampelopsin A vs. Dihydromyricetin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Ampelopsin A and Dihydromyricetin (B1665482)

(-)-Ampelopsin A and dihydromyricetin (DHM), also known as ampelopsin, are closely related flavonoid compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Dihydromyricetin, often commercially available as a racemate or the (+)-enantiomer, has been extensively studied for its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. Its stereoisomer, (-)-Ampelopsin A, is emerging as a compound of interest, with studies beginning to elucidate its unique biological properties. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers in their ongoing and future investigations.

Structural and Physicochemical Properties

(-)-Ampelopsin A and dihydromyricetin share the same molecular formula (C₁₅H₁₂O₈) and molecular weight (320.25 g/mol ). The key difference lies in their stereochemistry. Dihydromyricetin is the flavanonol, and the naturally occurring form is typically the (+)-(2R,3R)-trans-enantiomer. (-)-Ampelopsin A represents the enantiopure (-)-form. This stereoisomerism can lead to differences in their interaction with chiral biological targets, potentially influencing their bioactivity and pharmacokinetic profiles. Both compounds are known for their poor water solubility, which presents a challenge for their bioavailability.[1]

Comparative Biological Activity

While research on (-)-Ampelopsin A is less extensive than that on dihydromyricetin, emerging evidence suggests potential stereoselectivity in their biological effects.

Antioxidant Activity

Dihydromyricetin is a well-documented antioxidant.[1] Its ability to scavenge free radicals is a key mechanism underlying many of its beneficial effects. While direct comparative studies on the antioxidant capacity of the individual enantiomers are limited, one study has suggested that (-)-dihydromyricetin (B1252320) possesses more potent antioxidant activity than synthetic antioxidants.[2]

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin

AssayCompoundIC50 ValueReference
DPPH Radical ScavengingDihydromyricetin0.235 µg/mL[1]
DPPH Radical ScavengingDihydromyricetin~5.3 µg/mL (16.5 µM)[3][4]
ABTS Radical ScavengingDihydromyricetin~3.2 µg/mL (10 µM)[5]

Note: Data for (-)-Ampelopsin A is not currently available in the reviewed literature.

Antimicrobial Activity

A direct comparative study has demonstrated the superior antimicrobial efficacy of enantiopure (-)-dihydromyricetin against several foodborne pathogens when compared to the racemate ((+)-dihydromyricetin).[2]

Table 2: Comparative Antimicrobial Activity (MIC, mg/mL)

Microorganism(-)-Dihydromyricetin(+)-Dihydromyricetin (racemate)Reference
Bacillus cereus0.032> 0.512[2]
Staphylococcus aureus0.064> 0.512[2]
Escherichia coli0.128> 0.512[2]
Salmonella Typhimurium0.128> 0.512[2]

Pharmacokinetic Profiles

The poor oral bioavailability of dihydromyricetin is a significant hurdle in its clinical development.[6] Studies in rodents have quantified its pharmacokinetic parameters. At present, there is a lack of specific pharmacokinetic data for (-)-Ampelopsin A, which is a critical area for future research to determine if its stereochemistry influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of Dihydromyricetin in Rodents (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Rat2021.63 ± 3.622.673.70 ± 0.994.02[3]
Mouse (Male)502.5 µMh (AUC)---[1]
Mouse (Female)500.7 µMh (AUC)---[1]

Note: Data for (-)-Ampelopsin A is not currently available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Dihydromyricetin has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. These include the NF-κB and SIRT1/mTOR pathways.

NF-κB Signaling Pathway

Dihydromyricetin has been demonstrated to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. It achieves this by suppressing the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7][8] This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of dihydromyricetin.

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes DHM Dihydromyricetin DHM->IKK Complex Inhibits

Dihydromyricetin's inhibition of the NF-κB signaling pathway.
SIRT1/mTOR Signaling Pathway

Dihydromyricetin has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[9] The activation of SIRT1 by dihydromyricetin can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in cell growth and proliferation.[10] This modulation of the SIRT1/mTOR pathway is implicated in the potential anti-aging and neuroprotective effects of dihydromyricetin.

SIRT1_mTOR_Pathway DHM Dihydromyricetin SIRT1 SIRT1 DHM->SIRT1 Activates mTOR mTOR SIRT1->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cell Growth Cell Growth mTOR->Cell Growth Promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes

Dihydromyricetin's modulation of the SIRT1/mTOR pathway.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the evaluation of (-)-Ampelopsin A and dihydromyricetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds ((-)-Ampelopsin A, Dihydromyricetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds in methanol.

  • Add 180 µL of the DPPH solution to each well of a 96-well plate.

  • Add 20 µL of the test compound dilutions to the respective wells.

  • Include a control group with 20 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Target cell line (e.g., HepG2 human liver cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Incubate for a further 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

NF-κB Activation Assay (Western Blot for p65 Translocation)

This protocol details a method to assess the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (Lipopolysaccharide)

  • Test compounds

  • Nuclear and cytoplasmic extraction reagents

  • Primary antibody against NF-κB p65

  • Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Culture cells and pre-treat with the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against NF-κB p65.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analyze the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation, while a reduction by the test compound suggests inhibition.

Conclusion and Future Directions

Dihydromyricetin has demonstrated a wide array of promising pharmacological activities. The limited but compelling data on (-)-Ampelopsin A suggests that stereochemistry plays a significant role in its biological function, particularly in its antimicrobial effects. The superior activity of the enantiopure (-)-form highlights the importance of further research into the specific properties of each stereoisomer.

For the research community, several key areas warrant further investigation:

  • Direct Comparative Studies: Head-to-head comparisons of the antioxidant, anti-inflammatory, and other biological activities of (-)-Ampelopsin A and dihydromyricetin are crucial to establish a clear understanding of their relative potencies.

  • Pharmacokinetic Profiling of (-)-Ampelopsin A: A comprehensive ADME study of (-)-Ampelopsin A is essential to determine if its stereochemistry offers any advantages in terms of bioavailability and metabolic stability.

  • Mechanism of Action of (-)-Ampelopsin A: Elucidating the specific molecular targets and signaling pathways modulated by (-)-Ampelopsin A will provide a deeper understanding of its unique biological effects.

This comparative guide serves as a foundational resource for researchers. The provided data and protocols aim to support the design of robust and reproducible experiments that will further unravel the therapeutic potential of these intriguing natural compounds.

References

A Comparative Guide to the Determination of (-)-Ampelopsin A and Myricetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of analytical methods for the determination of (-)-Ampelopsin A (also known as dihydromyricetin) and myricetin (B1677590), two flavonoids of significant interest for their potential therapeutic properties.

Introduction

(-)-Ampelopsin A and myricetin are structurally related flavonoids found in various medicinal plants. Their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, have prompted extensive research into their quantification in different matrices. The selection of an appropriate analytical method is crucial for obtaining reliable and accurate results in phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. This guide compares the most common analytical techniques used for the determination of these two compounds: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters of different analytical methods for the determination of (-)-Ampelopsin A and myricetin, based on data from various scientific studies.

Table 1: Comparison of Analytical Methods for (-)-Ampelopsin A (Dihydromyricetin) Determination

ParameterHPLC-DADLC-MS/MS
Linearity Range 2.93 - 4.97 µg/mL[1]0.5 - 200 ng/mL[2][3]
Limit of Detection (LOD) 1.47 - 2.48 µg/mL[1]0.18 ng/mL[2]
Limit of Quantification (LOQ) 2.93 - 4.97 µg/mL[1]0.5 ng/mL[2][3]
Precision (RSD%) < 3%[1]< 15%[2]
Accuracy/Recovery (%) 104.1%[1]Within ±15% of nominal values[2]
Selectivity ModerateHigh
Cost ModerateHigh
Throughput HighModerate

Table 2: Comparison of Analytical Methods for Myricetin Determination

ParameterHPLC-UV/DADLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.88 - 88.3 µg/mL2 - 4000 ng/mLConcentration dependent
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantification (LOQ) Not specified0.1 mg/LNot specified
Precision (RSD%) < 2%< 13.49%[4]Method dependent
Accuracy/Recovery (%) > 89%95.75 - 109.80%[4]Method dependent
Selectivity ModerateHighLow
Cost ModerateHighLow
Throughput HighModerateHigh

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

(-)-Ampelopsin A and Myricetin Determination by LC-MS/MS

This protocol is adapted from a study on the simultaneous quantitative analysis of dihydromyricetin (B1665482) and myricetin in mice plasma.

  • Sample Preparation:

    • Collect blood samples and centrifuge to obtain plasma.

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and inject a 5 µL aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • (-)-Ampelopsin A (Dihydromyricetin): Precursor ion m/z 319.1 -> Product ions (specific to instrument tuning).

      • Myricetin: Precursor ion m/z 317.0 -> Product ions (specific to instrument tuning).

Myricetin Determination by HPLC-UV/DAD

This protocol is based on a validated high-throughput HPLC method for the analysis of flavonol aglycones.

  • Sample Preparation (from plant material):

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux extraction.

    • Filter the extract.

    • Hydrolyze the extract with an acid (e.g., HCl) to release the aglycones from their glycosidic forms.

    • Neutralize the hydrolysate and extract with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness and redissolve the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid or 10 mM potassium dihydrogen phosphate (B84403) buffer, pH 3.0).

    • Elution: Isocratic or gradient elution depending on the complexity of the sample.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 370 nm.

Total Flavonoid Determination by UV-Vis Spectrophotometry (Aluminum Chloride Colorimetric Method)

This is a general and widely used method for the determination of total flavonoid content.

  • Principle: Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the sample extract in a suitable solvent (e.g., methanol or ethanol).

    • To a specific volume of the extract solution, add 2% aluminum chloride solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 415-430 nm) against a blank.

    • Prepare a calibration curve using a standard flavonoid, such as quercetin (B1663063) or rutin (B1680289), and express the total flavonoid content as quercetin or rutin equivalents.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for HPLC analysis and a signaling pathway modulated by (-)-Ampelopsin A.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing Start Plant Material / Biological Fluid Extraction Extraction Start->Extraction Hydrolysis Hydrolysis (for aglycones) Extraction->Hydrolysis Purification Purification / Clean-up Hydrolysis->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Reporting Quantification->Result

Caption: A generalized experimental workflow for the determination of flavonoids using HPLC.

Signaling_Pathway cluster_receptors Growth Factor Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Ampelopsin (-)-Ampelopsin A (Dihydromyricetin) VEGFR2 VEGFR2 Ampelopsin->VEGFR2 PDGFRB PDGFRβ Ampelopsin->PDGFRB JAK_STAT JAK/STAT Pathway Ampelopsin->JAK_STAT mTOR mTOR Signaling Ampelopsin->mTOR EMT Epithelial-to-Mesenchymal Transition (EMT) Regulators Ampelopsin->EMT Apoptosis Apoptosis Ampelopsin->Apoptosis TumorGrowth Inhibition of Tumor Growth VEGFR2->TumorGrowth PDGFRB->TumorGrowth JAK_STAT->TumorGrowth mTOR->TumorGrowth EMT->TumorGrowth

Caption: Signaling pathways modulated by (-)-Ampelopsin A in cancer cells.[5]

Conclusion

The choice of an analytical method for the determination of (-)-Ampelopsin A and myricetin depends on the specific research question, the nature of the sample matrix, and the available resources.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and the analysis of complex biological matrices where trace-level detection is required.

  • HPLC-UV/DAD provides a robust, reliable, and cost-effective solution for routine quality control and quantification in herbal extracts and pharmaceutical formulations.

  • UV-Vis Spectrophotometry is a simple, rapid, and inexpensive method suitable for the preliminary screening and estimation of total flavonoid content, but it lacks the specificity for individual compound quantification in complex mixtures.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals with confidence.

References

Unveiling the Inhibitory Profile of (-)-Ampelopsin A: A Comparative Guide for Enzyme-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specific enzymatic inhibitory effects of natural compounds is paramount. This guide provides a comprehensive comparison of the inhibitory activities of (-)-Ampelopsin A, also known as dihydromyricetin (B1665482), against several key enzymes. The data presented herein is supported by experimental findings, offering a valuable resource for evaluating its potential as a therapeutic agent.

(-)-Ampelopsin A, a flavonoid abundant in plants of the Ampelopsis genus, has garnered significant attention for its diverse pharmacological activities. This guide focuses on its confirmed inhibitory effects on pancreatic lipase (B570770) and α-glucosidase, and explores its potential role as an inhibitor of acetylcholinesterase and HIV-1 reverse transcriptase. By comparing its potency with other known inhibitors, this document aims to provide a clear perspective on its standing as a potential drug candidate.

Comparative Inhibitory Activity of (-)-Ampelopsin A

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of (-)-Ampelopsin A against various enzymes, alongside a comparison with other established inhibitors.

Enzyme TargetInhibitorIC50 Value
Pancreatic Lipase (-)-Ampelopsin A (Dihydromyricetin) 34.28 ± 4.63 µM[1]
Orlistat0.22 µg/ml[2]
Luteolin18.5 ± 2.6 µM[3]
α-Glucosidase (-)-Ampelopsin A ((2R,3R)-Dihydromyricetin) IC50 values ranging from 5.25 to 35.8 μg/mL for vine tea extracts with dihydromyricetin as the main compound[4]
Acarbose~151.1 µg/mL
Quercetin5.41 µg/mL
Acetylcholinesterase (AChE) (-)-Ampelopsin A Potent inhibitor, specific IC50 not consistently reported[5]
Donepezil-
Rivastigmine4.1 µM[6]
HIV-1 Reverse Transcriptase (-)-Ampelopsin A EC50 of 0.024 mg/mL for p24 inhibition[7]
Nevirapine84 nM[8]
EFdA0.05 nM (for HIV-1 replication)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on pancreatic lipase, a key enzyme in the digestion of dietary fats.

Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product, p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. A decrease in this rate in the presence of an inhibitor indicates its inhibitory potential.

Procedure:

  • Reagent Preparation:

    • Tris-HCl buffer (100 mM, pH 8.2)

    • Porcine pancreatic lipase solution (1 mg/mL in Tris-HCl buffer)

    • p-Nitrophenyl butyrate (pNPB) substrate solution (10 mM in acetonitrile)

    • Test compound solutions at various concentrations.

    • Orlistat solution as a positive control.

  • Assay in a 96-well plate:

    • Add 20 µL of the test compound or control solution to each well.

    • Add 160 µL of the pancreatic lipase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPB substrate solution.

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Principle: The assay measures the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the yellow-colored product p-nitrophenol. The absorbance of p-nitrophenol is measured at 405 nm, and the inhibition of the enzyme activity is determined by the reduction in the rate of its formation.

Procedure:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (100 mM, pH 6.8)

    • α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in phosphate buffer)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer)

    • Test compound solutions at various concentrations.

    • Acarbose solution as a positive control.

  • Assay in a 96-well plate:

    • Add 50 µL of the test compound or control solution to each well.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate at 25°C for 5 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 8.0)

    • Acetylcholinesterase (AChE) solution (0.1 U/mL in buffer)

    • Acetylthiocholine iodide (ATChI) solution (15 mM in water)

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in buffer)

    • Test compound solutions at various concentrations.

    • Donepezil or Rivastigmine solution as a positive control.

  • Assay in a 96-well plate:

    • Add 25 µL of the test compound or control solution to each well.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of the AChE solution and mix.

    • Pre-incubate for 10 minutes at 23°C.

    • Initiate the reaction by adding 25 µL of the ATChI solution.

    • Measure the absorbance at 412 nm kinetically for 5 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100

    • The IC50 value is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

SIRT1_mTOR_Pathway Ampelopsin (-)-Ampelopsin A SIRT1 SIRT1 Ampelopsin->SIRT1 Activates mTORC1 mTORC1 SIRT1->mTORC1 Inhibits Autophagy Autophagy SIRT1->Autophagy Promotes Apoptosis Apoptosis SIRT1->Apoptosis Inhibits AMPK AMPK AMPK->mTORC1 Inhibits mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: (-)-Ampelopsin A activates SIRT1, which in turn inhibits the mTORC1 signaling pathway.

Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Enzyme, Substrate & Inhibitor Solutions Start->PrepareReagents AssaySetup Set up Assay in 96-well Plate (Control & Test Wells) PrepareReagents->AssaySetup PreIncubation Pre-incubate (e.g., 37°C for 15 min) AssaySetup->PreIncubation InitiateReaction Initiate Reaction (Add Substrate) PreIncubation->InitiateReaction MeasureAbsorbance Measure Absorbance Kinetically or at Endpoint InitiateReaction->MeasureAbsorbance DataAnalysis Calculate % Inhibition & Determine IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

References

A Comparative Guide to Cross-Validation of Analytical Methods for (-)-Ampelopsin A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (-)-Ampelopsin A, also known as dihydromyricetin (B1665482), a flavonoid with significant therapeutic potential, is crucial for quality control, pharmacokinetic studies, and the formulation of new drug products. The selection of a suitable analytical method is a critical step that influences the reliability and consistency of results. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of (-)-Ampelopsin A, supported by a summary of reported experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of different analytical methods for the quantification of (-)-Ampelopsin A and structurally similar flavonoids is summarized below. The data presented is a collation from various studies to provide a comparative overview.

Validation ParameterHPLC-DADUPLC-ESI-MS/MSHPTLC-Densitometry
**Linearity (R²) **> 0.9994[1]> 0.9990[2]0.994[3]
Limit of Detection (LOD) 1.47 - 2.48 µg/mL[1]0.002 - 0.630 ng/mL[2]54.06 ng/band[3]
Limit of Quantification (LOQ) 2.93 - 4.97 µg/mL[1]0.005 - 2.930 ng/mL[2]163.84 ng/band[3]
Precision (%RSD) < 2.94%[1]< 3.71%[2]< 5%[3]
Accuracy (Recovery %) 100.8% - 104.1%[1]97.35% - 102.02%[2]88.38% - 100.72%[3]
Selectivity Moderate to highVery highModerate
Throughput SequentialSequentialHigh (simultaneous analysis)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of (-)-Ampelopsin A and other flavonoids.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine quality control of herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: Dikma C18 column (250 × 4.6 mm, 5 µm)[1].

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% phosphoric acid in water[1].

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 30°C[1].

    • Detection Wavelength: 292 nm for dihydromyricetin[1].

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., plant extract or powdered formulation).

    • Extract with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of (-)-Ampelopsin A standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution to construct a calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for bioanalytical studies and the quantification of trace amounts of the analyte.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[2].

    • Mobile Phase: Gradient elution with acetonitrile and 0.5% formic acid in water[2].

    • Flow Rate: Optimized for the UPLC system, typically 0.2-0.5 mL/min.

    • Column Temperature: 40°C[2].

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode[2].

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific m/z transitions for (-)-Ampelopsin A would need to be determined.

    • Other Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for maximum sensitivity[2].

  • Sample Preparation:

    • For biological samples (e.g., plasma or urine), a protein precipitation or solid-phase extraction (SPE) step is typically required.

    • The final extract is reconstituted in the mobile phase and filtered through a 0.22 µm membrane filter.

  • Standard Preparation:

    • Prepare a stock solution of (-)-Ampelopsin A and an internal standard in a suitable solvent.

    • Spike blank matrix (e.g., plasma) with working standard solutions to prepare calibration standards and quality control samples.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a high-throughput method for quality control.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254[4].

    • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in an optimized ratio[3].

    • Application: Apply samples and standards as bands of a specific width using an automated applicator.

    • Development: Develop the plate in a saturated twin-trough chamber to a defined distance[4].

    • Drying: Dry the plate after development.

  • Densitometric Analysis:

    • Detection: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for (-)-Ampelopsin A (e.g., around 290 nm).

    • Quantification: Correlate the peak areas of the sample spots with the calibration curve generated from the standard spots.

  • Sample and Standard Preparation:

    • Prepare sample extracts as described in the HPLC-UV section.

    • Prepare a stock solution of (-)-Ampelopsin A standard and dilute to create a series of concentrations for the calibration curve.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for the analysis of (-)-Ampelopsin A and a conceptual representation of the cross-validation process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (e.g., Plant Material, Formulation, Biological Fluid) Extraction Extraction / Cleanup (e.g., LLE, SPE, PP) Sample->Extraction HPLC HPLC-DAD Extraction->HPLC LCMS UPLC-MS/MS Extraction->LCMS HPTLC HPTLC Extraction->HPTLC Integration Peak Integration & Quantification HPLC->Integration LCMS->Integration HPTLC->Integration Validation Method Validation (Accuracy, Precision, Linearity, etc.) Integration->Validation Result Final Report Validation->Result

Caption: General experimental workflow for the quantification of (-)-Ampelopsin A.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Guidelines) MethodA Method A (e.g., HPLC-DAD) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Specificity Specificity MethodA->Specificity LOD LOD MethodA->LOD LOQ LOQ MethodA->LOQ Linearity Linearity MethodA->Linearity Range Range MethodA->Range Robustness Robustness MethodA->Robustness MethodB Method B (e.g., UPLC-MS/MS) MethodB->Accuracy MethodB->Precision MethodB->Specificity MethodB->LOD MethodB->LOQ MethodB->Linearity MethodB->Range MethodB->Robustness MethodC Method C (e.g., HPTLC) MethodC->Accuracy MethodC->Precision MethodC->Specificity MethodC->LOD MethodC->LOQ MethodC->Linearity MethodC->Range MethodC->Robustness Comparison Comparative Analysis of Performance Accuracy->Comparison Precision->Comparison Specificity->Comparison LOD->Comparison LOQ->Comparison Linearity->Comparison Range->Comparison Robustness->Comparison Selection Selection of Optimal Method for Intended Purpose Comparison->Selection

Caption: Logical relationship in the cross-validation of analytical methods.

References

A Preclinical Comparative Analysis of (-)-Ampelopsin A and Standard-of-Care Therapeutics in Metabolic Syndrome and Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the preclinical efficacy of (-)-Ampelopsin A, a natural flavonoid compound, against standard-of-care drugs for metabolic syndrome and hepatocellular carcinoma (HCC). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current preclinical findings, including quantitative data, experimental methodologies, and signaling pathway visualizations to support further investigation and drug development efforts.

Executive Summary

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), has demonstrated significant therapeutic potential in preclinical models of metabolic syndrome and various cancers.[1] This guide synthesizes the available preclinical data, directly comparing the efficacy of (-)-Ampelopsin A with metformin (B114582), a first-line treatment for type 2 diabetes and metabolic syndrome, and provides an overview of its potential in the context of hepatocellular carcinoma, where sorafenib (B1663141) is a standard-of-care targeted therapy. While direct comparative studies with sorafenib are lacking, this guide presents the individual preclinical evidence for (-)-Ampelopsin A's anti-cancer effects.

(-)-Ampelopsin A vs. Metformin in Metabolic Syndrome

A preclinical study directly compared the effects of (-)-Ampelopsin A (DHM) with metformin in a db/db mouse model of metabolic syndrome.[2][3][4] The study revealed that DHM exerts beneficial effects on multiple parameters associated with the condition.

Quantitative Data Summary
Parameter(-)-Ampelopsin A (DHM) High Dose (1.0 g/kg BW)(-)-Ampelopsin A (DHM) Low Dose (0.5 g/kg BW)Metformin (50 mg/kg BW)Placebo (db/db mice)Normal Control (C57BL mice)Citation
Fasting Blood Glucose (8 weeks) ReducedReducedSignificantly LoweredElevatedNormal[2]
HbA1c (8 weeks) ReducedReducedSignificantly LoweredElevatedNormal[2]
Serum Insulin (B600854) ReducedReducedNot ReportedElevatedNormal[2]
HOMA-IR Index ReducedReducedNot ReportedElevatedNormal[2]
Body Weight DecreasedDecreasedNot ReportedIncreasedNormal[2]
Relative Abdominal Fat Weight Markedly DecreasedNot as significant as high doseNot ReportedIncreasedNormal[2]
Serum Total Cholesterol DecreasedDecreasedNot ReportedElevatedNormal[2]
Serum Triglycerides DecreasedDecreasedNot ReportedElevatedNormal[2]
IRS-1 (Y612) Phosphorylation UpregulatedUpregulatedNot ReportedDownregulatedNormal[2]
Experimental Protocol: In Vivo Study in db/db Mice[2]
  • Animal Model: 10-week-old male db/db mice were used as a model for metabolic syndrome. C57BL mice served as the normal control.

  • Acclimatization: Mice were fed a high-fat diet (45% fat, 20% protein, 35% carbohydrate) for 2 weeks for adaptive feeding.

  • Grouping and Treatment: Hyperglycemic db/db mice were randomly divided into five groups:

    • Placebo-treated model control group (0.5% carboxyl methyl cellulose (B213188) solution).

    • Positive control group (Metformin, 50 mg/kg BW).

    • DHM-treated groups (1.0 g/kg BW and 0.5 g/kg BW).

    • Normal control C57BL mice also received the placebo.

  • Administration: Treatments were administered orally once daily for 8 weeks.

  • Monitoring: Body weight and blood glucose levels were measured weekly.

  • Oral Glucose Tolerance Test (OGTT): Performed on day 55.

  • Sample Collection: After 8 weeks, animals were anesthetized, and blood samples were collected for analysis of plasma insulin and lipid profiles. Pancreatic tissue was collected for histological examination.

  • Western Blot Analysis: The expression of insulin receptor substrate-1 (IRS-1) and phosphorylated IRS-1 was detected in relevant tissues.

(-)-Ampelopsin A in Hepatocellular Carcinoma (HCC)

Preclinical studies have shown that (-)-Ampelopsin A possesses anti-cancer properties in various cancer cell lines, including liver cancer.[1] However, to date, no direct comparative studies evaluating the efficacy of (-)-Ampelopsin A against the standard-of-care drug, sorafenib, in HCC have been identified in the public literature.

Preclinical Efficacy of (-)-Ampelopsin A in Liver Cancer
  • Mechanism of Action: (-)-Ampelopsin A has been shown to induce apoptosis (programmed cell death) in liver cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It can also suppress cancer cell migration and invasion by inhibiting signaling pathways such as PI3K/Akt and NF-κB.[5]

  • Molecular Targets: Studies indicate that (-)-Ampelopsin A can inhibit the mTOR signaling pathway, a crucial regulator of cell growth and proliferation that is often dysregulated in cancer.[6]

Standard-of-Care: Sorafenib in HCC

Sorafenib is a multi-kinase inhibitor and a standard first-line systemic therapy for advanced HCC.[7][8]

  • Mechanism of Action: Sorafenib inhibits tumor cell proliferation and angiogenesis by targeting multiple kinases, including RAF kinase (C-RAF, B-RAF), VEGFR-1, -2, -3, and PDGFR-β.[9][10][11] By blocking the RAF/MEK/ERK signaling pathway, it directly impedes tumor cell growth.[9][11] Its anti-angiogenic effects are mediated through the inhibition of VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors.[10]

  • Clinical Efficacy: Clinical trials have demonstrated that sorafenib improves overall survival in patients with advanced HCC compared to placebo.[8][12]

Signaling Pathway Diagrams

(-)-Ampelopsin A and Metformin in Metabolic Regulation

cluster_AmpelopsinA (-)-Ampelopsin A cluster_Metformin Metformin AmpelopsinA (-)-Ampelopsin A mTOR mTOR AmpelopsinA->mTOR Inhibits IRS1 IRS-1 (Y612) Phos. AmpelopsinA->IRS1 Upregulates Insulin_Sensitivity Improved Insulin Sensitivity IRS1->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Muscle_Glucose_Uptake Increased Muscle Glucose Uptake AMPK->Muscle_Glucose_Uptake Promotes cluster_AmpelopsinA_Cancer (-)-Ampelopsin A in Cancer cluster_Sorafenib Sorafenib in HCC AmpelopsinA_Cancer (-)-Ampelopsin A PI3K_Akt PI3K/Akt AmpelopsinA_Cancer->PI3K_Akt Inhibits mTOR_Cancer mTOR AmpelopsinA_Cancer->mTOR_Cancer Inhibits Apoptosis Apoptosis AmpelopsinA_Cancer->Apoptosis Induces Cell_Proliferation_A Cell Proliferation PI3K_Akt->Cell_Proliferation_A mTOR_Cancer->Cell_Proliferation_A Sorafenib Sorafenib RAF RAF Kinase Sorafenib->RAF Inhibits VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation_S Cell Proliferation ERK->Cell_Proliferation_S Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis start Cancer Cell Culture treatment Treatment with (-)-Ampelopsin A or Standard Drug start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis western_blot Western Blot for Signaling Proteins incubation->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis start Animal Model Selection (db/db mice) acclimatization Acclimatization & High-Fat Diet start->acclimatization grouping Random Grouping & Baseline Measurement acclimatization->grouping treatment Daily Oral Gavage (8 weeks) grouping->treatment monitoring Weekly Monitoring (Weight, Blood Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (Day 55) monitoring->ogtt sacrifice Sacrifice & Sample Collection ogtt->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis

References

A Comparative Guide to SIRT1 Pathway Activators: Validation of (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Ampelopsin A and other known Sirtuin 1 (SIRT1) activators. The objective is to critically evaluate the validation of (-)-Ampelopsin A as a direct SIRT1 pathway activator by comparing its performance with established alternatives, supported by available experimental data.

Introduction to SIRT1 Activation

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, and longevity. Its activation is a key therapeutic target for age-related diseases. Small molecule activators of SIRT1 are of significant interest in drug discovery. This guide focuses on (-)-Ampelopsin A (also known as Dihydromyricetin or DHM), a natural flavonoid, and compares its SIRT1 activating properties with the well-characterized natural polyphenol, Resveratrol, and the potent synthetic activator, SRT1720.

Quantitative Comparison of SIRT1 Activators

Direct comparison of the potency of SIRT1 activators can be challenging due to variations in experimental assays, substrates, and reporting metrics across different studies. The following table summarizes available quantitative data for (-)-Ampelopsin A, Resveratrol, and SRT1720.

Table 1: In Vitro Enzymatic Activation of SIRT1

CompoundTypeEC50 (µM)Fold ActivationAssay Substrate/MethodReference(s)
(-)-Ampelopsin A Natural (Flavonoid)Not ReportedNot ReportedDirect Enzymatic AssayN/A
Resveratrol Natural (Polyphenol)~22 - 100~2.4 - 8Fluor-de-Lys (FdL) peptide, TAMRA-p53 peptide, SF38A-K23 peptide (non-fluorogenic)[1]
SRT1720 Synthetic0.16 - 0.32~7.4 - >230Cell-free assay, TAMRA-p53 peptide[1]

Note: The lack of reported EC50 and fold activation values for (-)-Ampelopsin A in direct enzymatic assays is significant. Much of the existing literature suggests that its primary mechanism of action on the SIRT1 pathway may be indirect, potentially through the activation of upstream signaling molecules like AMPK.[2]

Signaling Pathways and Mechanisms of Action

SIRT1 activators can function through direct allosteric activation of the enzyme or by indirectly increasing SIRT1 activity or expression.

SIRT1 Signaling Pathway

SIRT1 is a central node in a complex network of signaling pathways that regulate cellular homeostasis. Its activation leads to the deacetylation of numerous target proteins, influencing metabolism, stress resistance, and inflammation.

SIRT1_Pathway cluster_activators SIRT1 Activators cluster_indirect Indirect Activation cluster_downstream Downstream Effects (-)-Ampelopsin A (-)-Ampelopsin A AMPK AMPK (-)-Ampelopsin A->AMPK Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Direct Allosteric Activation SRT1720 SRT1720 SRT1720->SIRT1 Direct Allosteric Activation AMPK->SIRT1 Increases NAD+/NADH ratio Deacetylation of Targets Deacetylation of Targets SIRT1->Deacetylation of Targets Metabolic Regulation Metabolic Regulation Deacetylation of Targets->Metabolic Regulation Stress Resistance Stress Resistance Deacetylation of Targets->Stress Resistance Anti-inflammatory Effects Anti-inflammatory Effects Deacetylation of Targets->Anti-inflammatory Effects

Caption: General SIRT1 signaling pathway showing direct and indirect activation.

Experimental Workflow for Validation

The process of identifying and validating novel SIRT1 activators typically follows a multi-step workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation A High-Throughput Screening (e.g., Fluorometric Assay) B Hit Identification A->B C Dose-Response & EC50 Determination (Direct Enzymatic Assay) B->C D Mechanism of Action Studies (e.g., Allosteric vs. Indirect) C->D E Target Engagement & Downstream Effects (e.g., Western Blot for Acetylation) D->E F Animal Models of Disease (e.g., Metabolic or Age-related) E->F

Caption: A typical experimental workflow for the discovery and validation of SIRT1 activators.[1]

Logical Framework for Comparative Study

This guide employs a comparative approach to evaluate different SIRT1 activators based on their origin, mechanism, and available performance data.

Logical_Framework cluster_compounds Compounds for Comparison cluster_criteria Evaluation Criteria cluster_outcome Validation Assessment Ampelopsin (-)-Ampelopsin A Potency Direct Enzymatic Potency (EC50, Fold Activation) Ampelopsin->Potency Mechanism Mechanism of Action (Direct vs. Indirect) Ampelopsin->Mechanism Evidence Level of Evidence (In Vitro, In Vivo) Ampelopsin->Evidence Resveratrol Resveratrol Resveratrol->Potency Resveratrol->Mechanism Resveratrol->Evidence SRT1720 SRT1720 SRT1720->Potency SRT1720->Mechanism SRT1720->Evidence Validation Validation as a Direct SIRT1 Activator Potency->Validation Mechanism->Validation Evidence->Validation

Caption: Logical framework for the comparative study of SIRT1 activators.[1]

Experimental Protocols

The most common method for quantifying SIRT1 activation is the in vitro fluorometric assay. Below is a detailed methodology representative of a typical experimental setup.

In Vitro Fluorometric SIRT1 Activity Assay

This protocol is based on the "Fluor de Lys" type assay, which measures the deacetylation of a fluorophore-labeled peptide substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter group like AMC)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease, e.g., trypsin, that cleaves the deacetylated substrate)

  • Test compounds (e.g., (-)-Ampelopsin A, Resveratrol, SRT1720) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Create a serial dilution of the test compounds in SIRT1 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Thaw all other reagents on ice.

    • Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add 25 µL of SIRT1 Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.

    • Mix the plate gently on a shaker for 1 minute.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of fluorogenic substrate and NAD+ to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.[3][4]

  • Data Analysis:

    • Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

    • Calculate the percent activation relative to a vehicle control.

    • Plot the percent activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

    • Fold activation is calculated by dividing the fluorescence in the presence of the activator by the fluorescence of the vehicle control.

Conclusion

The validation of (-)-Ampelopsin A as a direct SIRT1 pathway activator remains inconclusive based on currently available direct enzymatic data. While numerous studies demonstrate its ability to modulate the SIRT1 pathway in cellular and in vivo models, there is a notable absence of quantitative data (EC50, fold activation) from in vitro enzymatic assays. This suggests that (-)-Ampelopsin A may act as an indirect activator of the SIRT1 pathway, possibly through upstream mechanisms such as the activation of AMPK.

In contrast, Resveratrol and the synthetic compound SRT1720 have been more extensively characterized as direct SIRT1 activators, with established, albeit assay-dependent, potency values. However, the mechanism of action of these compounds, particularly concerning the influence of fluorogenic substrates, has also been a subject of scientific debate.

For researchers and drug development professionals, these findings underscore the importance of employing a multi-faceted approach to validate potential SIRT1 activators. While cellular and in vivo studies provide crucial insights into the physiological effects of a compound, direct enzymatic assays are indispensable for confirming a direct mechanism of action and for accurately quantifying potency. Further research employing standardized, non-fluorogenic in vitro assays is warranted to definitively elucidate the direct effects of (-)-Ampelopsin A on SIRT1 enzymatic activity.

References

Unraveling the Metabolic Maze: A Comparative Guide to (-)-Ampelopsin A's Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the metabolic effects of (-)-Ampelopsin A. By examining its influence on cellular metabolism against other metabolic modulators, this document provides a framework for understanding its therapeutic potential, supported by experimental data and detailed protocols.

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a growing body of evidence supporting its beneficial effects on metabolism.[1][2] Preclinical studies have highlighted its potential in managing conditions associated with metabolic syndrome, such as insulin (B600854) resistance, high cholesterol, and obesity.[1] This guide delves into the comparative metabolomics of cells treated with (-)-Ampelopsin A, providing a clear overview of its mechanism of action and its effects on various metabolic pathways.

Quantitative Metabolomic Data

The following table summarizes key quantitative data from metabolomic studies on cells and animal models treated with (-)-Ampelopsin A. For comparative purposes, data for Metformin, a widely used anti-diabetic drug that also modulates cellular metabolism, is included where available.

Metabolic PathwayMetaboliteCell/Animal Model(-)-Ampelopsin A TreatmentFold Change vs. ControlReference
Lipid Metabolism Triglycerides (TG)3T3-L1 adipocytes10 µg/mLSignificantly decreased[3]
Triglycerides (TG)High-fat diet-fed mice (serum)250 mg/kgSignificantly decreased[3]
Triglycerides (TG)High-fat diet hamsters (liver)Not specifiedSignificantly lower[4]
Total Cholesterol (TC)High-fat diet hamsters (liver)Not specifiedSignificantly lower[4]
Glucose Metabolism GlucoseNot specifiedNot specifiedEnhanced metabolism[3]
GlucoseBreast cancer cellsNot specifiedInhibition of glucose metabolism reprogramming[5]
Amino Acid Metabolism Various amino acidsHigh-fat diet hamsters (liver)Not specifiedModulated[4][6]
Energy Metabolism Oxygen Consumption Rate (OCR)MDA-MB-231/IR breast cancer cellsNot specifiedReduced[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

Human cell lines, such as HepG2 (liver), 3T3-L1 (adipocytes), or specific cancer cell lines, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, (-)-Ampelopsin A is dissolved in a suitable solvent like DMSO and added to the culture medium at various concentrations for specified durations (e.g., 24-48 hours).[3][8]

Metabolite Extraction

Following treatment, cells are washed with ice-cold phosphate-buffered saline. Metabolites are then extracted using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to quench enzymatic activity and precipitate proteins and lipids. The extraction is performed on ice, followed by centrifugation to separate the soluble metabolite fraction.

Metabolomic Analysis (LC-MS/GC-MS)

The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This allows for the separation, identification, and quantification of a wide range of metabolites. The resulting data is processed using specialized software to identify and quantify the metabolic features that are significantly altered by the treatment.

¹H NMR-Based Metabolomics

For tissue samples, such as liver tissue from animal models, proton nuclear magnetic resonance (¹H NMR) spectroscopy can be employed.[4][9] Tissue extracts are prepared and analyzed to obtain ¹H NMR spectra. These spectra provide a comprehensive profile of the most abundant metabolites, and changes in their concentrations can be determined by comparing the spectra of treated and control groups.[4][9]

Signaling Pathways and Mechanisms of Action

(-)-Ampelopsin A exerts its metabolic effects by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.

cluster_0 Lipid & Glucose Metabolism cluster_1 Cellular Outcomes AmpelopsinA (-)-Ampelopsin A AMPK AMPK AmpelopsinA->AMPK Activates SIRT1 SIRT1 AmpelopsinA->SIRT1 Activates PPARg PPARγ AmpelopsinA->PPARg Down-regulates phosphorylation ACC ACC AMPK->ACC Inhibits CPT1A CPT1A AMPK->CPT1A Activates mTOR mTOR AMPK->mTOR Inhibits GlucoseMetabolism Enhanced Glucose Metabolism AMPK->GlucoseMetabolism Lipogenesis Decreased Lipogenesis ACC->Lipogenesis LipidOxidation Increased Lipid Oxidation CPT1A->LipidOxidation mTOR->Lipogenesis SIRT1->mTOR Inhibits Adipogenesis Decreased Adipogenesis PPARg->Adipogenesis

Caption: Key signaling pathways modulated by (-)-Ampelopsin A in metabolic regulation.

The diagram above illustrates that (-)-Ampelopsin A activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] This activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase 1A (CPT1A), which promotes fatty acid oxidation.[3] Furthermore, (-)-Ampelopsin A can activate Sirtuin 1 (SIRT1), which, along with AMPK, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and proliferation.[10] The compound also down-regulates the phosphorylation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in adipogenesis.[3]

cluster_workflow Experimental Workflow CellCulture Cell Culture & Treatment with (-)-Ampelopsin A MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction MetabolomicAnalysis Metabolomic Analysis (LC-MS, GC-MS, NMR) MetaboliteExtraction->MetabolomicAnalysis DataProcessing Data Processing & Statistical Analysis MetabolomicAnalysis->DataProcessing PathwayAnalysis Pathway Analysis & Biological Interpretation DataProcessing->PathwayAnalysis

Caption: A typical experimental workflow for comparative metabolomics analysis.

This workflow outlines the key steps involved in a comparative metabolomics study, from cell culture and treatment to data analysis and biological interpretation. Following a structured approach like this is crucial for obtaining reliable and meaningful results.

References

Assessing the Synergistic Effects of (-)-Ampelopsin A with Other Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of (-)-Ampelopsin A (also known as Dihydromyricetin or DHM) with various therapeutic compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and development in combination therapies.

(-)-Ampelopsin A, a natural flavonoid, has demonstrated significant potential in enhancing the efficacy of several conventional anticancer agents. This guide synthesizes experimental findings on its synergistic interactions with chemotherapeutic drugs such as nedaplatin (B1678008), paclitaxel (B517696), doxorubicin (B1662922), and 5-fluorouracil, offering a comprehensive overview for advancing cancer treatment strategies.

Quantitative Analysis of Synergistic Effects

The synergistic potential of (-)-Ampelopsin A in combination with other compounds has been quantified in several studies. The following tables summarize the key findings, focusing on the impact of these combinations on cancer cell viability and the reversal of drug resistance.

CombinationCell Line(s)Key Findings
(-)-Ampelopsin A + Nedaplatin QGY7701, SMMC7721 (Hepatocellular Carcinoma)The combination of (-)-Ampelopsin A and nedaplatin induced significantly more apoptosis in tumor cells compared to individual drug treatments, with minimal effect on non-tumor cells (HL7702). The concentrations were selected based on the IC50 values of each drug.[1][2][3]
(-)-Ampelopsin A + Paclitaxel A2780/PTX (Paclitaxel-resistant Ovarian Cancer)A low dose of (-)-Ampelopsin A (50 µM) in combination with paclitaxel (0.01 to 1 µM) sensitized the resistant ovarian cancer cells to paclitaxel, leading to a 1.7-fold increase in the apoptotic rate compared to paclitaxel treatment alone.[4][5]
(-)-Ampelopsin A + Doxorubicin A2780/DOX (Doxorubicin-resistant Ovarian Cancer)A low dose of (-)-Ampelopsin A (25 µM) combined with doxorubicin (1 to 4 µM) sensitized the resistant ovarian cancer cells to doxorubicin, resulting in a 2.4-fold increase in the apoptotic rate compared to doxorubicin treatment alone.[4][5]
(-)-Ampelopsin A derivative + 5-Fluorouracil K562, K562/ADR (Leukemia)Novel 5-fluorouracil-substituted (-)-Ampelopsin A derivatives demonstrated greater anticancer activity against K562 and K562/ADR cell lines compared to (-)-Ampelopsin A alone.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for key experiments cited in the studies on the synergistic effects of (-)-Ampelopsin A.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies assessing the cytotoxic effects of (-)-Ampelopsin A and its combinations.[9]

  • Cell Seeding: Plate cells (e.g., QGY7701, SMMC7721, HL7702) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of (-)-Ampelopsin A, the combination drug (e.g., nedaplatin), or the combination of both for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment.[9][10]

  • Cell Treatment: Treat cells with the compounds of interest (single agents or combinations) for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[9]

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

  • Drug Treatment: Treat the cells with the specified concentrations of the drugs for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate the cells for approximately 2 weeks, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

Signaling Pathways and Experimental Visualizations

The synergistic effects of (-)-Ampelopsin A are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the experimental workflows.

Synergy_Pathway Nedaplatin Nedaplatin p53 p53 Nedaplatin->p53 Paclitaxel Paclitaxel Apoptosis Apoptosis Paclitaxel->Apoptosis Doxorubicin Doxorubicin Doxorubicin->Apoptosis Ampelopsin (-)-Ampelopsin A Ampelopsin->p53 Survivin Survivin Ampelopsin->Survivin Bcl2 Bcl-2 p53->Bcl2 p53->Apoptosis Bcl2->Apoptosis Survivin->Apoptosis

Figure 1: Signaling pathways modulated by (-)-Ampelopsin A in synergy with chemotherapeutic agents.

Experimental_Workflow cluster_assays Synergy Assessment Assays start Cancer Cell Culture treatment Treatment with (-)-Ampelopsin A +/- Compound start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Flow Flow Cytometry (Apoptosis) treatment->Flow Colony Colony Formation (Proliferation) treatment->Colony analysis Data Analysis (e.g., Combination Index) MTT->analysis Flow->analysis Colony->analysis conclusion Determination of Synergistic Effect analysis->conclusion

Figure 2: General experimental workflow for assessing synergistic effects.

References

Unveiling the Binding Affinity of (-)-Ampelopsin A to its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a wide array of demonstrated pharmacological activities, including neuroprotective, anti-cancer, and anti-inflammatory effects. Understanding the binding affinity of (-)-Ampelopsin A to its protein targets is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a comparative overview of the binding affinity of (-)-Ampelopsin A to various target proteins, supported by experimental data and detailed methodologies.

Quantitative Analysis of Binding Affinity

The binding affinity of (-)-Ampelopsin A has been evaluated against several protein targets using various experimental and computational methods. The following tables summarize the key findings, distinguishing between experimentally determined and computationally predicted binding affinities.

Table 1: Experimentally Determined Binding Affinity of (-)-Ampelopsin A

Target ProteinMethodAffinity MetricValueReference
78 kDa glucose-regulated protein (GRP78)Surface Plasmon Resonance (SPR)K_d21.8 µM[1][2][3]
Receptor for Advanced Glycation Endproducts (RAGE)Surface Plasmon Resonance (SPR)K_d28.7 µM[4]
DihydropyrimidinaseEnzyme Inhibition AssayIC_5040-48 µM
Cytochrome P450 3A4 (CYP3A4)Enzyme Inhibition AssayIC_5014.75 µM[5]
K_i6.06 µM[5]
Cytochrome P450 2E1 (CYP2E1)Enzyme Inhibition AssayIC_5025.74 µM[5]
K_i9.24 µM[5]
Cytochrome P450 2D6 (CYP2D6)Enzyme Inhibition AssayIC_5022.69 µM[5]
K_i10.52 µM[5]
Bovine Serum Albumin (BSA)Fluorescence SpectroscopyK_b1.30 x 10^5 L·mol⁻¹

Table 2: Computationally Predicted Binding Affinity of (-)-Ampelopsin A (as Dihydromyricetin)

Target ProteinMethodPredicted Binding Affinity (kcal/mol)Reference
Matrix Metalloproteinase-9 (MMP9)Molecular Docking-10.2[6]
Mitogen-activated protein kinase 14 (MAPK14)Molecular Docking-9.0[6]
Peroxisome proliferator-activated receptor gamma (PPARG)Molecular Docking-8.2[6]
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET)Molecular Docking-7.9[6]
Hypoxia-inducible factor 1-alpha (HIF1A)Molecular Docking-7.5[6]
Kinase Insert Domain Receptor (KDR/VEGFR2)Molecular Docking-7.5[6]
Vascular Endothelial Growth Factor A (VEGFA)Molecular Docking-7.0[6]
Proto-oncogene tyrosine-protein kinase Src (SRC)Molecular Docking-6.4[6]
Comparative Analysis with Other Inhibitors

A study comparing the binding affinity of (-)-Ampelopsin A to the Receptor for Advanced Glycation Endproducts (RAGE) with another known inhibitor, FPS-ZM1, demonstrated a stronger interaction for (-)-Ampelopsin A.[4]

Table 3: Comparative Binding Affinity for RAGE

CompoundMethodK_dReference
(-)-Ampelopsin A (DHM) Surface Plasmon Resonance (SPR) 28.7 µM [4]
FPS-ZM1Surface Plasmon Resonance (SPR)40.7 µM[4]

This finding suggests that (-)-Ampelopsin A is a potent inhibitor of the RAGE receptor, with a higher binding affinity than FPS-ZM1.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding affinity data. Below are protocols for key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for GRP78 Binding

This protocol is adapted from methodologies used to confirm the direct interaction between Dihydromyricetin (DHM) and GRP78.[1][2][3]

  • Immobilization of GRP78:

    • Recombinant human GRP78 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • GRP78 (in 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level is reached.

    • The surface is then blocked with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • (-)-Ampelopsin A is prepared in a series of concentrations in a running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the GRP78-immobilized surface and a reference flow cell.

    • The association and dissociation phases are monitored in real-time.

    • The sensor surface is regenerated between injections with a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data.

    • The equilibrium dissociation constant (K_d) is determined by fitting the steady-state binding data to a 1:1 Langmuir binding model.

Fluorescence Spectroscopy for Protein Binding

This protocol is a general method for assessing the binding of a ligand like (-)-Ampelopsin A to a protein, such as Bovine Serum Albumin (BSA).

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of (-)-Ampelopsin A in a compatible solvent (e.g., DMSO) and then dilute to various concentrations in the same buffer as the protein.

  • Fluorescence Measurements:

    • The intrinsic fluorescence of the protein (due to tryptophan and tyrosine residues) is measured using a spectrofluorometer.

    • The excitation wavelength is typically set to 280 nm or 295 nm (to selectively excite tryptophan).

    • The emission spectrum is recorded over a relevant range (e.g., 300-450 nm).

    • A fixed concentration of the protein is titrated with increasing concentrations of (-)-Ampelopsin A.

    • The fluorescence intensity is recorded after each addition and incubation to allow for equilibrium.

  • Data Analysis:

    • The quenching of the protein's fluorescence upon binding of (-)-Ampelopsin A is analyzed using the Stern-Volmer equation to determine the quenching mechanism.

    • The binding constant (K_b) and the number of binding sites (n) can be calculated from the fluorescence quenching data using the modified Stern-Volmer equation.

Molecular Docking

This protocol outlines a general workflow for predicting the binding affinity of (-)-Ampelopsin A to a target protein.[6]

  • Preparation of Protein and Ligand:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled using homology modeling.

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The 3D structure of (-)-Ampelopsin A is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.

    • The ligand's geometry is optimized, and charges are assigned.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of (-)-Ampelopsin A within the active site of the target protein.

    • The binding site is defined based on known ligand-binding pockets or predicted using pocket detection algorithms.

    • The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • The docking score, which represents the predicted binding affinity (often in kcal/mol), is used to rank potential binders.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ligand (-)-Ampelopsin A Solution spr Surface Plasmon Resonance (SPR) ligand->spr fs Fluorescence Spectroscopy ligand->fs docking Molecular Docking (In Silico) ligand->docking protein Target Protein Solution protein->spr protein->fs protein->docking kd Determine Kd spr->kd ic50 Determine IC50/Ki fs->ic50 binding_energy Predict Binding Energy docking->binding_energy

Caption: Experimental workflow for determining binding affinity.

signaling_pathway DHM (-)-Ampelopsin A EGFR EGFR DHM->EGFR Inhibition GRP78 GRP78 DHM->GRP78 Binding (Kd=21.8 µM) Akt Akt EGFR->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified signaling pathways modulated by (-)-Ampelopsin A.

References

Independent Replication of Published Findings on (-)-Ampelopsin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the biological activities of (-)-Ampelopsin A, also known as Dihydromyricetin (B1665482) (DHM). The focus is on its anticancer effects, with supporting experimental data from multiple studies to illustrate the consensus and variability in research outcomes.

While direct, formal independent replication studies of specific papers on (-)-Ampelopsin A are not extensively documented, a growing body of literature from various independent research groups corroborates its significant biological activities. This guide synthesizes data from these studies to highlight the reproducibility of its effects and potential sources of variation in quantitative measurements.

Anticancer Activity: Comparison of IC50 Values

(-)-Ampelopsin A has been widely reported to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, has been determined in numerous studies. The table below summarizes the reported IC50 values for (-)-Ampelopsin A (DHM) in different cancer cell lines, providing a snapshot of its efficacy and the range of reported values.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Assay MethodReference
Breast CancerMDA-MB-23141.0724CCK-8[1]
Breast CancerMCF-750.6124CCK-8[1]
Breast CancerMDA-MB-231~60-8024CCK-8[2][3]
Breast CancerMCF-7~60-8024CCK-8[2][3]
Gastric CancerAGSNot specified, effective at 50-100 µM48 and 72MTT[4]
Hepatocellular CarcinomaHepG216824MTT[1]
Hepatocellular CarcinomaHepG243.3224CCK-8[1]
Hepatocellular CarcinomaHepG210024MTT[1]
HepatoblastomaHuH-6~7548CCK-8[5]
HepatoblastomaHepG2~5048CCK-8[5]
Bladder CancerT2422.348MTT[4]
Bladder CancerUMUC316.748MTT[4]
CholangiocarcinomaHCCC9810150 (60% inhibition)Not specifiedNot specified[6]
CholangiocarcinomaTFK-1150 (60% inhibition)Not specifiedNot specified[6]

Note on Variability : The observed range in IC50 values for the same cell line (e.g., HepG2) across different studies can be attributed to several factors, including the use of different cell viability assays (MTT vs. CCK-8), variations in cell culture conditions (cell density, serum concentration), and the purity of the (-)-Ampelopsin A used.[1] Despite these quantitative differences, the consistent dose-dependent inhibitory effect on cancer cell viability across multiple studies suggests a reproducible qualitative outcome.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the literature on (-)-Ampelopsin A.

Cell Viability and Proliferation Assays

MTT Assay:

  • Seed cancer cells (e.g., AGS, T24, UMUC3) in 96-well plates at a density of 5 x 10^4 cells/mL.[4]

  • After 24 hours, treat the cells with various concentrations of (-)-Ampelopsin A or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 or 72 hours).[4]

  • Following treatment, add 30 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

CCK-8 Assay:

  • Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates.[1]

  • Treat cells with different concentrations of (-)-Ampelopsin A for the specified time (e.g., 12 or 24 hours).[1]

  • Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance to determine cell viability.[1]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

  • Seed cells (e.g., AGS) in 6-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[4]

  • Treat the cells with (-)-Ampelopsin A (e.g., 50 and 100 µM) or vehicle for 48 or 72 hours.[4]

  • Harvest the cells, wash twice with PBS, and resuspend in binding buffer.[4]

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4]

  • Analyze the stained cells by flow cytometry to quantify apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[4]

Western Blot for Apoptosis-Related Proteins:

  • Treat cancer cells with (-)-Ampelopsin A at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL kit.

Signaling Pathway Analysis

Western Blot for mTOR Pathway Proteins:

  • Prepare cell lysates from (-)-Ampelopsin A-treated and untreated cancer cells using a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Incubate the membrane overnight at 4°C with primary antibodies against key mTOR pathway proteins, such as phospho-mTOR, total mTOR, phospho-p70S6K, and total p70S6K.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal to visualize the protein bands.

Western Blot for JAK/STAT Pathway Proteins:

  • Lyse cells treated with or without (-)-Ampelopsin A and immunoprecipitate with anti-JAK1 or anti-JAK2 antibodies.

  • Analyze the precipitates by immunoblotting with an anti-phosphotyrosine antibody to detect phosphorylated JAK1 and JAK2.

  • For STAT3 phosphorylation, analyze total cell lysates by immunoblotting with an anti-phospho-STAT3 (Tyr705) antibody.

  • Use antibodies against total JAK1, JAK2, and STAT3 as loading controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ampelopsin_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_Apoptosis Apoptosis Induction cluster_JAK_STAT JAK/STAT Pathway Ampelopsin_mTOR (-)-Ampelopsin A mTORC1 mTORC1 Ampelopsin_mTOR->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to Ampelopsin_Apoptosis (-)-Ampelopsin A Bax Bax Ampelopsin_Apoptosis->Bax upregulates Bcl2 Bcl-2 Ampelopsin_Apoptosis->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Ampelopsin_JAKSTAT (-)-Ampelopsin A JAK JAK Ampelopsin_JAKSTAT->JAK modulates STAT STAT JAK->STAT phosphorylates Gene_Transcription Gene Transcription STAT->Gene_Transcription activates Proliferation Proliferation Gene_Transcription->Proliferation regulates

Caption: Key signaling pathways modulated by (-)-Ampelopsin A in cancer cells.

Experimental_Workflow_Comparison cluster_workflow Comparative Experimental Workflow for IC50 Determination cluster_assays Viability Assays start Start: Cancer Cell Line culture Cell Culture start->culture treatment (-)-Ampelopsin A Treatment culture->treatment MTT MTT Assay treatment->MTT CCK8 CCK-8 Assay treatment->CCK8 analysis Data Analysis MTT->analysis CCK8->analysis ic50 IC50 Value analysis->ic50 variability Sources of Variability: - Assay Method - Cell Conditions - Compound Purity ic50->variability

Caption: Workflow for IC50 determination highlighting sources of variability.

Apoptosis_Detection_Workflow cluster_apoptosis_flow Apoptosis Detection Workflow cluster_staining Staining start Cancer Cells treatment Treat with (-)-Ampelopsin A start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V-FITC harvest->annexin pi Propidium Iodide (PI) harvest->pi flow_cytometry Flow Cytometry Analysis annexin->flow_cytometry pi->flow_cytometry results Quantify Apoptotic Cells flow_cytometry->results

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety profiles of (-)-Ampelopsin A (also known as Dihydromyricetin) and its related flavonoid compounds, Taxifolin (B1681242) and Astilbin (B1665800). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document summarizes key experimental data on cytotoxicity, acute toxicity, and genotoxicity, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Executive Summary

(-)-Ampelopsin A and its analogs exhibit promising selective cytotoxicity against various cancer cell lines while demonstrating a favorable safety profile in normal cells and in vivo models. The available data indicates that these compounds have high IC50 values for normal cells, suggesting low cytotoxicity, and high LD50 values in acute oral toxicity studies in rodents, indicating a low potential for acute toxicity. Genotoxicity studies for Taxifolin and Astilbin have not revealed mutagenic or clastogenic effects. The primary mechanism of their anti-cancer action involves the induction of apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress. While the safety data is encouraging, further research is warranted to fully elucidate the toxicological profile of these compounds, particularly for long-term exposure and for less-studied analogs like Engetin.

In Vitro Cytotoxicity: A Comparative Analysis

The selective cytotoxicity of (-)-Ampelopsin A and its related compounds is a key aspect of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these flavonoids against a panel of cancer and normal cell lines. A higher IC50 value against normal cells compared to cancer cells indicates a favorable selectivity index.

CompoundCell LineCell TypeIC50 (µM)Reference
(-)-Ampelopsin A MDA-MB-231Human Breast Cancer41.07 (24h)[1]
MCF-7Human Breast Cancer50.61 (24h)[1]
HL-60Human Promyelocytic Leukemia60.77 (24h), 45.1 (48h)[2]
K562Human Chronic Myelogenous Leukemia156.2 (24h), 135.2 (48h)[2]
HepG2Human Hepatocellular CarcinomaSignificant inhibition (concentration not specified)[3]
QGY7701Human Hepatocellular CarcinomaSignificant inhibition (concentration not specified)[3]
MCF-10A Human Normal Breast Epithelial No significant cytotoxicity [4]
MRC-5 Human Normal Lung Fibroblast 417.1 (24h), 276.2 (48h) [2]
267B1 Human Normal Prostate Epithelial >400 (24h & 48h) [2]
HL7702 Human Normal Liver No significant cytotoxicity [3]
Taxifolin HepG2Human Hepatocellular Carcinoma0.15[5]
Huh7Human Hepatocellular Carcinoma0.22[5]
HCT-116Human Colon Carcinoma32 µg/mL[6]
A549Human Lung CarcinomaObvious toxicity at higher doses[7]
H1975Human Lung CarcinomaObvious toxicity at higher doses[7]
Vero Monkey Normal Kidney Epithelial No cytotoxic effect [5]
HEK-293 Human Embryonic Kidney Less cytotoxic than on cancer cells [6]
bmMSCs Bone Marrow-Derived Mesenchymal Stem Cells No toxic effect [4]
Astilbin MDA-MB-231Human Breast Cancer167.9[8]
MCF-7Human Breast Cancer191.6[8]
HEK293 Human Embryonic Kidney Inhibited cisplatin-induced apoptosis at 200 µM [8]
Engetin --No data available-

Note: The duration of treatment is 24 hours unless otherwise specified. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Acute Toxicity and Genotoxicity

Animal studies provide crucial information regarding the systemic safety of a compound. The available data for (-)-Ampelopsin A and its related compounds suggest a low level of acute toxicity and a lack of genotoxic potential.

CompoundTestSpeciesRouteResultReference
(-)-Ampelopsin A Acute Oral Toxicity (LD50)MouseOral>5 g/kg[9]
Taxifolin Acute Oral Toxicity (LD50)-OralNo data available[1]
Genotoxicity (Comet Assay)Human LymphocytesIn vitroNo harm to healthy cells[2]
Genotoxicity (Micronucleus Test)Human LymphocytesIn vitroNo genotoxicity observed[10]
Genotoxicity (Chromosomal Aberration)--No data available[10]
Astilbin Acute Oral Toxicity (LD50)RatOral>5000 mg/kg[3]
Genotoxicity (Ames Test)S. typhimuriumIn vitroNo genotoxicity[5]
Genotoxicity (Chromosomal Aberration)CHO cellsIn vitroNo genotoxicity[5]
Genotoxicity (Micronucleus Test)MouseIn vivoNo genotoxicity[5]
Engetin Acute Oral Toxicity (LD50)--No data available-
Genotoxicity--No data available-

Mechanisms of Action and Toxicity

The selective cytotoxicity of (-)-Ampelopsin A and Taxifolin against cancer cells is primarily attributed to the induction of apoptosis. Key signaling pathways implicated in this process include:

  • Induction of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: (-)-Ampelopsin A has been shown to trigger ROS generation in breast cancer cells, leading to ER stress and subsequent apoptosis.[4]

  • Modulation of Apoptotic Pathways: Both (-)-Ampelopsin A and Taxifolin can modulate the expression of key apoptotic proteins. For instance, (-)-Ampelopsin A can upregulate the expression of p53 and cleaved caspase-3 in hepatocellular carcinoma cells.[3] It has also been shown to downregulate the pro-survival AKT and NF-κB signaling pathways in leukemia cells.[9]

  • Cell Cycle Arrest: (-)-Ampelopsin A can induce cell cycle arrest at different phases in various cancer cell lines.[2]

The mechanisms underlying the potential toxicity of these compounds in normal cells at high concentrations are less well-understood. However, the available data suggests that at concentrations effective against cancer cells, the impact on normal cells is minimal. For example, (-)-Ampelopsin A did not show significant cytotoxicity to normal human hepatic or breast epithelial cells.[3][4] Similarly, Taxifolin did not exert a cytotoxic effect on normal kidney epithelial cells.[5] It is hypothesized that cancer cells, with their higher metabolic rate and altered redox balance, are more susceptible to the ROS-inducing effects of these flavonoids.

Below is a diagram illustrating the proposed mechanism of (-)-Ampelopsin A-induced apoptosis in cancer cells.

Ampelopsin_Apoptosis_Pathway Ampelopsin (-)-Ampelopsin A ROS ↑ Reactive Oxygen Species (ROS) Ampelopsin->ROS p53 ↑ p53 Ampelopsin->p53 AKT_NFkB ↓ AKT/NF-κB Signaling Ampelopsin->AKT_NFkB ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Caspase3 ↑ Cleaved Caspase-3 ER_Stress->Caspase3 p53->Caspase3 Apoptosis Apoptosis AKT_NFkB->Apoptosis Caspase3->Apoptosis

Proposed mechanism of (-)-Ampelopsin A-induced apoptosis in cancer cells.

Experimental Protocols

Standardized and well-documented experimental protocols are essential for the reproducibility and comparison of cytotoxicity data. Below are detailed methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Target cell lines (cancer and normal)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., (-)-Ampelopsin A) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer for positive control)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC50 value.

The following diagram outlines a general workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Assay Cytotoxicity Assay (e.g., MTT or LDH) Treatment->Assay Data_Acquisition Data Acquisition (Microplate Reader) Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Selectivity_Index Selectivity Index (Normal vs. Cancer) IC50_Calc->Selectivity_Index

General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The available evidence strongly suggests that (-)-Ampelopsin A and related flavonoids, particularly Taxifolin and Astilbin, possess a favorable safety profile characterized by selective cytotoxicity towards cancer cells and low in vivo toxicity. Their mechanisms of action, primarily centered on the induction of apoptosis in malignant cells, make them attractive candidates for further investigation as potential anti-cancer agents.

However, to advance their clinical development, further research is necessary. Specifically, there is a need for:

  • More comprehensive in vitro cytotoxicity studies on a wider range of normal human cell lines to establish a more robust selectivity index.

  • Quantitative cytotoxicity and in vivo toxicity data for less-studied analogs like Engetin.

  • Elucidation of the specific signaling pathways involved in any potential toxicity to normal cells at supra-therapeutic concentrations.

  • Long-term toxicity and carcinogenicity studies to assess the safety of chronic administration.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential and risks associated with this promising class of natural compounds.

References

Safety Operating Guide

Navigating the Disposal of (-)-Ampelopsin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

All chemical waste disposal must adhere to local, state, and federal regulations.[1] The responsibility for correct waste management lies with the entity generating the waste.

Immediate Safety and Disposal Protocol

The following step-by-step protocol provides a conservative and safe approach to the disposal of (-)-Ampelopsin A.

Step 1: Consultation and Hazard Assessment

The initial and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are equipped to manage and advise on the disposal of novel or uncharacterized chemical waste in compliance with regulatory standards.[1] Provide them with all available information regarding (-)-Ampelopsin A, including its known biological activities and any solvents or reagents it has been in contact with.

Step 2: Personal Protective Equipment (PPE)

Before handling (-)-Ampelopsin A for disposal, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • A laboratory coat

Step 3: Waste Segregation and Containerization

Proper segregation and containment of chemical waste are fundamental to safe disposal.

  • Do Not Mix: Do not mix (-)-Ampelopsin A waste with other waste streams unless explicitly instructed to do so by your EHS department.[2]

  • Container Selection: Use a container that is chemically compatible with (-)-Ampelopsin A and any associated solvents. Plastic containers are often preferred. The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof closure.[3][4]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[3][4]

Step 4: Labeling of Waste Containers

Accurate and clear labeling is a critical regulatory requirement.

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[3]

  • Chemical Identification: Identify the contents as "(-)-Ampelopsin A." Include estimated quantities and concentrations.

  • Contact Information: Include the name and contact information of the generating researcher or laboratory.

  • Date of Accumulation: Note the date when the waste was first added to the container.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste.[3][4]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Quantity Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), and for acutely toxic waste (P-listed), the limit is one quart.[4]

  • Storage Duration: Hazardous waste can generally be stored in an SAA for up to one year, provided the accumulation limits are not exceeded.[3][4]

Step 6: Arranging for Disposal

Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of (-)-Ampelopsin A down the drain or in the regular trash.[4][6] The standard and recommended method of disposal is to entrust surplus and non-recyclable solutions to a licensed disposal company.[7]

Quantitative Data Summary

While specific quantitative data for (-)-Ampelopsin A is limited, the following table summarizes key regulatory and safety parameters for laboratory chemical waste management.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[4]
Maximum P-Listed Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA Up to 12 months (if volume limits not exceeded)[4]
Container Headroom At least one-inch to allow for expansion[3]
pH for Drain Disposal (if permissible) Between 5.0 and 12.5[3]

Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for research involving (-)-Ampelopsin A are not applicable. The primary "protocol" is the step-by-step disposal guide provided above.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of (-)-Ampelopsin A.

A Start: Have (-)-Ampelopsin A Waste B Is a specific Safety Data Sheet (SDS) available? A->B C Follow SDS-specific disposal instructions. B->C Yes D Treat as hazardous waste. Contact Institutional EHS. B->D No G End C->G E Package, label, and store waste according to EHS guidance. D->E F Arrange for EHS pickup and disposal. E->F F->G

Caption: Decision-making flowchart for (-)-Ampelopsin A disposal.

cluster_0 Laboratory Operations cluster_1 EHS & Disposal Vendor A Waste Generation B Consult EHS A->B Step 1 C Segregate & Containerize B->C Step 2 D Label Container C->D Step 3 E Store in SAA D->E Step 4 F Request EHS Pickup E->F Step 5 G Waste Collection F->G Step 6 H Licensed Disposal G->H Step 7

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Handling Protocols for (-)-Ampelopsin A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety, handling, and disposal guidance for laboratory personnel working with (-)-Ampelopsin A. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.

(-)-Ampelopsin A, also known as Dihydromyricetin, is a natural flavonoid compound. While comprehensive toxicological data for the specific (-)-Ampelopsin A stereoisomer may be limited, safety data for Dihydromyricetin indicates that it can cause skin, eye, and respiratory irritation[1]. One safety data sheet describes the compound as "Toxic" and advises that it should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients[2]. Therefore, rigorous safety precautions must be observed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the primary defense against exposure to (-)-Ampelopsin A. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPENotes
Handling Solids (Weighing, Aliquoting) - Double Nitrile Gloves- Chemical-Resistant Lab Coat- Safety Goggles with Side Shields or Face Shield- N95 RespiratorDouble gloving provides an additional layer of protection. Change gloves immediately if contamination is suspected. A face shield is recommended when there is a risk of splashes. An N95 respirator is crucial to prevent inhalation of the powdered compound.
Preparing Solutions - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsWork should be conducted in a chemical fume hood to minimize inhalation exposure to any aerosols or dust.
Cell Culture & In Vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard aseptic techniques for cell culture should be followed in conjunction with these PPE requirements.
Animal Dosing & Handling - Nitrile Gloves- Disposable Gown- Safety Glasses with Side ShieldsCare should be taken to avoid the generation of aerosols. Animal waste should be treated as potentially hazardous.
Decontamination & Waste Disposal - Heavy-duty Nitrile or Butyl Gloves- Chemical-Resistant Apron over Lab Coat- Safety Goggles or Face ShieldA face shield is strongly recommended during the preparation and use of decontamination solutions and while handling waste.

Operational Plan: Safe Handling Workflow

The following step-by-step procedure outlines the safe handling of (-)-Ampelopsin A from receipt to experimental use.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizers[3].

    • Consult the product insert for specific storage temperature requirements.

  • Preparation for Use (Weighing and Dissolving) :

    • Pre-Operation Check : Ensure a chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the solid (-)-Ampelopsin A, appropriate solvent (e.g., DMSO), volumetric flasks, and pipettes.

    • Don PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. An N95 respirator is required when handling the powder.

    • Weighing the Compound : To prevent dust formation, carefully weigh the required amount in a tared, sealed container within the chemical fume hood[4].

    • Dissolution : Add the solvent to the container with the (-)-Ampelopsin A. Cap and vortex or sonicate until fully dissolved.

  • Experimental Use :

    • All work with (-)-Ampelopsin A solutions should be performed in a chemical fume hood.

    • Use appropriate, calibrated equipment for all measurements and transfers.

    • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice[3].

Handling_Workflow cluster_exp Experimentation cluster_dispose Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Intact Prep_Area Prepare in Fume Hood Store->Prep_Area Retrieve Weigh Weigh Solid Prep_Area->Weigh Don PPE Dissolve Dissolve in Solvent Weigh->Dissolve Add Solvent Experiment Perform Experiment in Fume Hood Dissolve->Experiment Use Solution Collect_Waste Collect Waste Experiment->Collect_Waste Generate Waste Dispose Dispose per Guidelines Collect_Waste->Dispose Segregate

Caption: Workflow for the safe handling of (-)-Ampelopsin A.

Disposal Plan

Proper disposal of (-)-Ampelopsin A and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : All materials that have come into direct contact with (-)-Ampelopsin A, including pipette tips, gloves, and empty containers, should be considered chemical waste.

  • Collection :

    • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal Procedure :

    • All waste must be disposed of in accordance with federal, state, and local environmental regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved environmental management vendor[5].

    • Do not pour (-)-Ampelopsin A solutions down the drain or dispose of solid waste in the regular trash.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Tubes, etc.) Solid_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Solid_Container Liquid_Waste Unused/Waste Solutions Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container EHS Contact EHS for Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS Vendor Disposal by Approved Vendor EHS->Vendor

Caption: Disposal plan for (-)-Ampelopsin A waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-AmpelopsinA
Reactant of Route 2
(-)-AmpelopsinA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.